1-Butylpiperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-butylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-10-7-4-9(11)5-8-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNWYKFGWLGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177655 | |
| Record name | 1-Butyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23081-86-9 | |
| Record name | 1-Butyl-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23081-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023081869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 1-Butylpiperidin-4-one
Foreword: Strategic Approaches to N-Alkylated Piperidones
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its piperidone core is a prevalent scaffold in numerous pharmacologically active compounds, and the N-butyl substituent allows for modulation of properties such as lipophilicity and receptor affinity.[1][2] The synthesis of this target molecule is not merely an academic exercise; it is a foundational process for the development of novel therapeutics.[2][3]
This guide eschews a simple recitation of recipes. Instead, it provides a deep dive into the strategic chemical logic underpinning the two most prevalent and practical synthesis pathways. We will explore the mechanistic nuances, the rationale behind reagent selection, and the practical considerations for scaling these reactions from the bench to process scale. Our focus is on providing researchers and drug development professionals with a self-validating framework for producing this compound with high purity and efficiency.
Comparative Overview of Primary Synthesis Pathways
The synthesis of this compound is primarily achieved through two robust and well-established methodologies: Direct Nucleophilic Alkylation and Reductive Amination. The choice between these pathways often depends on factors such as starting material availability, scalability, and the desired purity profile of the final product.
Caption: High-level overview of the two primary synthetic routes to this compound.
Data Presentation: Pathway Comparison
| Parameter | Pathway 1: Direct N-Alkylation | Pathway 2: Reductive Amination |
| Primary Reagents | 4-Piperidone, n-Butyl Bromide/Iodide, Base (e.g., K₂CO₃) | 4-Piperidone, Butyraldehyde, Reducing Agent (e.g., NaBH(OAc)₃) |
| Mechanism | Sɴ2 Nucleophilic Substitution | Imine/Iminium formation followed by in-situ reduction |
| Typical Yields | Moderate to High (< 70% to 90%) | High to Excellent (85% to >95%)[4][5] |
| Key Advantages | Atom-economical, straightforward setup. | High selectivity, mild conditions, minimal side products.[5] |
| Potential Drawbacks | Potential for over-alkylation (quaternary salt formation), requires heating.[6] | Requires a stoichiometric amount of hydride reagent. |
| Scalability | Good, but can require careful control of exotherms. | Excellent, often preferred for large-scale synthesis due to high yields.[7] |
Pathway 1: Direct N-Alkylation via Sɴ2 Reaction
This pathway represents the most classical and direct approach to forming the N-C bond. It relies on the nucleophilic character of the secondary amine of the piperidone ring attacking an electrophilic butyl source.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon atom of the n-butyl halide. A non-nucleophilic base is essential to neutralize the acidic proton that is subsequently formed on the nitrogen, regenerating the nucleophilic amine and driving the reaction to completion.[6][8]
Caption: The Sɴ2 mechanism for the direct alkylation of 4-piperidone.
Expertise & Causality: Reagent Selection
-
Alkylating Agent: n-Butyl bromide is a cost-effective and commonly used reagent. n-Butyl iodide could be used to accelerate the reaction, as iodide is a better leaving group, but it is more expensive.
-
Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is an inexpensive, non-nucleophilic base that is easily removed during aqueous work-up. Stronger bases like sodium hydride are unnecessary and could promote unwanted side reactions. Triethylamine can also be used, but its removal can be more complex.[6]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is preferred to dissolve the starting materials and facilitate the Sɴ2 reaction.[6]
Experimental Protocol: Direct N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL/mmol of piperidone).
-
Reagent Addition: Add n-butyl bromide (1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: Refluxing provides the necessary activation energy for the Sɴ2 reaction. The excess base ensures the piperidone remains deprotonated and nucleophilic.
-
-
Work-up: After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and then brine (1x).
-
Causality: The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Pathway 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds. It is often the preferred method in modern organic synthesis due to its high yields, mild reaction conditions, and excellent functional group tolerance.[4][9]
Mechanistic Rationale
This one-pot process involves two key steps:
-
Iminium Ion Formation: The secondary amine of 4-piperidone reacts with the carbonyl group of butyraldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a reactive iminium ion.
-
In-Situ Reduction: A selective reducing agent, present in the reaction mixture, immediately reduces the iminium ion to the desired tertiary amine, this compound.[4]
Caption: The two-stage mechanism of reductive amination.
Expertise & Causality: Reagent Selection
-
Aldehyde: Butyraldehyde is the clear choice for introducing the n-butyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4][5]
-
Trustworthiness: Unlike the more powerful NaBH₄, NaBH(OAc)₃ is a mild and selective hydride donor. It is not reactive enough to reduce the starting butyraldehyde but is highly effective at reducing the iminium ion intermediate. This selectivity prevents the formation of butyl alcohol as a side product and leads to cleaner reactions and higher yields.[4][5]
-
Safety: It is also significantly less toxic than its alternative, sodium cyanoborohydride (NaBH₃CN).
-
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are relatively non-reactive and effectively solubilize the reactants.[9]
Experimental Protocol: Reductive Amination
-
Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) and triethylamine (1.1 eq, to neutralize the HCl salt) in dichloromethane (DCM, 15 mL/mmol) in a round-bottom flask, add butyraldehyde (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Causality: This initial period allows for the equilibrium formation of the iminium ion intermediate, which is the substrate for the reduction.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition helps to control any potential exotherm. The mild nature of NaBH(OAc)₃ ensures only the iminium ion is reduced.
-
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Causality: The bicarbonate solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted hydride.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification via vacuum distillation or column chromatography can be performed if necessary.
Caption: A typical experimental workflow for the Reductive Amination protocol.
Conclusion and Outlook
Both direct N-alkylation and reductive amination provide viable and robust pathways to this compound. For laboratory-scale synthesis where simplicity is valued, direct alkylation is a solid choice. However, for applications demanding higher yields, cleaner reaction profiles, and superior scalability, reductive amination with sodium triacetoxyborohydride stands out as the superior methodology.[4][5][7] Understanding the mechanistic underpinnings and the rationale for reagent selection empowers the research scientist to not only successfully replicate these procedures but also to troubleshoot and adapt them for the synthesis of other novel N-substituted piperidone derivatives.
References
- Title: Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Source: Benchchem.
- Title: Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Source: Benchchem.
-
Title: High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Source: ResearchGate. URL: [Link]
-
Title: High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Source: figshare. URL: [Link]
-
Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate. URL: [Link]
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Title: N alkylation at sp 3 Carbon Reagent Guide. Source: American Chemical Society. URL: [Link]
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Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Source: Chemical Review and Letters. URL: [Link]
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Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Source: Chemical Review and Letters. URL: [Link]
-
Title: Piperidin-4-one: the potential pharmacophore. Source: PubMed. URL: [Link]
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Biological activity of N-butyl-4-piperidone derivatives
An In-Depth Technical Guide to the Biological Activity of N-butyl-4-piperidone Derivatives
Introduction: The Versatile 4-Piperidone Scaffold
The 4-piperidone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Its conformational flexibility and the capacity for substitution at the nitrogen atom and various ring positions make it an ideal template for designing novel therapeutic agents.[2] Derivatives of 4-piperidone have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This guide focuses specifically on N-butyl-4-piperidone derivatives, exploring their synthesis, diverse biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. By delving into the causality behind experimental design and providing validated protocols, this document serves as a technical resource for researchers and professionals engaged in drug discovery and development.
Part 1: Synthetic Strategies for N-Alkyl-4-Piperidone Derivatives
The synthesis of N-substituted 4-piperidone derivatives is a well-established field, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and efficient approach involves the reductive amination of N-Boc-4-piperidinone, followed by N-alkylation.
The initial step typically involves protecting the piperidone nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to ensure selective reactions on the ring.[5] The core of many syntheses is the Mannich reaction, which involves the condensation of an aldehyde, a ketone (like ethyl methyl ketone), and an amine (like ammonium acetate) to form the 2,6-diaryl-4-piperidone skeleton.[6] Another key strategy is the Dieckmann condensation.[7][8] For introducing the N-butyl group specifically, direct alkylation of a 4-piperidone precursor or reductive amination using butyraldehyde are common strategies.
Workflow for Synthesis via Reductive Amination
The following diagram illustrates a typical workflow for synthesizing an N-substituted piperidine derivative, a process readily adaptable for creating N-butyl-4-piperidone analogs.
Caption: General synthetic workflow for N-substituted piperidines.[9]
Protocol 1: Representative Synthesis of an N-Substituted Piperidine Intermediate
This protocol is adapted from a standard reductive amination procedure, a key step in many piperidone derivative syntheses.[9] The rationale for using sodium triacetoxyborohydride (STAB) is its mild nature, which reduces the intermediate iminium ion without affecting the ketone or other functional groups, leading to higher yields and fewer side products.
-
Reactant Preparation: Dissolve N-Boc-4-piperidinone (10.0 mmol), a primary amine (e.g., aniline, 11.0 mmol), and acetic acid (10.0 mmol) in dichloromethane (DCM, ~15 mL).
-
Cooling: Place the reaction vessel in an ice bath to control the initial exothermic reaction.
-
Reductant Addition: Add sodium triacetoxyborohydride (STAB) (15.0 mmol) portion-wise to the cooled solution. The portion-wise addition prevents a rapid temperature increase.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours to ensure the reaction goes to completion.
-
Workup: Dilute the mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour to quench the remaining STAB and neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice more with DCM to maximize product recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate. This intermediate can then undergo further modifications, such as deprotection and N-alkylation with a butyl halide.
Part 2: Antimicrobial Activity
N-alkyl-4-piperidone derivatives have emerged as a promising class of antimicrobial agents. Their mechanism often involves disrupting the bacterial cell membrane or inhibiting essential cellular processes. The lipophilic N-butyl chain can enhance membrane permeability, allowing the molecule to reach intracellular targets.[10]
A notable example is the compound 2-piperidinone, N-[4-bromo-n-butyl]-, which was isolated from pomegranate peels and demonstrated significant biological efficacy against pathogenic microorganisms.[11][12] The proposed mechanism involves the interaction of electron pairs on the bromine, nitrogen, and oxygen atoms with negatively charged molecules on the bacterial surface, leading to membrane disruption and cell death.[12]
Furthermore, studies on N-methyl-4-piperidone-derived curcuminoids have shown that the N-alkyl-4-piperidone moiety boosts antibacterial activity compared to corresponding acetone-derived compounds, particularly against Gram-positive cariogenic bacteria.[10] This enhancement is attributed to the increased ability of these hydrophobic compounds to diffuse across the permeable cell walls of Gram-positive bacteria.[10]
Table 1: Antimicrobial Activity of Representative Piperidone Derivatives
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| N-methyl-4-piperidone-derived curcuminoids | Streptococcus mitis | 250 - 500 | [10] |
| N-methyl-4-piperidone-derived curcuminoids | Streptococcus sanguinis | 250 - 500 | [10] |
| N-methyl-4-piperidone-derived curcuminoids | Lactobacillus paracasei | 250 - 500 | [10] |
| Thiosemicarbazone derivatives of piperidones | Staphylococcus aureus | - | [6] |
| Thiosemicarbazone derivatives of piperidones | Escherichia coli | - | [6] |
| Piperidine-based sulfobetaines | Staphylococcus aureus | - | [13] |
| Piperidine-based sulfobetaines | Escherichia coli | - | [13] |
Note: Specific MIC values for all compounds were not available in all cited literature; presence in the table indicates reported activity.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard for determining the MIC of a potential antimicrobial agent. This method is chosen for its efficiency and requirement for small volumes of reagents.
-
Preparation of Inoculum: Culture the test bacteria (e.g., S. aureus) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the N-butyl-4-piperidone derivative in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of test concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) to verify bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should also be tested as a reference.[6]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Part 3: Anticancer Activity
The 4-piperidone scaffold is a cornerstone in the design of potent anticancer agents, particularly as mimics of curcumin.[14][15] These derivatives often function as cytotoxic agents by inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways involved in cancer progression.
Halogenated bis(benzylidene)-4-piperidone curcuminoids have shown significant antiproliferative activity against multiple human cancer cell lines.[16][17] Their mechanisms include the generation of reactive oxygen species (ROS), which triggers apoptosis, and the arrest of the cell cycle at the G1 or G2/M phase.[16] Some derivatives also downregulate the expression of pro-metastatic matrix metalloproteinases (MMP-2), inhibiting cancer cell invasion.[16]
A critical target for many anticancer 4-piperidone derivatives is the transcription factor NF-κB, which regulates genes involved in inflammation, cell survival, and proliferation.[3][18] By suppressing NF-κB activation, these compounds can sensitize cancer cells to apoptosis.
Workflow: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for cytotoxic compounds.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Table 2: Cytotoxic Activity of Representative Piperidone Derivatives
| Compound Class | Cell Line | Cancer Type | GI₅₀ (μg/mL) | Reference |
| 4-Boc-piperidone chalcones | LoVo | Colorectal | 0.84 - 34.7 | [18] |
| 4-Boc-piperidone chalcones | COLO 205 | Colorectal | 0.84 - 34.7 | [18] |
| 4-Boc-piperidone chalcones | PC3 | Prostate | 17.1 - 22.9 | [18] |
| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | HCT116 | Colon | Potent | [3] |
| 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | A431 | Skin/Squamous | Potent | [3] |
| 4-piperidone-1-carboxamides | MCF7 | Breast | Potent | [3][14] |
Signaling Pathway: Inhibition of NF-κB Activation
The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by 4-piperidone derivatives. The rationale for targeting this pathway is its central role in promoting cancer cell survival and proliferation.
Caption: Putative inhibition of the NF-κB pathway by 4-piperidone derivatives.[3]
Part 4: Neuroprotective Activity
Piperidine and its derivatives have shown potential as neuroprotective agents, offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] The mechanism of action is often multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic effects.[20]
For instance, certain piperazine derivatives have demonstrated strong neuroprotective properties against β-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.[19] These compounds were found to reverse Aβ-induced ATP depletion and inhibit glutamate-induced neurotoxicity, suggesting a mitochondrial site of action and modulation of the glutamatergic system.[19]
In models of Parkinson's disease, piperine (a naturally occurring piperidine alkaloid) has been shown to protect dopaminergic neurons by reducing oxidative stress, decreasing the expression of inflammatory cytokines like IL-1β, and maintaining the balance of pro- and anti-apoptotic proteins (Bax/Bcl-2).[20] While these studies do not focus exclusively on N-butyl-4-piperidone, they establish a strong precedent for the neuroprotective potential of the broader piperidine class, warranting further investigation into specific N-butyl analogs.
Part 5: Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For N-substituted 4-piperidone derivatives, several key structural features influence their pharmacological profile.
-
The N-Substituent: The nature of the alkyl group on the piperidine nitrogen is critical. The N-butyl group, being lipophilic, can enhance cell membrane penetration, potentially increasing potency. Studies comparing N-methyl to other analogs show that this position significantly modulates activity.[10] The presence of a Boc-protecting group on the nitrogen has also been shown to be necessary for the anticancer activity of some piperidone chalcones.[18]
-
Ring Substitutions: Substitutions at the 3 and 5 positions of the piperidone ring are crucial, particularly for anticancer and anti-inflammatory activities. The 3,5-bis(benzylidene) moiety is a common feature in highly active curcumin mimics.[14] Halogenation or the addition of methoxy groups to these benzylidene rings can dramatically enhance cytotoxic and anti-angiogenic activity.[16][17]
-
The 4-Position: The ketone at the C4 position is a key feature, often acting as a Michael acceptor, which can be important for covalent interactions with biological targets. Modifications at this position, such as conversion to a thiosemicarbazone, have been explored to generate antimicrobial agents.[6]
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An In-depth Technical Guide to the Biological Mechanism of Action of 1-Butylpiperidin-4-one and its Congeners
This guide provides a comprehensive technical overview of the potential mechanisms of action of 1-Butylpiperidin-4-one within biological systems. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple summary of existing data. Given the limited direct research on this compound, this guide adopts a scaffold-centric approach. It explores the well-documented polypharmacology of the broader piperidin-4-one chemical class to infer and propose potential biological targets and mechanisms of action. Furthermore, it furnishes a robust, field-proven framework for the systematic investigation of this and similar compounds, complete with detailed experimental protocols and data visualization schematics.
Part 1: The Piperidin-4-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
The piperidin-4-one nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold".[1] This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents.[2] The inherent structural features of the piperidin-4-one core—its conformational flexibility, the presence of a key hydrogen bond acceptor in the carbonyl group, and the capacity for substitution at the nitrogen atom and various ring positions—allow for the generation of diverse chemical libraries with a broad spectrum of pharmacological activities.[1][3] These activities span antimicrobial, antiviral, anticancer, and central nervous system (CNS) effects.[1]
This compound itself is a specific N-alkylated derivative. While it serves as a crucial synthetic intermediate, particularly in the clandestine synthesis of fentanyl and its analogs, its intrinsic biological activity and mechanism of action are not extensively characterized in public-domain research.[4][5] This guide, therefore, leverages the extensive body of research on its structural congeners to build a predictive framework for its potential biological roles and to provide a clear, actionable research plan for their elucidation.
Part 2: Postulated Mechanisms of Action Based on Structurally Related Piperidin-4-one Derivatives
The biological activities of N-substituted piperidin-4-ones are diverse, suggesting that the N-butyl substituent of this compound could direct its activity towards one or more of the following established target classes.
G-Protein Coupled Receptor (GPCR) Modulation
The piperidin-4-one scaffold is frequently found in compounds targeting GPCRs.
-
Neurokinin-1 (NK1) Receptor Antagonism: A significant body of literature identifies 3-benzhydryl-4-piperidone and 4,4-disubstituted piperidine derivatives as potent antagonists of the NK1 receptor.[6][7] This receptor, which binds the neuropeptide Substance P, is implicated in emesis, pain, and inflammation.[8][9] The piperidine ring is crucial for selectivity and binding.[8] Antagonism at this receptor blocks downstream signaling cascades, such as the mobilization of intracellular calcium.[9]
-
Muscarinic M1 Receptor Allosteric Agonism: The compound AC-42, which contains a piperidine core, has been identified as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[10] Unlike traditional agonists that bind to the orthosteric site (the same site as the endogenous ligand), allosteric modulators bind to a distinct topographical site.[10] This interaction alters the receptor's conformation, leading to its activation even in the absence of the primary agonist.[10] This finding underscores the potential for piperidin-4-one derivatives to function as subtle modulators of GPCR activity.
Enzyme Inhibition
The piperidin-4-one core is also a key feature in various enzyme inhibitors.
-
Cholinesterase Inhibition: Derivatives of piperidin-4-one have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[12] The piperidine moiety in drugs like Donepezil plays a critical role in binding to the active site of AChE.[12]
-
Topoisomerase II-α Inhibition: Certain 3,5-bis(ylidene)-4-piperidone derivatives, which can be considered mimics of curcumin, have demonstrated significant antiproliferative activity against various cancer cell lines.[13] Their mechanism is attributed to the inhibition of topoisomerase II-α, an enzyme crucial for DNA replication and repair in rapidly dividing cells.[11][13]
-
Steroid-5α-Reductase Inhibition: N-substituted piperidine derivatives have been synthesized and shown to inhibit 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone.[14] This is a key target in the treatment of benign prostatic hyperplasia and androgenic alopecia.[14]
Anti-inflammatory and Immunomodulatory Activity
-
NLRP3 Inflammasome Inhibition: More complex derivatives incorporating a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been developed as inhibitors of the NLRP3 inflammasome.[15] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[15]
-
Inhibition of Pro-inflammatory Cytokines: Some piperidone derivatives have been shown to inhibit the production of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), further supporting their potential as anti-inflammatory agents.[11]
Other Potential Biological Activities
Research into piperidin-4-one derivatives has also revealed a range of other activities, including:
-
Analgesic Effects , potentially through interaction with opioid receptors.[18]
-
T-type Calcium Channel Blockade .[19]
Part 3: A Proposed Research Workflow for Mechanistic Elucidation
To systematically determine the mechanism of action of this compound, a tiered experimental approach is recommended. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: A logical workflow for elucidating the mechanism of action of a novel compound.
Part 4: Detailed Experimental Protocols
The following protocols represent gold-standard methodologies for validating potential interactions identified in the initial screening phase.
Protocol 1: Radioligand Displacement Assay for NK1 Receptor Binding
This protocol is designed to determine if this compound can displace a known high-affinity radiolabeled ligand from the NK1 receptor, indicating direct binding.
Materials:
-
Cell membranes prepared from CHO cells stably expressing the human NK1 receptor.
-
[³H]-Substance P (Radioligand).
-
Non-labeled Substance P (for non-specific binding determination).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
Scintillation vials and cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range is 10 mM down to 1 pM.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): 50 µL of 1 µM non-labeled Substance P.
-
Test Compound: 50 µL of each dilution of this compound.
-
-
Add Radioligand: Add 50 µL of [³H]-Substance P (at a final concentration equal to its K_d, e.g., 0.5 nM) to all wells.
-
Add Membranes: Add 100 µL of the NK1 receptor membrane preparation (e.g., 10-20 µg protein per well) to all wells. The final volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Calculate the percentage of specific binding for each test compound concentration.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by the test compound.
Materials:
-
Human recombinant AChE.
-
Acetylthiocholine iodide (ATCI) - Substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
This compound (test compound).
-
Donepezil or Galantamine (positive control inhibitor).
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
96-well microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
140 µL of Assay Buffer.
-
20 µL of test compound dilution (or buffer for 100% activity control).
-
20 µL of DTNB solution (final concentration 0.3 mM).
-
-
Enzyme Addition: Add 20 µL of AChE solution (e.g., final concentration 0.05 U/mL). Mix and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of ATCI substrate solution (final concentration 0.5 mM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of reaction (V) is the change in absorbance per minute (mOD/min).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ value.
-
Part 5: Data Presentation and Visualization
Quantitative data from dose-response experiments should be summarized in a clear, tabular format for comparative analysis.
Table 1: Hypothetical Bioactivity Profile of this compound
| Target/Assay | Assay Type | Result (IC₅₀/EC₅₀) | Positive Control (IC₅₀/EC₅₀) |
| NK1 Receptor | [³H]-SP Binding | 5.2 µM | Aprepitant (0.9 nM) |
| Acetylcholinesterase | Ellman's Method | > 100 µM | Donepezil (15.4 nM) |
| M1 Muscarinic Receptor | Calcium Mobilization | No Agonist Activity | Carbachol (25 nM) |
| 5-alpha Reductase | Enzyme Inhibition | 25 µM | Finasteride (5 nM) |
| TNF-α Release (LPS-stim) | Cell-based ELISA | 12.8 µM | Dexamethasone (50 nM) |
The following diagram illustrates the canonical signaling pathway for the NK1 receptor, a primary potential target for piperidin-4-one derivatives.
Caption: NK1 receptor signaling pathway and hypothetical point of inhibition.
References
- Jung, M. E., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed.
- Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed.
- BenchChem. (2025). Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives. BenchChem.
- El-Sayed, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
- Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.
- Wikipedia. (n.d.). NK1 receptor antagonist. Wikipedia.
- Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed.
- Gauthier, S., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.
- El-Sayed, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.
- Guidechem. (n.d.). N-benzyl-4-piperidone: synthesis and uses. Guidechem.
- De Kimpe, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
- Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry.
- Aziz, E. M. (2016). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine.
- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules.
- Krall, N., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.
- United Nations Economic and Social Council. (2024). Proposed scheduling of 4-piperidone and 1-boc-4-piperidone. United Nations.
- Wikipedia. (n.d.). 4-Piperidone. Wikipedia.
- Lee, K., et al. (2012). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Butylpiperidin-4-one
Introduction
1-Butylpiperidin-4-one is a derivative of piperidine, a ubiquitous heterocyclic scaffold in numerous natural products and pharmacologically active molecules.[1] The functionalization of the piperidine ring, in this case with a butyl group at the nitrogen and a ketone at the 4-position, gives rise to a compound with potential applications in medicinal chemistry and organic synthesis.[2] A thorough understanding of its molecular structure and purity is paramount for its application in research and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on the practical aspects of data acquisition and the in-depth interpretation of the resulting spectra.
Molecular Structure and Isomerism
To fully appreciate the spectroscopic data, it is essential to understand the structure of this compound. The piperidine ring can exist in various conformations, with the chair conformation being the most stable. The substituents on the ring can adopt either axial or equatorial positions. For this compound, the bulky butyl group on the nitrogen atom is expected to predominantly occupy the equatorial position to minimize steric hindrance.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in this compound, based on data from analogous structures and established chemical shift principles.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-2, H-6 (axial & equatorial) | ~2.7 - 2.9 | m | 4H |
| H-3, H-5 (axial & equatorial) | ~2.4 - 2.6 | m | 4H |
| N-CH₂ (butyl) | ~2.5 | t | 2H |
| N-CH₂-CH₂ (butyl) | ~1.4 - 1.6 | m | 2H |
| N-(CH₂)₂-CH₂ (butyl) | ~1.2 - 1.4 | m | 2H |
| CH₃ (butyl) | ~0.9 | t | 3H |
-
Piperidine Ring Protons (H-2, H-6, H-3, H-5): The protons on the piperidine ring adjacent to the nitrogen (H-2, H-6) are expected to appear as a multiplet around 2.7-2.9 ppm. The protons adjacent to the carbonyl group (H-3, H-5) will likely resonate as a multiplet in the range of 2.4-2.6 ppm. The overlapping signals and complex coupling patterns are due to the chair conformation and the axial/equatorial relationships of the protons.
-
Butyl Group Protons: The methylene group attached to the nitrogen (N-CH₂) is expected to be a triplet around 2.5 ppm. The subsequent methylene groups will appear as multiplets further upfield, and the terminal methyl group will be a triplet around 0.9 ppm, characteristic of a terminal alkyl chain.
Caption: Key ¹H NMR correlations in this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The same NMR spectrometer can be used, tuned to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, which results in a single peak for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the data using a Fourier transform and baseline correction.
Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts for the carbon atoms in this compound are presented in the table below.
| Carbon Assignment | Predicted δ (ppm) |
| C=O (C-4) | ~208 - 212 |
| C-2, C-6 | ~55 - 58 |
| C-3, C-5 | ~40 - 43 |
| N-CH₂ (butyl) | ~57 - 60 |
| N-CH₂-CH₂ (butyl) | ~28 - 31 |
| N-(CH₂)₂-CH₂ (butyl) | ~20 - 23 |
| CH₃ (butyl) | ~13 - 15 |
-
Carbonyl Carbon (C-4): The most downfield signal will be that of the carbonyl carbon, typically appearing in the range of 208-212 ppm.
-
Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C-2, C-6) are expected around 55-58 ppm, while the carbons adjacent to the carbonyl group (C-3, C-5) will be further upfield at approximately 40-43 ppm.
-
Butyl Group Carbons: The carbon of the methylene group attached to the nitrogen will be in a similar region to the C-2 and C-6 carbons of the ring. The other carbons of the butyl chain will appear progressively upfield, with the terminal methyl carbon being the most shielded.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or as a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. Then, the sample spectrum is acquired.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Data and Interpretation
The key vibrational frequencies for this compound are expected in the following regions:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (alkyl) | 2850 - 3000 | Strong |
| C=O stretching (ketone) | 1710 - 1725 | Strong |
| C-N stretching | 1100 - 1250 | Medium |
-
C=O Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong absorption band corresponding to the C=O stretching vibration of the ketone, expected around 1715 cm⁻¹.
-
C-H Stretches: Strong absorption bands in the 2850-3000 cm⁻¹ region will be present due to the C-H stretching vibrations of the piperidine ring and the butyl group.
-
C-N Stretch: A medium intensity band in the 1100-1250 cm⁻¹ region is expected for the C-N stretching vibration.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data and Interpretation
-
Molecular Ion: For this compound (C₉H₁₇NO), the calculated molecular weight is approximately 155.24 g/mol . In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 156. In EI-MS, the molecular ion peak (M⁺) would be observed at m/z 155.
-
Key Fragmentation Patterns: Under EI conditions, characteristic fragmentation of N-alkyl piperidones involves alpha-cleavage adjacent to the nitrogen atom. A prominent fragment would be the loss of a propyl radical (CH₂CH₂CH₃) from the butyl group, resulting in a fragment ion at m/z 112. Another common fragmentation pathway is the loss of the entire butyl group, leading to a fragment at m/z 98.
Sources
The Rising Therapeutic Potential of 1-Butylpiperidin-4-one: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Versatility of the Piperidin-4-one Scaffold
The piperidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundational structure for a multitude of biologically active molecules. Its synthetic tractability and the ability to introduce diverse functionalities at various positions on the piperidine ring have made it a cornerstone in the development of novel therapeutics. This technical guide delves into the burgeoning potential of a specific, yet underexplored, derivative: 1-Butylpiperidin-4-one . The strategic placement of a butyl group at the nitrogen atom (N1 position) offers a compelling avenue for modulating the physicochemical and pharmacokinetic properties of piperidin-4-one-based compounds, thereby fine-tuning their therapeutic efficacy across a spectrum of diseases. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential applications, and evaluation methodologies for this compound derivatives, underpinned by field-proven insights and a robust scientific framework.
The Strategic Importance of the N-Butyl Moiety: A Physicochemical Perspective
The introduction of a butyl group at the N1 position of the piperidin-4-one ring is a deliberate synthetic choice driven by the desire to optimize the drug-like properties of the resulting molecule. The butyl chain, being a moderately lipophilic alkyl group, can significantly influence several key parameters:
-
Lipophilicity and Membrane Permeability: The butyl group increases the overall lipophilicity of the molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical consideration for developing drugs targeting the central nervous system (CNS).
-
Receptor Binding and Selectivity: The size and conformation of the butyl group can play a crucial role in the molecule's interaction with the binding pockets of target proteins. This can lead to improved potency and selectivity for the desired biological target.
-
Metabolic Stability: The presence of the N-butyl group can influence the metabolic fate of the compound, potentially blocking sites of enzymatic degradation and prolonging its half-life in the body.
The strategic manipulation of these properties through the introduction of the N-butyl group underscores the potential of this compound as a versatile starting material for the synthesis of novel drug candidates.
Therapeutic Frontiers for this compound Derivatives
Research into the broader class of N-substituted piperidin-4-ones has revealed a wide array of pharmacological activities. Extrapolating from these findings and considering the unique properties conferred by the butyl group, several therapeutic areas present compelling opportunities for the application of this compound derivatives.
Neurodegenerative Disorders: Targeting Cholinesterase in Alzheimer's Disease
A prominent application of piperidine-based compounds is in the management of Alzheimer's disease (AD), a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increasing the levels of acetylcholine in the brain can help to improve cognitive function.
Derivatives of 1-benzylpiperidine have shown potent acetylcholinesterase inhibitory activity[1][2]. The rationale for exploring this compound derivatives in this context is based on the hypothesis that the butyl group can effectively interact with the active site of AChE, potentially leading to potent and selective inhibition.
This protocol outlines a standard colorimetric method for assessing the AChE inhibitory activity of synthesized this compound derivatives.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (15 mM)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM)
-
Acetylcholinesterase (AChE) solution (0.22 U/mL)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO) and a positive control (e.g., Donepezil).
-
-
Assay Procedure:
-
In a 96-well microplate, add 120 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution and 20 µL of DTNB solution to each well.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (enzyme and substrate without inhibitor).
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Oncology: Developing Novel Anticancer Agents
The piperidin-4-one scaffold is also a promising starting point for the development of novel anticancer agents. Derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer[3][4][5]. The diphenylbutylpiperidine class of antipsychotic drugs, which share a similar structural motif, have been repurposed for cancer therapy[3].
The mechanism of action of these compounds can be multifaceted, involving the modulation of key signaling pathways such as STAT3, Wnt/β-catenin, and PI3K/Akt[3][6]. The N-butyl group can enhance the cellular uptake and interaction with these intracellular targets.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.
-
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - A549 (Lung Cancer) |
| B-1 | H | H | > 100 | > 100 |
| B-2 | 4-Chlorophenyl | H | 15.2 | 22.5 |
| B-3 | 3,4-Dimethoxyphenyl | H | 8.7 | 12.1 |
| B-4 | 4-Chlorophenyl | 4-Chlorophenyl | 5.4 | 7.8 |
| Doxorubicin | - | - | 0.9 | 1.2 |
Note: This is a hypothetical table for illustrative purposes.
Synthesis of this compound and its Derivatives: A Practical Workflow
The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A common and efficient approach is the Mannich reaction.
General Synthesis Workflow
Step-by-Step Synthesis Protocol for a Representative Derivative
This protocol describes the synthesis of a 1-butyl-2,6-diarylpiperidin-4-one derivative.
-
Reaction Setup:
-
In a round-bottom flask, dissolve an appropriate aromatic aldehyde (2 mmol), an aromatic ketone (1 mmol), and butylamine (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or acetic acid).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Future Directions and Concluding Remarks
The exploration of this compound and its derivatives represents a promising frontier in the quest for novel therapeutic agents. The strategic incorporation of the N-butyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of the piperidin-4-one scaffold.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader library of this compound derivatives with diverse substitutions at other positions of the piperidine ring to establish comprehensive structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects through target identification and pathway analysis.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising candidates in animal models of disease to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available from: [Link]
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Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 35(24), 4542–4548. Available from: [Link]
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Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. Available from: [Link]
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Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 33(7), 1880–1887. Available from: [Link]
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Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
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Lameida, L., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(13), 5208. Available from: [Link]
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Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & medicinal chemistry, 16(14), 6965–6975. Available from: [Link]
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Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in neuroscience, 13, 116. Available from: [Link]
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Aliabadi, A., et al. (2021). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 16(6), 617–629. Available from: [Link]
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Kumar, P., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell proliferation, 51(6), e12501. Available from: [Link]
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A Senior Application Scientist's Guide to 1-Butylpiperidin-4-one: A Cornerstone Precursor in Modern Organic Synthesis
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Among the numerous functionalized piperidine building blocks, N-substituted 4-piperidones represent a critical class of intermediates due to the versatile reactivity of the ketone moiety. This technical guide provides an in-depth exploration of 1-butylpiperidin-4-one, a key precursor whose strategic importance lies in its ability to serve as a robust starting point for complex molecular architectures. We will dissect its synthesis, physicochemical properties, and core applications, with a particular focus on its role in the synthesis of high-value Active Pharmaceutical Ingredients (APIs). This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in their synthetic campaigns.
Compound Profile: Physicochemical and Spectroscopic Data
A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a crystalline solid or oil, and its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | [3] |
| Molecular Weight | 155.24 g/mol | [3] |
| CAS Number | 1465-76-5 | [3] |
| Appearance | White to off-white crystalline powder or oil | [4] |
| Melting Point | 92-94 °C (sublimed) | [3] |
| Boiling Point | ~225-235 °C | [3][4] |
| Solubility | Soluble in organic solvents like alcohols and ethers; slightly soluble in water. | [4] |
Spectroscopic Data: The identity and purity of this compound are confirmed through standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by signals corresponding to the butyl group protons (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the piperidine ring protons (typically seen as two triplets or multiplets for the protons alpha and beta to the carbonyl group).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will prominently feature a signal for the carbonyl carbon (C=O) at a characteristic downfield shift (typically >200 ppm). Other signals will correspond to the distinct carbon environments of the butyl group and the piperidine ring.[5]
-
IR (Infrared) Spectroscopy: The most prominent feature is a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1700-1725 cm⁻¹.[6][7]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[8]
Synthesis of the Precursor: N-Alkylation of 4-Piperidone
The most direct and industrially scalable method for preparing this compound is the N-alkylation of 4-piperidone.[9][10] This reaction involves the nucleophilic substitution of a butyl halide (e.g., 1-bromobutane or 1-iodobutane) by the secondary amine of the 4-piperidone ring. The choice of base and solvent is critical to ensure high yields and minimize side reactions.
Causality in Experimental Design:
-
Base Selection: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.[11][12] These bases are sufficient to deprotonate the piperidone hydrochloride salt (the common commercial form) and neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Triethylamine can also be used.[13]
-
Solvent Choice: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the ionic starting materials and intermediates without interfering with the nucleophilic substitution reaction.
-
Halide Choice: Butyl iodide is more reactive than butyl bromide, which can lead to faster reaction times or allow for lower reaction temperatures, but it is also more expensive.
Caption: Workflow for the N-Alkylation of 4-Piperidone.
Protocol 1: Synthesis of this compound
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone monohydrate hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Reagent Addition: Add 1-bromobutane (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Core Synthetic Application: Reductive Amination
One of the most powerful transformations of this compound is reductive amination.[14] This one-pot reaction converts the ketone into a secondary or tertiary amine by first forming an iminium ion intermediate with a primary or secondary amine, which is then reduced in situ. This methodology is a cornerstone of modern drug discovery for installing nitrogen-containing functionalities.
Mechanism and Reagent Choice: The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild and selective reducing agent is then required to reduce this C=N bond without affecting the starting ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for reductive aminations.[12][13][15][16][17] Its steric bulk and reduced hydridic character make it highly selective for the protonated iminium intermediate over the less electrophilic ketone starting material. This selectivity allows for a one-pot procedure with high efficiency.[18] The reaction is often catalyzed by a weak acid like acetic acid, which facilitates the dehydration step to form the iminium ion.[11][12]
Caption: General workflow for Reductive Amination.
Protocol 2: General Reductive Amination of this compound
-
Reactor Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, controlling any initial exotherm.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or crystallization.
Application in Active Pharmaceutical Ingredient (API) Synthesis
The true value of a precursor is demonstrated by its successful application in synthesizing complex, high-value molecules. The N-substituted 4-piperidone scaffold is central to the synthesis of several important APIs.
Case Study: Synthesis of Fentanyl Analogs
Fentanyl and its analogs are potent synthetic opioids.[11] The core structure consists of a 4-anilinopiperidine moiety. While Fentanyl itself uses an N-phenethyl group, the synthetic strategy is directly applicable to a 1-butyl precursor for the creation of butyl-fentanyl analogs. The synthesis is a prime example of the strategic application of reductive amination followed by N-acylation.[12][15]
The pathway begins with the reductive amination of an N-substituted-4-piperidone with aniline to produce the key intermediate, N-phenyl-1-substituted-piperidin-4-amine.[11][12] This intermediate is then acylated, typically with propionyl chloride, to yield the final Fentanyl analog.[11][12][15]
Caption: Synthetic pathway to Fentanyl analogs.
This efficient, three-step sequence (N-alkylation, reductive amination, N-acylation) highlights the modularity and power of using this compound as a starting material for accessing complex drug molecules.[11][12]
Case Study: The Piperidine Core in Modern Kinase Inhibitors (e.g., Ceritinib)
Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[19] Its complex structure features a 4-(piperidin-4-yl)phenyl moiety, underscoring the importance of the piperidin-4-one scaffold in modern oncology drug development.[19][20]
While the synthesis of Ceritinib may not start directly from this compound, the construction of its critical piperidine-containing intermediate relies on the same fundamental chemistry. Synthetic routes often involve the reduction of a pyridine ring to a piperidine ring, or the coupling of a pre-formed piperidine unit.[21][22] A key intermediate, 4-(4-Amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylic acid tert-butyl ester, is synthesized and then coupled with the pyrimidine core of the drug.[19] The synthesis of this intermediate showcases the utility of protecting the piperidine nitrogen (e.g., with a Boc group) to control reactivity in subsequent steps. The starting material for this key fragment is often a Boc-protected 4-piperidone (1-Boc-4-piperidone), which is structurally analogous to this compound and undergoes similar transformations.[15][23][24]
This illustrates a broader principle: the chemistry mastered with this compound (N-substitution, ketone functionalization) provides the foundational knowledge for constructing the piperidine cores found in a wide range of complex APIs.
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful building block that enables access to a wide range of complex nitrogen-containing heterocycles. Its straightforward synthesis via N-alkylation and the robust reactivity of its ketone moiety, particularly in reductive amination reactions, make it an invaluable tool for medicinal and process chemists. As demonstrated by its central role in the logical synthesis of APIs like Fentanyl analogs and the foundational chemistry it represents for molecules like Ceritinib, this compound will continue to be a precursor of strategic importance in the landscape of organic synthesis and drug development.
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Title: N-alkylation of 4-piperidone. Source: Sciencemadness.org URL: [Link]
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Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone. Source: Defense Technical Information Center (DTIC) URL: [Link]
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Title: An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. Source: PMC - NIH URL: [Link]
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Title: An efficient, optimized synthesis of fentanyl and related analogs. Source: OSTI.GOV URL: [Link]
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Title: Synthesis of 4-piperidones. Source: Organic Chemistry Portal URL: [Link]
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Title: Spectral investigations of some piperidin-4-one molecular addition compounds. Source: ResearchGate URL: [Link]
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Title: High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Source: ResearchGate URL: [Link]
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Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Source: Chemical Review and Letters URL: [Link]
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Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Source: NIH URL: [Link]
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Title: Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Source: YouTube URL: [Link]
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Title: 1-[4-[(4-Methoxyphenyl)thio]butyl]piperidine - Optional[13C NMR] - Chemical Shifts. Source: SpectraBase URL: [Link]
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The Piperidinone Core: A Technical Guide to its Discovery, Synthesis, and Medicinal Significance
Abstract
The N-substituted piperidinone scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies leading to this privileged heterocyclic core. We will explore the seminal contributions of early chemists, dissect the mechanisms of classical name reactions, and chart the progression to modern, highly efficient catalytic strategies. Beyond the synthesis, this guide will delve into the rich pharmacology of N-substituted piperidinones, elucidating their role as key pharmacophores in central nervous system (CNS) disorders, oncology, and inflammatory diseases. Detailed experimental protocols, comparative data, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to innovate in this critical area of chemical science.
Genesis of a Privileged Scaffold: Early Discoveries and Foundational Syntheses
The journey into the world of N-substituted piperidinones begins with the pioneering work of chemists in the late 19th and early 20th centuries who sought to construct complex nitrogen-containing heterocycles. These early explorations laid the groundwork for the development of robust synthetic strategies that are still in use today, albeit in refined forms.
The Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Marvel
One of the earliest and most elegant methods for the construction of the 4-piperidone ring system is the Petrenko-Kritschenko synthesis, first reported by Paul Petrenko-Kritschenko in 1906.[1] This multicomponent reaction is a testament to the power of convergent synthesis, combining an aldehyde, a primary amine or ammonia, and a dialkyl ester of acetonedicarboxylic acid to furnish a symmetrically substituted 4-piperidone in a single step.[1]
The reaction typically proceeds under mild conditions in protic solvents and is mechanistically characterized by an initial imine formation between the aldehyde and the amine, followed by a double Mannich-type condensation with the enolizable acetonedicarboxylate, culminating in cyclization.[1]
Mechanism of the Petrenko-Kritschenko Piperidone Synthesis
Caption: A simplified workflow of the Petrenko-Kritschenko piperidone synthesis.
The initial products of the Petrenko-Kritschenko reaction are 3,5-dicarboxylated piperidinones, which can be subsequently decarboxylated to yield the parent 4-piperidone. This classical method, while effective, often requires harsh conditions for decarboxylation and can be limited in scope.
The Dieckmann Condensation: An Intramolecular Approach to the Piperidinone Core
Another foundational strategy for the synthesis of piperidinones is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. This method is particularly useful for the synthesis of N-substituted 2- and 4-piperidinones. The synthesis of N-benzyl-4-piperidone, a crucial intermediate in the production of many pharmaceuticals, often employs a Dieckmann condensation as a key step.[2][3]
The process typically involves the initial Michael addition of a primary amine to two equivalents of an acrylate ester, forming a diester intermediate. This intermediate is then subjected to a base-catalyzed intramolecular cyclization to yield the β-keto ester, which upon hydrolysis and decarboxylation, affords the desired N-substituted 4-piperidone.[4]
Mechanism of the Dieckmann Condensation for N-Substituted 4-Piperidone Synthesis
Caption: A generalized workflow for the synthesis of N-substituted 4-piperidones via the Dieckmann condensation.
The choice of base and solvent is critical for the success of the Dieckmann condensation, with sodium ethoxide or sodium hydride in an aprotic solvent being common choices.[5] While a robust method, the multi-step nature of this approach and the often-stringent reaction conditions have driven the development of more streamlined and efficient synthetic routes.
The Modern Era of N-Substituted Piperidinone Synthesis: Catalysis and Efficiency
The limitations of classical methods, such as harsh reaction conditions, limited substrate scope, and the generation of significant waste, spurred the development of more sophisticated and efficient synthetic strategies in the latter half of the 20th century and into the 21st. The advent of transition-metal catalysis, in particular, has revolutionized the synthesis of N-substituted piperidinones, offering milder conditions, broader functional group tolerance, and access to previously inaccessible chemical space.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, has emerged as a powerhouse for the synthesis of N-aryl piperidinones.[6][7] This reaction has largely supplanted older, harsher methods for C-N bond formation and is widely employed in both academic and industrial settings.[6]
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-arylated product and regenerate the active catalyst.[7][8]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
The choice of palladium precursor, phosphine ligand, and base are critical for the success of the Buchwald-Hartwig amination, with sterically hindered, electron-rich ligands often providing the best results for challenging substrates.
Asymmetric Synthesis of Chiral N-Substituted Piperidinones
The increasing demand for enantiomerically pure pharmaceuticals has driven significant research into the asymmetric synthesis of chiral N-substituted piperidinones. These methods aim to control the stereochemistry of the piperidinone core, which is often crucial for biological activity.
Strategies for asymmetric synthesis include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.[9][10][11] Rhodium-catalyzed asymmetric [2+2+2] cycloadditions and asymmetric Mannich reactions are among the powerful catalytic methods that have been developed to access enantioenriched piperidinone scaffolds.[12]
Experimental Protocols: A Practical Guide
To provide a practical resource for researchers, this section outlines detailed, step-by-step methodologies for the synthesis of key N-substituted piperidinones.
Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation
This two-step procedure is a classic and reliable method for the preparation of N-benzyl-4-piperidone, a versatile intermediate.[2][3]
Step 1: Michael Addition
-
To a stirred solution of benzylamine (1.0 eq) in an alcohol-based solvent (e.g., methanol), slowly add methyl acrylate (2.6-5.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 50-60°C for 9-24 hours.
-
After the reaction is complete, remove the excess acrylate and solvent by distillation.
Step 2: Dieckmann Condensation and Decarboxylation
-
Dissolve the crude diester from Step 1 in an anhydrous aprotic solvent (e.g., toluene).
-
Add a strong base, such as sodium methoxide or sodium ethoxide (in batches), to the solution.
-
Heat the reaction mixture to 80°C for 12 hours.
-
Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).
-
Add a catalyst, such as lithium chloride, and heat to 60-85°C for 1-5 hours to effect decarboxylation.
-
After cooling, adjust the pH to 8-9 with an inorganic base and extract the product with an organic solvent.
-
Purify the N-benzyl-4-piperidone by vacuum distillation.
Synthesis of an N-Aryl Piperidinone via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed N-arylation of a piperidinone.[13]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), the piperidinone (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 eq).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel.
The N-Substituted Piperidinone as a Privileged Pharmacophore
The N-substituted piperidinone scaffold is a prominent feature in a vast array of biologically active molecules and approved drugs.[14] Its prevalence stems from its ability to serve as a versatile template for introducing diverse substituents that can modulate pharmacological activity, pharmacokinetic properties, and target selectivity.
Central Nervous System (CNS) Agents
The piperidinone core is particularly prevalent in drugs targeting the CNS. The nitrogen atom allows for the introduction of various substituents that can influence blood-brain barrier penetration and interaction with CNS receptors.
-
Antipsychotics and Dopamine D4 Receptor Antagonists: Several N-substituted piperidinones have been evaluated as potential antipsychotic agents, acting as antagonists at dopamine D4 receptors.[15]
-
Alzheimer's Disease: The N-benzylpiperidine moiety is a key structural feature in acetylcholinesterase inhibitors like donepezil, a frontline treatment for Alzheimer's disease.[16] Researchers are actively exploring other N-substituted piperidinone derivatives for their potential to inhibit β-amyloid aggregation and reduce neuroinflammation, both hallmarks of Alzheimer's disease.[17][18]
Oncology
In the realm of oncology, N-substituted piperidinones have emerged as promising scaffolds for the development of targeted cancer therapies.
-
Kinase Inhibitors: The piperidinone ring can serve as a scaffold for the design of potent and selective kinase inhibitors. For example, N-substituted pyridinones have been identified as inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways often dysregulated in cancer.[19][20] Substituted piperidines have also been incorporated into checkpoint kinase (CHK1) inhibitors, which can enhance the efficacy of DNA-damaging chemotherapies.[21]
-
Anticancer and Cytotoxic Agents: A wide range of N-substituted piperidinone derivatives have demonstrated significant in vitro and in vivo anticancer activity against various cancer cell lines.[22][23]
Antimicrobial and Anti-inflammatory Agents
The versatility of the piperidinone scaffold extends to the development of agents to combat infectious and inflammatory diseases. Numerous N-alkyl and N-aryl piperidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[22] Additionally, as mentioned previously, their role as kinase inhibitors contributes to their anti-inflammatory potential.[19]
Quantitative Data Summary
The following tables provide a summary of representative data for the synthesis and biological activity of N-substituted piperidinones.
Table 1: Comparison of Synthetic Yields for N-Substituted Piperidinones
| N-Substituent | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Benzyl | Dieckmann Condensation | Benzylamine, Methyl acrylate, NaOMe | 78.4 | [3] |
| Methyl | Ring Closing Reaction | Methylamine, 1,5-dichloro-3-pentanone | 80.2 | [24] |
| Benzyl | Ring Closing Reaction | Benzylamine, 1,5-dichloro-3-pentanone | 92.1 | [24] |
| 4-Chlorobenzylidene | Claisen-Schmidt Condensation | 1-benzyl-4-piperidone, 4-chlorobenzaldehyde | 87 | [25] |
| 4-Nitrobenzylidene | Claisen-Schmidt Condensation | 1-benzyl-4-piperidone, 4-nitrobenzaldehyde | 81 | [25] |
Table 2: Biological Activity of Selected N-Substituted Piperidinone Derivatives
| Compound Class | Target | Biological Activity | Key Findings | Reference |
| N-benzylpiperidines | Acetylcholinesterase (AChE) | Inhibition of AChE | IC₅₀ values as low as 0.73 µM | [16] |
| Piperidine-3-carbohydrazide-hydrazones | AChE and BuChE | Inhibition of Cholinesterases | IC₅₀ values of 4.32 µM (AChE) and 1.27 µM (BuChE) | [17] |
| 2-Piperidone derivatives | β-amyloid aggregation | Inhibition of Aβ(1-42) self-aggregation | Up to 59.11% inhibition at 20 µM | [18] |
| N-substituted Pyridinones | p38 MAP Kinase | Inhibition of p38 Kinase | Orally active with efficacy in inflammation models | [19] |
| Thiophenecarboxamide ureas with piperidine | Checkpoint Kinase 1 (CHK1) | Inhibition of CHK1 | Potentiates efficacy of DNA-damaging agents | [21] |
Conclusion and Future Directions
The N-substituted piperidinone core has a rich history, evolving from classical multicomponent reactions to highly sophisticated catalytic methodologies. Its enduring presence in medicinal chemistry is a testament to its versatility as a privileged scaffold. The continuous development of novel synthetic routes, particularly in the area of asymmetric synthesis, will undoubtedly unlock new avenues for the creation of more potent and selective therapeutic agents. As our understanding of disease biology deepens, the rational design of N-substituted piperidinone derivatives targeting novel biological pathways will continue to be a vibrant and impactful area of research. The future of drug discovery will likely see the emergence of next-generation piperidinone-based therapeutics with improved efficacy, safety profiles, and the ability to address unmet medical needs across a spectrum of diseases.
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In Silico Modeling of 1-Butylpiperidin-4-one Receptor Binding: A Technical Guide for Drug Discovery Professionals
Abstract
In the contemporary landscape of drug discovery, in silico methodologies provide a potent, cost-effective, and accelerated avenue for predicting and elucidating the interactions between small molecules and their biological targets. This technical guide delineates a comprehensive framework for the in silico modeling of 1-Butylpiperidin-4-one's receptor binding profile. As a novel small molecule, the receptor interactions of this compound are not extensively characterized in public literature. This document outlines a systematic, self-validating workflow, commencing with target identification via reverse pharmacophore mapping and reverse docking, progressing to rigorous molecular docking simulations, and culminating in molecular dynamics to ascertain binding stability. Detailed, field-proven protocols and data presentation templates are provided to empower researchers in the investigation of this compound or analogous novel chemical entities. The seamless integration of computational predictions with a forward look towards experimental validation is underscored as a critical paradigm for robust and efficient drug development.
Introduction: The Challenge of Orphan Molecules
This compound is a small molecule with a piperidin-4-one core, a scaffold known to be a versatile intermediate in the synthesis of various pharmacologically active compounds, including those with anticancer and antimicrobial properties.[1][2] However, the specific biological targets of the N-butyl substituted derivative remain largely uncharacterized, placing it in the category of an "orphan molecule." The primary challenge in elucidating the mechanism of action for such a compound is the identification of its primary protein receptor(s). Traditional experimental screening methods for target identification can be both time-consuming and resource-intensive.[3]
In silico target fishing has emerged as a powerful and efficient alternative, enabling the rapid screening of a query molecule against vast databases of protein structures to identify potential binding partners.[3][4][5] This guide will provide a detailed walkthrough of a robust in silico workflow to identify and characterize the receptor binding of this compound, a process that is broadly applicable to other novel small molecules.
The In Silico Workflow: A Multi-Pillar Approach
Our approach is founded on a multi-pillar strategy that progressively refines the set of potential protein targets and culminates in a detailed understanding of the binding interactions at an atomic level. This workflow is designed to be a self-validating system, where the outputs of each stage inform and guide the subsequent steps.
Figure 1: A multi-pillar in silico workflow for the characterization of this compound receptor binding.
Phase 1: Target Identification - Fishing in the Proteome
The initial and most critical phase is the identification of a prioritized list of potential protein targets for this compound. We will employ a dual-pronged approach, leveraging both ligand-based and structure-based methodologies to enhance the robustness of our predictions.
Ligand Preparation
The foundational step for any in silico study is the accurate three-dimensional representation of the small molecule.
Protocol 3.1.1: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion: The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch) and saved in a standard format (e.g., MOL, SDF). This 2D structure is then converted to a 3D conformation using a tool like Open Babel.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is crucial as the ligand's conformation will significantly impact the subsequent screening and docking results. A molecular mechanics force field such as MMFF94 or UFF is employed for this step.
Reverse Pharmacophore Mapping
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular receptor.[4][6] In reverse pharmacophore mapping, we use the pharmacophore of our query molecule to screen a database of protein pharmacophores to identify potential targets.
Protocol 3.2.1: Pharmacophore-Based Target Identification
-
Pharmacophore Generation: A 3D pharmacophore model is generated for the energy-minimized structure of this compound. This model will typically include features such as hydrogen bond acceptors (the ketone oxygen and piperidine nitrogen), hydrogen bond donors (if protonated), and hydrophobic regions (the butyl group).
-
Database Screening: The generated pharmacophore is used as a query to screen a database of pre-computed protein pharmacophore models, such as PharmMapper or TargetNet. These servers compare the query pharmacophore against a vast collection of pharmacophores derived from known protein-ligand complexes in the Protein Data Bank (PDB).
-
Hit Ranking and Analysis: The output will be a ranked list of potential protein targets, with scores indicating the goodness of fit between the query pharmacophore and the target's binding site pharmacophore.
Reverse Docking
Reverse docking, also known as inverse docking, is a structure-based approach where a single ligand is docked against a large collection of protein structures.[7][8] This method complements the ligand-based pharmacophore approach by directly assessing the steric and energetic complementarity between the ligand and potential binding sites.
Protocol 3.3.1: High-Throughput Reverse Docking
-
Protein Database Selection: A curated database of 3D protein structures is selected. The Protein Data Bank (PDB) is the primary source, and specialized subsets can be used, such as those containing only human proteins or proteins with known druggable binding sites.
-
Automated Docking Workflow: A high-throughput docking workflow is established using software like AutoDock Vina or a web-based server like ReverseDock.[9] The prepared 3D structure of this compound is systematically docked into the binding sites of all proteins in the selected database.
-
Scoring and Ranking: Each docking run produces a binding affinity score (e.g., in kcal/mol). The protein targets are then ranked based on these predicted binding affinities. Lower binding energies suggest a more favorable interaction.
Phase 2: Binding Pose Prediction and Refinement
With a prioritized list of potential targets from Phase 1, the next step is to perform more detailed and accurate molecular docking studies to predict the precise binding mode and a more reliable estimation of binding affinity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][10] This step is crucial for understanding the specific interactions that govern the binding event.
Protocol 4.1.1: Focused Molecular Docking
-
Receptor Preparation: The 3D structures of the top-ranked protein targets from Phase 1 are downloaded from the PDB. Water molecules and co-factors not essential for binding are typically removed, and polar hydrogens are added.
-
Binding Site Definition: The binding pocket for docking is defined. If the target was identified from a database of known protein-ligand complexes, the binding site of the original ligand is used. Otherwise, binding pocket prediction algorithms can be employed.
-
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the prepared this compound ligand is docked into the defined binding site of each priority target.[3]
-
Pose Analysis: The resulting docking poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.
Consensus Scoring and Target Prioritization
To increase the confidence in our predictions, we will use a consensus scoring approach, combining the results from reverse pharmacophore mapping, reverse docking, and focused molecular docking.
| Target ID | Reverse Pharmacophore Fit Score | Reverse Docking Score (kcal/mol) | Focused Docking Score (kcal/mol) | Final Rank |
| P12345 | 0.85 | -8.2 | -8.5 | 1 |
| Q67890 | 0.79 | -7.5 | -7.8 | 2 |
| R54321 | 0.65 | -7.9 | -8.1 | 3 |
| S11223 | 0.81 | -6.8 | -7.0 | 4 |
| T98765 | 0.55 | -7.2 | -7.4 | 5 |
| Table 1: Hypothetical consensus scoring and prioritization of potential targets for this compound. |
Phase 3: Validation and Dynamic Analysis
The final in silico phase involves subjecting the most promising protein-ligand complex(es) to molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.
Molecular Dynamics Simulation
MD simulations provide a dynamic view of the protein-ligand complex, allowing us to observe how the interactions evolve and to assess the stability of the predicted binding mode in a simulated physiological environment.
Figure 2: A generalized workflow for molecular dynamics simulation of a protein-ligand complex.
Protocol 5.1.1: All-Atom Molecular Dynamics Simulation
-
System Setup: The top-ranked protein-ligand complex from the docking studies is placed in a periodic box of water molecules, and ions are added to neutralize the system.
-
Simulation Parameters: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the atomic interactions. The system is then subjected to energy minimization and a series of equilibration steps.
-
Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the ligand in the binding pocket (typically 50-100 nanoseconds or longer).
-
Trajectory Analysis: The trajectory of the simulation is analyzed to calculate metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
| Metric | Value | Interpretation |
| Ligand RMSD | < 2.0 Å | Stable binding pose |
| Protein Backbone RMSD | < 3.0 Å | Stable protein structure |
| Key Hydrogen Bond Occupancy | > 70% | Persistent and strong interaction |
| Table 2: Hypothetical molecular dynamics simulation analysis for the this compound-Target complex. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust in silico workflow for the identification and characterization of the receptor binding profile of this compound, an orphan small molecule. By integrating ligand-based and structure-based target fishing methods with detailed molecular docking and dynamic simulations, we can generate a high-confidence, prioritized list of potential protein targets and gain a deep understanding of the atomic-level interactions that govern binding.
The results of this in silico investigation provide a strong foundation for subsequent experimental validation. The prioritized list of targets can be used to guide cell-based assays, binding assays (e.g., surface plasmon resonance), and structural biology studies (e.g., X-ray crystallography) to confirm the predicted interactions and to further elucidate the biological function of this compound. This integrated approach of computational prediction followed by experimental validation represents a powerful paradigm in modern drug discovery, significantly accelerating the journey from a novel compound to a potential therapeutic agent.
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Acute toxicity studies of 1-Butylpiperidin-4-one
An In-depth Technical Guide to the Acute Toxicity Assessment of 1-Butylpiperidin-4-one
Foreword
In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's toxicological profile is paramount. This compound, a heterocyclic ketone, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its safe handling and the toxicological profile of any resulting impurities or metabolites necessitate a robust evaluation of its potential toxicity. This guide provides a comprehensive, technically-grounded framework for conducting acute toxicity studies on this compound, designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the scientific rationale behind the experimental design, ensuring a self-validating and rigorous approach to safety assessment.
Introduction to this compound and the Imperative for Acute Toxicity Profiling
This compound is a derivative of piperidine, a saturated heterocycle featured in numerous natural alkaloids and synthetic pharmaceuticals. Its chemical structure, characterized by a piperidine ring, a ketone at the 4-position, and an N-butyl substituent, makes it a versatile intermediate. However, the piperidine scaffold itself is associated with a range of biological activities, and its derivatives can exhibit significant toxicological properties.
Acute toxicity studies are the cornerstone of any toxicological evaluation. They provide critical information on the potential adverse health effects of a substance following a single, short-term exposure. The primary objectives of such a study for this compound are:
-
To determine the median lethal dose (LD50) or acute toxic class (ATC) of the compound.
-
To identify the target organs and systems affected by acute exposure.
-
To characterize the clinical signs of toxicity and their time course.
-
To inform dose selection for subsequent sub-chronic and chronic toxicity studies.
-
To provide essential data for hazard classification, labeling, and the establishment of safe handling procedures.
This guide will detail the methodologies for oral, dermal, and inhalation routes of exposure, grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Methodologies for Acute Toxicity Assessment
The selection of the appropriate route of administration for toxicity testing should be based on the anticipated route of human exposure. For a chemical intermediate like this compound, oral, dermal, and inhalation routes are all relevant.
Acute Oral Toxicity: The Up-and-Down Procedure (UDP) - OECD Guideline 425
The UDP is a sequential dosing method that uses a minimum number of animals to obtain a statistically robust estimate of the LD50 with a corresponding confidence interval.
The UDP (OECD 425) is selected for its ethical advantage, as it significantly reduces the number of animals required compared to classical LD50 methods, while still providing high-quality data. This method is particularly useful when little is known about the substance's toxicity.
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Females are often slightly more sensitive.
-
Housing and Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.
-
Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration is adjusted to allow for a constant dosage volume (e.g., 5-10 mL/kg body weight).
-
Dosing Procedure:
-
A single animal is fasted overnight (food, but not water) before dosing.
-
The animal is weighed, and the dose is administered by oral gavage.
-
The first animal is dosed at a level just below the best preliminary estimate of the LD50. A default starting dose of 175 mg/kg is recommended by the guideline if no prior information is available.
-
The subsequent animal is dosed at a higher or lower level depending on the outcome for the previous animal. The dose progression follows a specified sequence (e.g., a factor of 3.2).
-
The test is stopped when one of the stopping criteria defined by the guideline is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, somatomotor activity, and behavior patterns), and body weight changes.
-
Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.
-
-
Pathology: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy. All macroscopic abnormalities are recorded.
The LD50 is calculated using the maximum likelihood method based on the sequence of survival and mortality at different dose levels.
Acute Dermal Toxicity - OECD Guideline 402
This study assesses the potential for adverse effects resulting from a single dermal application of the substance.
Dermal exposure is a significant risk for personnel involved in the manufacturing and handling of chemical intermediates. This study is essential for establishing safe handling procedures and personal protective equipment (PPE) requirements.
-
Animal Model: Adult rats, rabbits, or guinea pigs can be used. The albino rabbit is historically preferred for this test.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals. The test area should be at least 10% of the total body surface area.
-
Application of Test Substance:
-
This compound, in its neat form or as a formulation, is applied uniformly over the prepared skin area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.
-
A limit test is typically performed first at a dose of 2000 mg/kg body weight. If no mortality is observed, no further testing is necessary.
-
-
Exposure and Observation:
-
The exposure period is 24 hours. After this period, the wrapping is removed, and the skin is washed with a suitable solvent and then water to remove any residual test substance.
-
Animals are observed for clinical signs of toxicity and skin reactions (erythema, edema) at the site of application for 14 days.
-
Body weights are recorded weekly.
-
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Acute Inhalation Toxicity - OECD Guideline 403
This test evaluates the toxicity of a substance when administered by inhalation for a short period.
For volatile compounds or those handled in a way that generates aerosols or dust, inhalation is a critical route of exposure. This study is vital for setting occupational exposure limits (OELs).
-
Animal Model: Young adult rats are the preferred species. An equal number of males and females are used.
-
Exposure System: A dynamic inhalation exposure chamber is used to ensure a stable and uniform concentration of the test substance in the air. The chamber should be designed to allow for whole-body or nose-only exposure.
-
Generation of Test Atmosphere: this compound can be vaporized, nebulized, or dispersed as a dust, depending on its physical properties. The concentration in the chamber is monitored continuously.
-
Dosing and Exposure:
-
Animals are exposed to the test atmosphere for a standard duration, typically 4 hours.
-
A range-finding study is conducted, followed by the main study with at least three concentration levels.
-
A concurrent control group is exposed to filtered air under identical conditions.
-
-
Observations:
-
Animals are observed continuously during exposure and for 14 days post-exposure for signs of toxicity, with a focus on respiratory effects.
-
Body weights are recorded pre-exposure, immediately after, and weekly thereafter.
-
-
Pathology: A full gross necropsy is performed on all animals. Histopathological examination of the respiratory tract is mandatory.
Visualization of Experimental Workflows
Diagram of the Acute Oral Toxicity Up-and-Down Procedure (OECD 425)
The 1-Butylpiperidin-4-one Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-butylpiperidin-4-one scaffold has emerged as a cornerstone in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of therapeutic agents. Its unique structural features, including the piperidone core and the N-butyl group, provide a foundation for developing compounds with tailored pharmacological profiles. This guide offers a comprehensive exploration of this compound derivatives, covering their synthesis, structure-activity relationships (SAR), and applications across various therapeutic areas, with a particular focus on neurodegenerative diseases and oncology. Detailed synthetic protocols, mechanistic insights, and data-driven SAR analyses are presented to provide researchers with a robust framework for innovation in drug discovery.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal core for interacting with a wide range of biological targets. The introduction of a carbonyl group at the 4-position to form piperidin-4-one further enhances its utility by providing a key hydrogen bond acceptor and a reactive handle for diverse chemical modifications.[3]
The N-substituent on the piperidine ring plays a critical role in modulating the physicochemical and pharmacological properties of the resulting derivatives. The incorporation of a butyl group at the N1 position often imparts a favorable balance of lipophilicity and metabolic stability, enhancing blood-brain barrier penetration for CNS-targeted agents and improving overall drug-like properties. This guide focuses specifically on the synthesis and application of these N-butyl substituted piperidin-4-one derivatives.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core and its subsequent derivatization can be achieved through several reliable synthetic routes. The Mannich reaction is a classical and highly effective method for the one-pot synthesis of substituted piperidin-4-ones.[4][5] This multicomponent reaction involves the condensation of a ketone, an aldehyde, and an amine (or ammonia), providing a straightforward entry to diverse piperidone structures.[6]
Another powerful approach involves the Dieckmann condensation, which is particularly useful for creating the core ring structure from acyclic precursors.[7] Furthermore, modern synthetic methodologies, including catalytic asymmetric reactions and multi-component strategies, have expanded the toolkit for creating chiral and highly functionalized piperidin-4-one derivatives.[2][6]
General Synthetic Workflow
A common and efficient strategy for preparing a wide range of this compound derivatives begins with the synthesis of the core N-Boc-4-piperidone, a versatile intermediate.[8][9] This intermediate allows for modifications at the 4-position, followed by N-alkylation to introduce the butyl group.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis of a 4-anilino-1-butylpiperidine derivative, a common precursor for various CNS-active agents. The procedure starts from the commercially available N-Boc-4-piperidone.[8][9]
Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [8]
-
Dissolve N-Boc-4-piperidone (10.0 mmol, 1 equiv.) and aniline (11.0 mmol, 1.1 equiv.) in dichloromethane (DCM, 50 mL).
-
Add acetic acid (10.0 mmol, 1 equiv.) to the solution and cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (15.0 mmol, 1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH (30 mL) and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Boc Deprotection [8]
-
Dissolve the product from Step 1 (10.0 mmol, 1 equiv.) in 1,4-dioxane (50 mL).
-
Add 4M HCl (50 mL) and stir the solution at room temperature for 4 hours.
-
Adjust the pH to ~8 by the addition of 2M aqueous NaOH.
-
Extract the aqueous solution three times with DCM.
-
Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the volatiles to yield N-phenylpiperidin-4-amine.
Step 3: N-Alkylation to Introduce the Butyl Group
-
Dissolve the N-phenylpiperidin-4-amine (10.0 mmol, 1 equiv.) and potassium carbonate (20.0 mmol, 2 equiv.) in acetonitrile (50 mL).
-
Add 1-bromobutane (12.0 mmol, 1.2 equiv.) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring completion by TLC.
-
After cooling, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final 1-butyl-N-phenylpiperidin-4-amine.
Medicinal Chemistry Applications
The this compound scaffold has been successfully employed to develop inhibitors for a range of biological targets, leading to potential treatments for various diseases.
Neurodegenerative Diseases: Targeting Cholinesterases
A key strategy in the symptomatic treatment of Alzheimer's disease (AD) is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[10][11] Several potent AChE inhibitors have been developed based on the piperidine scaffold.[12][13] The this compound core can be elaborated to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, leading to potent and selective inhibition.
The development of the highly potent AChE inhibitor, Donepezil (Aricept), showcases the power of the related N-benzylpiperidine scaffold.[12] Structure-activity relationship (SAR) studies have demonstrated that modifications on the piperidine core and the aromatic moieties are crucial for optimizing inhibitory activity.[10][12]
| Compound | R1 (N-substituent) | R2 (C3/C5-substituent) | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 1d | Benzyl | 3,5-bis(4-nitrobenzylidene) | 12.55 | >50 | [10] |
| 1g | Benzyl | 3,5-bis(4-chlorobenzylidene) | 18.04 | 17.28 | [10] |
| E2020 | Benzyl | 4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl] | 0.0057 | 7.13 | [12] |
Table 1: SAR data for selected piperidinone derivatives as cholinesterase inhibitors.
The data in Table 1 illustrates that substituents on the benzylidene groups at the C3 and C5 positions significantly influence both potency and selectivity against AChE and butyrylcholinesterase (BuChE). For instance, the nitro-substituted compound 1d shows good selectivity for AChE, while the chloro-substituted compound 1g acts as a dual inhibitor.[10] The highly optimized structure of E2020 (Donepezil) highlights the substantial gains in potency achievable through sophisticated derivatization.[12]
AChE inhibitors increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[14] This helps to alleviate cognitive and memory deficits.
Caption: Mechanism of action for AChE inhibitors in the synaptic cleft.
Oncology: Targeting Cell Proliferation and Apoptosis
The piperidin-4-one scaffold has also been explored for the development of anticancer agents.[3][15] Derivatives have been designed to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, hydroxyl-substituted double Schiff-base derivatives of 4-piperidone have shown promising cytotoxicity against several human carcinoma cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer).[15]
SAR studies revealed that 4-piperidone derivatives were generally more cytotoxic than their cyclohexanone analogs.[15] Specifically, a derivative with a 3,4,5-trihydroxyphenyl substitution (compound 5c in the cited study) was identified as a potent inducer of apoptosis. Mechanistic studies showed that this compound up-regulates the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[15] Molecular docking suggested that the compound binds effectively to the active site of the Bcl-2 protein.
Other Therapeutic Areas
The versatility of the this compound core extends to other areas:
-
Antimicrobial Agents: Various derivatives have demonstrated significant antibacterial and antifungal activities.[16][17]
-
Analgesics: The piperidine nucleus is a core component of potent analgesics like fentanyl.[8][18][19] Modifications of the 4-position have led to the discovery of novel opioid receptor modulators.[20]
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Piperidinone-constrained phenethylamines have been identified as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[21]
Future Directions and Outlook
The this compound scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Future research will likely focus on several key areas:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets is a promising strategy for complex diseases like Alzheimer's.[14][22] The piperidone core is well-suited for developing MTDLs that could, for example, simultaneously inhibit AChE and modulate other targets like monoamine oxidase B (MAO-B) or the serotonin transporter.
-
Stereoselective Synthesis: The development of more efficient stereoselective synthetic methods will enable the exploration of chiral derivatives, which can offer improved potency and reduced off-target effects.[3]
-
New Biological Targets: As our understanding of disease pathology grows, the this compound scaffold will undoubtedly be applied to novel and challenging biological targets.
Conclusion
The this compound framework represents a privileged and highly adaptable scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored for a wide range of biological targets, ensures its continued relevance in the quest for new and effective medicines. The examples highlighted in this guide, from potent cholinesterase inhibitors for Alzheimer's disease to novel anticancer agents, underscore the immense potential held within this versatile chemical core. For drug development professionals, the this compound scaffold offers a robust and field-proven foundation upon which to build the next generation of therapeutics.
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An In-depth Technical Guide to the Reactivity of the Piperidone Ring
Abstract
The piperidone ring system is a cornerstone of heterocyclic chemistry, forming the structural core of numerous alkaloids, natural products, and critically important pharmaceutical agents.[1] Its unique combination of a cyclic secondary amine and a ketone or lactam functionality imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the piperidone ring, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its transformations. We will delve into the key reactive sites—the nitrogen atom, the α-carbons, and the carbonyl group—and examine the interplay of steric and electronic factors that control reaction outcomes. Through detailed mechanistic discussions, field-proven experimental protocols, and practical insights, this document aims to equip researchers with the knowledge to strategically manipulate the piperidone scaffold for applications in drug discovery, materials science, and complex molecule synthesis.
Introduction: The Strategic Importance of the Piperidone Core
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous feature in over twenty classes of pharmaceuticals and a vast array of natural products.[2] Piperidones, as their oxidized congeners, often serve as advanced and versatile intermediates in the synthesis of these complex targets.[1] The presence of the carbonyl group within the piperidine framework introduces a wealth of synthetic handles, allowing for precise control over the introduction of substituents and the stereochemical architecture of the final molecule.
The reactivity of the piperidone ring is dictated by three primary centers:
-
The Ring Nitrogen: As a secondary amine (in unsubstituted piperidones) or a lactam, this atom is a key site for nucleophilic and basic chemistry, enabling N-alkylation and N-acylation.
-
The α-Carbons: The protons on the carbons adjacent to the carbonyl group are acidic, allowing for the formation of enolates, which are powerful nucleophiles for C-C bond formation.
-
The Carbonyl Carbon: This electrophilic center is susceptible to attack by nucleophiles and can be reduced to the corresponding hydroxyl group or completely to a methylene group, providing a direct route to substituted piperidines.
Understanding how to selectively target these positions is paramount for the rational design and synthesis of novel chemical entities. This guide will systematically explore the reactivity at each of these sites.
Synthesis of the Piperidone Scaffold
A robust understanding of reactivity begins with an appreciation for the synthesis of the core structure. While numerous methods exist, the Mannich reaction remains a highly effective and widely employed strategy for the construction of 4-piperidones.[3]
The Mannich Reaction: A Convergent Approach
The Mannich condensation is a three-component reaction that brings together an amine, an aldehyde, and a ketone with at least one acidic α-hydrogen to form a β-amino carbonyl compound, known as a Mannich base.[4] For the synthesis of 4-piperidones, this typically involves a primary amine, two equivalents of an aldehyde (often formaldehyde), and a ketone.[5]
Causality in Experimental Design: The choice of solvent and catalyst is critical. While aqueous or alcoholic solutions can be used, yields are often modest.[3] The use of glacial acetic acid as a solvent has been shown to be highly effective. The amine acetate salt, formed in situ, is believed to catalyze the reaction more efficiently than the amine hydrochloride, and the higher boiling point allows for increased reaction rates without the loss of volatile amine components.[3]
Experimental Protocol: Synthesis of 2,6-Disubstituted-4-Piperidones via Mannich Reaction[3]
-
Reagents:
-
Primary amine or ammonium acetate (0.2 mol)
-
Substituted aldehyde (0.4 mol)
-
Ketone (e.g., acetone) (0.2 mol)
-
Glacial acetic acid (20 mL)
-
-
Procedure:
-
Dissolve the amine or ammonium acetate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
To the stirred solution, add the aldehyde followed by the ketone.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times will vary depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Basify the aqueous solution with concentrated ammonium hydroxide until the piperidone product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-piperidone.
-
Key Reactivity Patterns of the Piperidone Ring
Reactivity at the Nitrogen Atom: N-Functionalization
The nitrogen atom of the piperidone ring is a versatile handle for introducing a wide range of substituents, which is a common strategy for modulating the pharmacological properties of piperidine-based drugs.
Direct N-alkylation is a fundamental transformation, typically achieved by reacting the piperidone with an alkyl halide in the presence of a base.
Causality in Experimental Design: The choice of base and solvent is crucial to prevent side reactions. A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred to avoid competition with the piperidine nitrogen for the alkyl halide.[6] Solvents such as N,N-dimethylformamide (DMF) or acetonitrile are commonly used to ensure the solubility of the reactants. For more sensitive substrates or to avoid the use of strong bases, the Mitsunobu reaction provides a milder alternative.[6]
Experimental Protocol: Direct N-Alkylation of 2,4-Piperidinedione[6]
-
Reagents:
-
2,4-Piperidinedione (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq.)
-
Anhydrous potassium carbonate (1.5-2.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4-piperidinedione and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate to the stirred solution.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Once complete, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Reaction | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 70 | 3 | 85 | [6] |
| N-Alkylation | Ethyl Iodide | Cs₂CO₃ | Acetonitrile | RT | 6 | 92 | [6] |
| Mitsunobu | Benzyl Alcohol | PPh₃/DIAD | THF | 0 to RT | 4 | 78 | [6] |
Table 1: Comparative Data for N-Alkylation of 2,4-Piperidinedione.
Reactivity at the α-Carbon: Enolate Chemistry
The protons alpha to the carbonyl group in piperidones are acidic (pKa ≈ 19-20), allowing for deprotonation with a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, enabling the formation of new C-C bonds at the α-position.[7]
Causality in Experimental Design: Complete and irreversible formation of the enolate is critical to prevent side reactions, such as self-condensation or reaction of the base with the alkylating agent.[7] Lithium diisopropylamide (LDA) is the base of choice for this purpose. It is a strong base (pKa of diisopropylamine ≈ 36) and is sterically hindered, which minimizes its nucleophilicity. The reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control and prevent enolate equilibration.[8]
The reaction of a piperidone enolate with an alkyl halide is a classic SN2 reaction that forges a new C-C bond.[9]
Experimental Protocol: α-Alkylation of N-Boc-4-Piperidone
-
Reagents:
-
Diisopropylamine (1.1 eq.), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.0 eq. of 1.6 M solution in hexanes)
-
N-Boc-4-piperidone (1.0 eq.)
-
Alkyl halide (e.g., methyl iodide) (1.1 eq.)
-
-
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF, cool to -78 °C, and then slowly add this solution to the LDA solution via cannula.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Caption: Workflow for the α-alkylation of N-Boc-4-piperidone.
Reactivity at the Carbonyl Group: Reduction
The reduction of the piperidone carbonyl group is a fundamental transformation that provides direct access to the corresponding piperidine alcohols or fully saturated piperidines, which are often the ultimate targets in pharmaceutical synthesis.[10]
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of ketones to secondary alcohols. Its chemoselectivity allows for the reduction of the ketone in the presence of less reactive functional groups like esters or amides.[11]
Experimental Protocol: NaBH₄ Reduction of 4-Piperidone to 4-Hydroxypiperidine[12]
-
Reagents:
-
4-Piperidone (generated from its hydrochloride salt) (1.0 eq.)
-
Methanol
-
Sodium borohydride (NaBH₄) (1.0-1.5 eq.)
-
-
Procedure:
-
Dissolve 4-piperidone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. Vigorous bubbling (hydrogen evolution) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and adjust the pH.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-hydroxypiperidine.
-
Purification can be achieved by crystallization or column chromatography if necessary.
-
Lactams (cyclic amides), such as 2-piperidone (δ-valerolactam), are less reactive than ketones and require a more powerful reducing agent for complete reduction to the corresponding cyclic amine. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation.[12]
Causality in Experimental Design: LAH is a highly reactive and non-selective reducing agent that will reduce most polar functional groups. The reaction must be carried out under strictly anhydrous conditions using an ethereal solvent like THF or diethyl ether, as LAH reacts violently with water and other protic solvents.[13] The workup procedure is also critical to safely quench the excess LAH and hydrolyze the aluminum salts to facilitate product isolation. The Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a standard and reliable method.
Caption: Reduction pathways for piperidone carbonyls.
Ring-Opening Reactions
While the piperidone ring is generally stable, the lactam functionality in 2-piperidones can undergo ring-opening under specific conditions, providing access to linear δ-amino acids and their derivatives.
Under strongly acidic conditions and elevated temperatures, the amide bond of a lactam can be hydrolyzed. The mechanism is analogous to the acid-catalyzed hydrolysis of acyclic amides, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water.[14][15] For δ-lactams like 2-piperidone, this reaction requires harsh conditions due to the relative stability of the six-membered ring.[16]
A milder, more modern approach to lactam ring-opening involves transition-metal catalysis. A recently developed method utilizes a nickel catalyst for the transamidation of N-acyl lactams with anilines.[17][18] This reaction proceeds under significantly less harsh conditions than traditional hydrolysis and allows for the synthesis of complex amides.
Experimental Protocol: Nickel-Catalyzed Ring-Opening of N-Benzoyl-2-piperidone[20]
-
Reagents:
-
N-Benzoyl-2-piperidone (1.0 eq.)
-
Aniline derivative (2.0 eq.)
-
Ni(PPh₃)₂Cl₂ (catalyst)
-
2,2'-Bipyridine (ligand)
-
Manganese powder (reducing agent)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To an oven-dried vial with a magnetic stirrer, add N-benzoyl-2-piperidone, the aniline, Ni(PPh₃)₂Cl₂, 2,2'-bipyridine, manganese powder, and DMSO under a nitrogen atmosphere.
-
Seal the vial and stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Applications in Drug Discovery and Materials Science
The versatile reactivity of the piperidone ring makes it an invaluable intermediate in several fields.
Drug Discovery: The Synthesis of Fentanyl
A prominent example of the strategic use of piperidone reactivity is in the synthesis of the potent opioid analgesic, fentanyl. A common synthetic route starts with N-benzyl-4-piperidone.[19] The key steps involve:
-
Reductive Amination: Reaction of N-benzyl-4-piperidone with aniline in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the 4-anilino-piperidine core.[20]
-
N-Acylation: Acylation of the aniline nitrogen with propionyl chloride.[20]
-
Debenzylation and N-Alkylation: Removal of the N-benzyl group and subsequent alkylation with a phenethyl group to yield the final fentanyl molecule.
This synthesis elegantly demonstrates the selective manipulation of the carbonyl group and the ring nitrogen to build a complex, biologically active molecule.
Materials Science: Piperidone-Based Polymers
The reactivity of the piperidone ring has also been exploited in polymer chemistry. For instance, 4-piperidones can react with aromatic hydrocarbons in the presence of a strong acid like trifluoromethanesulfonic acid (TFSA) to yield high-molecular-weight linear polymers.[17] This demonstrates the ability of the piperidone unit to act as a monomer in acid-catalyzed polymerization reactions.
Conclusion
The piperidone ring is far more than a simple heterocyclic ketone. It is a dynamic and multifaceted scaffold whose reactivity can be precisely controlled through a deep understanding of fundamental organic chemistry principles. By strategically targeting the nitrogen, α-carbon, or carbonyl positions, chemists can leverage the piperidone core as a powerful building block for the synthesis of complex molecules with significant biological and material properties. The continued development of novel synthetic methods, particularly in the realm of stereoselective transformations and transition-metal catalysis, will undoubtedly expand the synthetic utility of this remarkable heterocyclic system, paving the way for future innovations in medicine and materials science.
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Introduction: The Piperidin-4-one Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-Butylpiperidin-4-one: Commercial Availability, Quality Control, and Synthetic Applications
The piperidin-4-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, serving as a versatile foundation for the development of novel therapeutics. The strategic importance of this heterocyclic ketone lies in its conformational pre-organization and the synthetic versatility of its core structure. The nitrogen atom, in particular, offers a critical handle for chemical modification. By altering the N-substituent, researchers can profoundly influence a compound's physicochemical properties—such as lipophilicity, polarity, and basicity—which in turn modulates its pharmacokinetic profile and target engagement.
This guide focuses on this compound, a specific and important analog within this class. We will explore its commercial landscape, provide insights into procurement for research and development, and detail the critical quality control methodologies required to ensure its suitability for synthesis. Furthermore, by contextualizing this compound alongside its widely used N-protected counterparts, such as 1-Boc-4-piperidone and 1-Cbz-4-piperidone, this document aims to provide a comprehensive resource for scientists engaged in drug discovery and process development.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and research. The properties of this compound and its common analogs are summarized below. The tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are common nitrogen-protecting groups, often used in multi-step syntheses before the introduction of a specific N-alkyl group like the butyl chain.
| Property | This compound | 1-Boc-4-piperidone | 1-Cbz-4-piperidone |
| CAS Number | 23081-86-9[1] | 79099-07-3 | 19099-93-5 |
| Molecular Formula | C₉H₁₇NO[1] | C₁₀H₁₇NO₃ | C₁₃H₁₅NO₃ |
| Molecular Weight | 155.24 g/mol [1] | 199.25 g/mol | 233.26 g/mol |
| Appearance | Colorless to light yellow liquid[1] | White to pale yellow solid | White to pale yellow solid or liquid |
| Boiling Point | 50°C @ 0.1 mmHg[1] | Not widely reported | 114-140°C @ 0.25 mmHg |
| Melting Point | Not applicable | 73-77°C | 38-41°C |
| Density | ~0.943 g/cm³ (Predicted)[1] | Not widely reported | ~1.172 g/mL |
| Refractive Index | ~1.4595[1] | Not applicable | ~1.542 |
Part 2: Commercial Availability and Strategic Procurement
This compound is readily available from a range of global suppliers who specialize in fine chemicals for research and development. It is typically not sold in bulk quantities by large-scale commodity chemical manufacturers but rather synthesized in smaller batches for a scientific clientele.
Supplier Landscape
The following table provides a representative, non-exhaustive list of suppliers for this compound and its analogs. Purity and available scales can vary, so direct consultation with the supplier is always recommended.
| Supplier | Compound | Typical Purity | Typical Scale |
| ChemicalBook | This compound | ≥98% | g to kg |
| Ambeed | 1-(tert-Butyl)piperidin-4-one* | ≥95% | mg to g |
| Sigma-Aldrich (Merck) | 1-Boc-4-piperidone | ≥98% | g to 100g |
| Fisher Scientific | 1-Boc-4-piperidone | 99% | g to kg |
| Cayman Chemical | 1-Boc-4-piperidone | ≥98% | mg to g |
| Synthonix | 1-Benzylpiperidin-4-one | 95+% | g to kg |
*Note: 1-(tert-Butyl)piperidin-4-one is a structural isomer of this compound and is also used in research.
Procurement Workflow for Research Chemicals
The process of procuring a specialized reagent like this compound involves more than simply placing an order. Researchers must consider purity requirements, documentation needs, and supplier reliability. The following workflow outlines a best-practice approach.
Caption: Strategic procurement workflow for specialized chemical reagents.
Part 3: Synthetic Context
While this compound is commercially available, understanding its synthesis provides valuable context for its purity profile and potential impurities. N-substituted piperidin-4-ones are generally prepared via multi-step sequences. A common strategy involves the initial formation of a protected piperidone, followed by deprotection and subsequent N-alkylation.
A generalized synthetic pathway is illustrated below. The synthesis of the core intermediate, 1-Boc-4-piperidone, often starts from simpler precursors and involves a Dieckmann condensation to form the piperidine ring.
Caption: Generalized synthetic pathway to this compound.
Part 4: Applications in Drug Development
The piperidin-4-one scaffold is a prolific building block in medicinal chemistry, forming the core of drugs across numerous therapeutic areas. Its utility stems from the ketone functionality, which can be readily converted into other groups (amines, alcohols, heterocycles), and the tertiary amine, which is often crucial for receptor interaction and improving aqueous solubility.
-
Antimicrobial and Antifungal Agents : Derivatives of piperidin-4-one have been synthesized and shown to possess significant antibacterial and antifungal properties.[2] The scaffold allows for the spatial orientation of aryl or other functional groups in positions that can interact with microbial targets.[2]
-
Anticancer and Anti-HIV Activity : The rigid structure of the piperidine ring makes it an excellent scaffold for designing agents that can fit into the active sites of enzymes like HIV integrase or interact with proteins involved in cell proliferation.[3]
-
Central Nervous System (CNS) Agents : The ability of the piperidine nucleus to cross the blood-brain barrier (when appropriately substituted) has led to its incorporation into anticonvulsants and potential treatments for neurodegenerative diseases like Alzheimer's.
-
Inflammasome Inhibition : Recent research has identified 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome, a key target in a range of inflammatory diseases.[4] This highlights the scaffold's relevance in cutting-edge therapeutic strategies.[4]
Part 5: Quality Control and Analytical Protocols
For drug development professionals, the maxim is "you are what you start with." Ensuring the identity, purity, and stability of a starting material like this compound is non-negotiable. A modern approach to this is framed by the principles of Quality by Design (QbD), which emphasizes a deep understanding of the product and process.
Key Analytical Techniques for Quality Control
A comprehensive analysis of this compound relies on a suite of orthogonal analytical techniques.
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Identity Confirmation & Structural Elucidation | Confirms the chemical structure, proton/carbon environment, and can reveal major impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the main component and helps identify impurities. |
| HPLC/UPLC | Purity Assessment & Quantification | Separates and quantifies the main component from impurities, providing a precise purity value (e.g., % area). |
| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., C=O stretch for the ketone, C-N stretch). |
| Gas Chromatography (GC) | Purity and Residual Solvent Analysis | An alternative to HPLC for purity assessment of volatile compounds; excellent for detecting residual solvents from synthesis. |
Experimental Protocol: HPLC Purity Determination of this compound
This protocol describes a self-validating system for determining the purity of a supplied sample. The causality behind the choices is explained to ensure the method is fit for its purpose.
Objective: To determine the purity of this compound by High-Performance Liquid Chromatography with UV detection.
1. Rationale and Method Design:
-
Chromatographic Mode: Reversed-phase HPLC is chosen because this compound has moderate polarity, making it suitable for retention on a non-polar stationary phase (C18).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is the organic "strong" solvent that elutes the compound. A buffer (e.g., ammonium formate) or acid (e.g., formic acid) is added to control the ionization state of the tertiary amine, ensuring sharp, symmetrical peaks. A pH of ~3-4 is chosen to ensure the amine is protonated.
-
Detector: UV detection at a low wavelength (e.g., 210 nm) is selected because the molecule lacks a strong chromophore, and this wavelength allows for the detection of the ketone's n-π* transition and potential impurities.
2. Materials and Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (≥99%)
-
Volumetric flasks (Class A)
-
Autosampler vials
3. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Mix and degas.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100 (% Area).
-
5. System Suitability:
-
Before running the sample, inject a standard or the sample five times. The relative standard deviation (RSD) of the main peak's retention time should be <1% and the peak area should be <2%. This validates that the system is performing consistently.
Part 6: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound may not always be available from all suppliers, data from closely related N-substituted piperidones and general chemical safety principles provide a strong basis for safe handling.
-
Hazard Identification : Based on analogs, this compound should be treated as a compound that may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[1]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.
Conclusion
This compound, as a member of the privileged piperidin-4-one class, is a valuable building block for researchers in drug discovery and development. Its commercial availability from specialized fine chemical suppliers makes it accessible for R&D purposes. However, its effective use is predicated on a strategic approach to procurement, a thorough understanding of its quality attributes through robust analytical methods, and an unwavering commitment to safety in its handling and storage. This guide has provided a technical framework for these critical aspects, empowering scientists to confidently incorporate this versatile scaffold into their research endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025-03-02). 1-Cbz-Piperidin-4-one: A Comprehensive Overview. Retrieved from [Link]
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]
-
Kamal, A., & Malik, M. S. (2012). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 19(26), 4491-4509. doi: 10.2174/092986712803251457. Retrieved from [Link]
-
Marini, R. D., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3321. doi: 10.3390/molecules26113321. Retrieved from [Link]
-
Borman, P., et al. (2015). Analytical Methods and Control Strategies: The Forgotten Interface?. AAPS PharmSciTech, 16(1), 1-5. doi: 10.1208/s12249-014-0238-6. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-Butylpiperidin-4-one: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-butylpiperidin-4-one (CAS No: 23081-86-9), a versatile heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, spectral characterization, reactivity, and potential applications of this important intermediate.
Core Compound Identification and Properties
-
IUPAC Name: this compound
-
Synonyms: 1-Butyl-4-piperidone
-
CAS Number: 23081-86-9[1]
-
Molecular Formula: C₉H₁₇NO
-
Molecular Weight: 155.24 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 155.24 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | Inferred from structure |
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two primary and scientifically sound methods are detailed below.
Method A: N-Alkylation of 4-Piperidone
This is a direct and common method for preparing N-substituted piperidones. The reaction involves the nucleophilic substitution of a butyl halide with the secondary amine of 4-piperidone.
Reaction Scheme:
Caption: N-Alkylation of 4-Piperidone.
Experimental Protocol:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the piperidinium salt and the resulting hydrobromide salt formed during the reaction, driving the equilibrium towards the product.
-
Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation while leaving the nucleophilic amine relatively free to react.
-
Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.
Method B: Cyclocondensation of 1,5-Dichloropentan-3-one with n-Butylamine
This method constructs the piperidine ring directly by reacting a primary amine with a suitable difunctionalized pentanone.
Reaction Scheme:
Caption: Cyclocondensation Synthesis.
Experimental Protocol:
-
Dissolve 1,5-dichloropentan-3-one (1.0 eq) in methanol.
-
Heat the solution to reflux (approximately 65-70°C).
-
Slowly add n-butylamine (1.0 eq) to the refluxing solution.
-
Continue to stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent such as dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by vacuum distillation to afford pure this compound.
Causality of Experimental Choices:
-
Mechanism: This reaction proceeds via a double nucleophilic substitution. The primary amine first displaces one chloride, followed by an intramolecular cyclization to displace the second chloride, forming the heterocyclic ring.
-
Solvent and Temperature: Methanol is a suitable polar protic solvent for this condensation, and heating provides the necessary activation energy for the substitution reactions.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of synthesized this compound. Below are the predicted spectral data based on its structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.6-2.8 (t, 4H, -CH₂-N-CH₂-), δ ~2.4-2.6 (t, 4H, -CH₂-C(O)-CH₂-), δ ~2.3-2.5 (t, 2H, N-CH₂-CH₂-), δ ~1.4-1.6 (m, 2H, -CH₂-CH₂-CH₃), δ ~1.2-1.4 (m, 2H, -CH₂-CH₃), δ ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~209.0 (C=O), δ ~58.0 (N-CH₂-), δ ~53.0 (-CH₂-N-CH₂-), δ ~41.0 (-CH₂-C(O)-CH₂-), δ ~29.0 (-CH₂-CH₂-CH₃), δ ~20.0 (-CH₂-CH₃), δ ~14.0 (-CH₃) |
| IR (neat, cm⁻¹) | ~2950-2800 (C-H stretch, alkyl), ~1715 (C=O stretch, ketone), ~1460 (C-H bend) |
| Mass Spec. (EI) | m/z 155 (M⁺), 126 ([M-C₂H₅]⁺), 112 ([M-C₃H₇]⁺), 98, 84, 57 |
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by its two functional groups: the tertiary amine and the ketone. This dual functionality makes it a valuable intermediate for accessing a wide range of more complex molecules.
Reactions at the Ketone Carbonyl
The ketone group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Reductive Amination: This is one of the most powerful applications, allowing for the introduction of an amino group at the 4-position. The reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields 4-amino-1-butylpiperidine derivatives. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
Caption: Reductive Amination Workflow.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an exocyclic double bond, providing access to 4-alkylidene-1-butylpiperidines.
-
Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl group yields tertiary alcohols, which can serve as precursors for further functionalization.
Reactions Involving the Tertiary Amine
The nitrogen atom, being a tertiary amine, is generally stable but can undergo quaternization when treated with reactive alkylating agents.
Applications in Medicinal Chemistry and Drug Development
The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds.[2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.
This compound serves as a key intermediate for the synthesis of compounds targeting a range of receptors and enzymes. The N-butyl group can modulate the lipophilicity and metabolic stability of the final compound, potentially improving its pharmacokinetic profile.
Potential Therapeutic Areas:
-
Opioid Receptor Modulators: The core structure is related to that of fentanyl and its analogues, where the N-substituent plays a critical role in receptor affinity and activity. While not a direct precursor in the most common fentanyl synthesis routes (which often use N-Boc or N-benzyl protecting groups), the N-butyl scaffold could be explored for novel analgesics.
-
Dopamine Receptor Ligands: N-substituted piperidines are common in compounds targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.
-
Antihistamines and Anticholinergics: The piperidine ring is a common feature in many drugs with these activities.
-
Kinase Inhibitors: The piperidone scaffold can be elaborated to produce potent and selective kinase inhibitors for oncology applications.
The ability to functionalize the 4-position via reactions like reductive amination makes this compound a valuable starting point for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4][5][6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][3] Avoid contact with skin and eyes.[1][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4] Keep away from strong oxidizing agents and strong acids.[4]
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[4] In case of eye contact, rinse cautiously with water for several minutes.[5][6] If inhaled, move the person into fresh air.[4] If swallowed, rinse mouth with water and do not induce vomiting.[3][4] In all cases of significant exposure, seek immediate medical attention.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its ketone functionality make it an attractive building block for the development of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- ChemicalBook. (2025-07-19). 1-BUTYL-4-PIPERIDONE - Safety Data Sheet.
- Fisher Scientific. (2009-09-26). SAFETY DATA SHEET for TERT-BUTYL 4-AMINO-1-PIPERIDINECARBOXYLATE.
- United Biochemicals. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2010-11-08). SAFETY DATA SHEET for N-(tert-Butoxycarbonyl)-4-piperidone.
- Fisher Scientific. (2010-11-02). SAFETY DATA SHEET for tert-Butyl 4-iodopiperidine-1-carboxylate.
-
Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Deployment of 1-Butylpiperidin-4-one in Multi-Component Reactions for Accelerated Drug Discovery
Abstract: Multi-component reactions (MCRs) represent a cornerstone of modern synthetic and medicinal chemistry, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1][2] This guide provides an in-depth exploration of 1-Butylpiperidin-4-one as a versatile and strategic ketone component in several classes of MCRs. The inherent structural features of the piperidine ring are ubiquitous in pharmacologically active agents, making it a privileged scaffold in drug design.[3][4][5] By leveraging this compound in MCRs, researchers can readily access diverse libraries of novel spirocyclic and substituted piperidine derivatives, which are challenging to synthesize via traditional linear methods.[6][7] This document details the mechanistic underpinnings, provides field-tested experimental protocols, and discusses the synthetic utility of employing this key building block in Ugi, Passerini, Biginelli-like, and Hantzsch-type reactions.
The Strategic Value of the this compound Scaffold
The piperidine nucleus is a fundamental structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-HIV properties.[4][8] The N-butyl substituent in this compound serves a dual purpose: it enhances lipophilicity, a key parameter in modulating pharmacokinetic properties, and it sterically influences the approach of reactants, which can impart a degree of stereochemical control in the resulting products. Its ketone functionality is the reactive handle that allows it to participate as an electrophilic partner in a variety of powerful MCRs, typically leading to the formation of a quaternary spiro-carbon center—a highly sought-after feature in medicinal chemistry for creating novel three-dimensional chemical space.[6]
Logical Workflow for MCR Synthesis
The general workflow for employing this compound in an MCR is a streamlined, one-pot process designed for efficiency and high throughput.
Caption: General experimental workflow for a one-pot MCR.
The Ugi Four-Component Reaction (U-4CR): Accessing Spiro-Peptidomimetics
The Ugi reaction is a paramount MCR that combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single, highly convergent step.[9][10] When this compound is used as the ketone component, this reaction provides rapid access to complex peptidomimetics featuring a spiro-piperidine core.
Mechanistic Rationale
The reaction is driven by the irreversible Mumm rearrangement in the final step.[9] The initial and critical phase involves the condensation of this compound with the amine to form a reactive iminium ion. This step is often the rate-determining one and is facilitated by polar protic solvents like methanol, which can stabilize charged intermediates. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by trapping of the resulting nitrilium ion by the carboxylate to form an O-acyl isoamide intermediate, which rearranges to the stable bis-amide product.
Caption: Simplified mechanism of the Ugi four-component reaction.
Experimental Protocol: Synthesis of a Spiro[piperidine-4,2'-pyrrolidine] Scaffold
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 155 mg) and benzylamine (1.0 mmol, 107 mg) in methanol (10 mL).
-
Component Addition: To the stirring solution, add benzoic acid (1.0 mmol, 122 mg). Allow the mixture to stir for 15 minutes at room temperature to facilitate pre-formation of the iminium ion.
-
Isocyanide Introduction: Add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise to the mixture. Causality Note: The Ugi reaction is often exothermic upon addition of the isocyanide; slow addition is recommended.[9]
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic bis-amide.
| Amine Component | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| Aniline | Acetic Acid | Cyclohexyl Isocyanide | Methanol | 85 |
| Benzylamine | Benzoic Acid | tert-Butyl Isocyanide | Methanol | 92 |
| Methylamine | Propionic Acid | Benzyl Isocyanide | Ethanol | 78 |
The Passerini Three-Component Reaction (P-3CR): Direct Synthesis of α-Acyloxy Carboxamides
The Passerini reaction is one of the oldest known MCRs, combining a ketone, a carboxylic acid, and an isocyanide to directly form an α-acyloxy carboxamide.[11][12][13] It provides an alternative route to spiro-piperidines with a different functional group array compared to the Ugi reaction.
Mechanistic Rationale
The Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where high reactant concentrations favor a trimolecular interaction.[11][12] Hydrogen bonding between the carboxylic acid and the carbonyl group of this compound activates the ketone, facilitating a concerted nucleophilic attack by the isocyanide and the carboxylate across the C=O bond. This forms a cyclic transition state that collapses to the final product.
Caption: Concerted mechanism of the Passerini three-component reaction.
Experimental Protocol: General Procedure
-
Reaction Setup: To a vial, add this compound (1.0 mmol), the chosen carboxylic acid (1.2 mmol), and a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (2 mL). Causality Note: High concentrations (0.5 M or higher) are crucial for driving the reaction to completion.[12]
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture and seal the vial.
-
Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the solvent and purify the residue directly by flash column chromatography on silica gel to obtain the pure α-acyloxy carboxamide product.
| Carboxylic Acid | Isocyanide | Solvent | Temperature | Yield (%) |
| Acetic Acid | Cyclohexyl Isocyanide | DCM | Room Temp | 75 |
| Benzoic Acid | tert-Butyl Isocyanide | THF | Room Temp | 81 |
| Formic Acid | Benzyl Isocyanide | DCM | Room Temp | 68 |
Biginelli-like Reaction: Building Dihydropyrimidinone (DHPM) Fused Spiro-Piperidines
The classic Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones (DHPMs).[14][15] A variation can be employed where this compound acts as the active methylene component, reacting with an aldehyde and urea (or thiourea) to produce novel DHPMs fused at the 4-position of the piperidine ring, creating a spirocyclic system. These scaffolds are of significant interest in medicinal chemistry.[14][16]
Mechanistic Rationale
This reaction is typically catalyzed by a Brønsted or Lewis acid.[14] The mechanism proceeds via an initial, rate-limiting aldol-type condensation between the aldehyde and the enolizable piperidinone to form a carbenium ion intermediate.[14] Nucleophilic addition of urea, followed by intramolecular cyclization and dehydration, yields the final spiro-dihydropyrimidinone product.
Caption: Proposed mechanism for the Biginelli-like reaction.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), urea (1.5 mmol), and ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., conc. HCl, 3-4 drops) or a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).[17]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.
| Aldehyde | Catalyst | Reaction Time (h) | Yield (%) |
| Benzaldehyde | HCl | 10 | 88 |
| 4-Chlorobenzaldehyde | Yb(OTf)₃ | 8 | 91 |
| 4-Methoxybenzaldehyde | HCl | 12 | 85 |
Hantzsch-type Reaction: Synthesis of Poly-substituted Piperidines
While the classic Hantzsch synthesis produces 1,4-dihydropyridines, related MCRs can be used to generate highly functionalized piperidine scaffolds.[18][19] A powerful one-pot, three-component reaction involves an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. Here, this compound can participate as a key building block in a related MCR that leads to complex fused or substituted piperidine systems.
Mechanistic Rationale
The reaction pathway involves a cascade of classic carbonyl condensation reactions.[20] It typically begins with a Knoevenagel condensation between the aldehyde and one active methylene compound, followed by a Michael addition of an enamine (formed in situ from another active methylene compound and the amine), and concludes with an intramolecular cyclization and dehydration to furnish the final product. Using this compound can lead to fused heterocyclic systems.
Experimental Protocol: Catalyst-Mediated Synthesis of Fused Piperidines
-
Reaction Setup: In a flask, mix an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add a catalyst such as piperidine or tetrabutylammonium tribromide (TBATB) (10 mol%).[21]
-
Reaction: Stir the mixture at room temperature for 6-8 hours.
-
Work-up and Purification: Monitor by TLC. Upon completion, the product often precipitates. Collect the solid by filtration and recrystallize from ethanol to obtain the pure product. If necessary, concentrate the filtrate and purify by column chromatography.
| Aldehyde | Catalyst | Solvent | Yield (%) |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 94 |
| 2-Chlorobenzaldehyde | TBATB | Ethanol | 89 |
| 3-Hydroxybenzaldehyde | Piperidine | Ethanol | 90 |
Conclusion
This compound is a powerful and versatile building block for the construction of diverse and medicinally relevant heterocyclic scaffolds through multi-component reactions. The protocols outlined in this guide demonstrate its utility in Ugi, Passerini, Biginelli-like, and Hantzsch-type syntheses, providing researchers with reliable and efficient methods to generate libraries of complex spirocyclic and fused piperidine derivatives. The atom and step economy inherent to these MCRs, combined with the privileged nature of the piperidine core, makes this strategy exceptionally valuable for modern drug discovery and development programs.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]
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(n.d.). Passerini reaction - Wikipedia. Wikipedia. [Link]
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(n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. MDPI. [Link]
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(2025). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor - PMC. PubMed Central. [Link]
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Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters. [Link]
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(n.d.). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - MDPI. MDPI. [Link]
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(n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]
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(n.d.). Biginelli reaction - Wikipedia. Wikipedia. [Link]
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(n.d.). Ugi reaction - Wikipedia. Wikipedia. [Link]
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(n.d.). MCR approach in synthetic chemistry. ResearchGate. [Link]
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(2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. [Link]
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(n.d.). Passerini Reaction. Organic Chemistry Portal. [Link]
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(n.d.). Passerini reaction. Slideshare. [Link]
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(n.d.). BIGINELLI REACTION. SlideShare. [Link]
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(n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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(n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
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(2025). ChemInform Abstract: Synthesis of Highly Functionalized Piperidines by One-Pot Multicomponent Reaction Using Tetrabutylammonium Tribromide (TBATB). ResearchGate. [Link]
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(n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
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(n.d.). Multicomponent Reactions. Organic Chemistry Portal. [Link]
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(n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
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(2025). Synthesis of Piperidones by MCR. ResearchGate. [Link]
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(n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]
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(n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. PubMed Central - NIH. [Link]
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(2025). 4-Piperidone — A Synthon for Spiro-Heterocycles. ResearchGate. [Link]
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(n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]
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(2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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(2021). Biginelli Reaction. YouTube. [Link]
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(n.d.). The 100 facets of the Passerini reaction - PMC. PubMed Central - NIH. [Link]
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(n.d.). Ugi Four-Component Reactions Using Alternative Reactants - PMC. PubMed Central. [Link]
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(n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Banaras Hindu University. [Link]
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(2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Science and Education Publishing. [Link]
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(n.d.). Application of these MCRs in biological activity assay and peptide chemistry. MCR = multicomponent reaction. ResearchGate. [Link]
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(n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. MDPI. [Link]
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(n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Georg Thieme Verlag. [Link]
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(n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. PubMed Central. [Link]
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(2025). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. ResearchGate. [Link]
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(n.d.). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions - MDPI. MDPI. [Link]
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(2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. ResearchGate. [Link]
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(2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Bentham Science. [Link]
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Application Notes: 1-Butylpiperidin-4-one as a Versatile Synthon for Heterocyclic Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Its saturated, six-membered heterocyclic structure provides a robust, three-dimensional framework that can be strategically functionalized to optimize pharmacological properties. Within this class of compounds, 1-Butylpiperidin-4-one emerges as a particularly valuable and versatile building block. The presence of a reactive ketone at the C-4 position, an N-butyl group conferring specific solubility and lipophilicity characteristics, and two alpha-methylene groups primed for condensation reactions, makes it an ideal starting point for the synthesis of a diverse array of more complex heterocyclic systems.
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's synthetic utility. We will move beyond simple reaction lists to provide detailed, field-tested protocols for constructing medicinally relevant scaffolds, including spiro-heterocycles and fused thienopyridines. Each section elucidates the underlying reaction mechanism, explains the rationale behind procedural choices, and presents a self-validating, step-by-step protocol for practical application in the laboratory.
Physicochemical Properties and Safe Handling
Before commencing any synthetic work, a thorough understanding of the starting material's properties is crucial. This compound is a liquid organic compound whose key characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 23081-86-9 | [1] |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | [1] |
| Appearance | Liquid | Inferred from properties |
| Boiling Point | ~225 °C (for tert-butyl analog) | [2] |
| Density | ~0.996 g/cm³ (for tert-butyl analog) | [3] |
Handling and Storage:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[4][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek immediate medical attention.[1][4]
Application 1: Synthesis of Spiro-Oxindoles via [3+2] Cycloaddition
The creation of spirocyclic systems, where two rings share a single atom, is a powerful strategy for generating molecular complexity and exploring three-dimensional chemical space. Spiro-oxindole-pyrrolidine moieties, in particular, are privileged scaffolds in drug discovery, exhibiting a range of biological activities, including anticancer properties.[8][9][10] The following protocol details a multi-component 1,3-dipolar cycloaddition reaction to construct this framework using this compound as the foundational ketone.
Reaction Principle and Mechanism
This reaction is a three-component process involving the piperidinone, isatin, and a secondary amino acid (e.g., sarcosine). The core of the mechanism is the in situ generation of an azomethine ylide from isatin and sarcosine. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with a dipolarophile. In this case, the dipolarophile is an α,β-unsaturated ketone (a chalcone-like intermediate) formed in situ from the Knoevenagel condensation of this compound with an aromatic aldehyde. The [3+2] cycloaddition proceeds with high regio- and stereoselectivity to yield the desired dispiro compound.[8][11]
Sources
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- 2. 1-TERT-BUTYL-PIPERIDIN-4-ONE CAS#: 1465-76-5 [chemicalbook.com]
- 3. 1-tert-butylpiperidin-4-one [chembk.com]
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- 7. fishersci.com [fishersci.com]
- 8. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via three-component 1,3-dipolar cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Butylpiperidin-4-one in fentanyl analog synthesis
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Step-by-step synthesis of 1-Butylpiperidin-4-one from 4-piperidone
An Application Note and Protocol for the Synthesis of 1-Butylpiperidin-4-one from 4-Piperidone
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in medicinal chemistry and drug development. The protocol details the N-alkylation of 4-piperidone, which is commonly available as its hydrochloride salt, with 1-bromobutane. This application note is intended for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. The causality behind experimental choices, safety protocols, and characterization techniques are thoroughly discussed to ensure scientific integrity and successful execution.
Introduction
N-substituted piperidin-4-ones are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also serving as a versatile scaffold for further chemical modifications. The synthesis of these compounds is, therefore, a cornerstone of many drug discovery programs.
The procedure outlined herein describes a straightforward and efficient method for the synthesis of this compound via a nucleophilic substitution reaction. This involves the N-alkylation of the secondary amine of 4-piperidone with 1-bromobutane. Since 4-piperidone is typically supplied as a hydrochloride salt to enhance its stability, the protocol incorporates an in-situ neutralization step using a suitable base to liberate the free amine for the subsequent alkylation.
Reaction Scheme
Figure 1. Synthesis of this compound from 4-Piperidone Hydrochloride Monohydrate.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Piperidone Hydrochloride Monohydrate | 40064-34-4 | 153.62 | 5.0 g | 32.5 | 1.0 |
| 1-Bromobutane | 109-65-9 | 137.02 | 5.35 g (4.2 mL) | 39.0 | 1.2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 9.0 g | 65.1 | 2.0 |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 | 100 mL | - | - |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | As needed | - | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | - | - |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-piperidone hydrochloride monohydrate (5.0 g, 32.5 mmol) and anhydrous potassium carbonate (9.0 g, 65.1 mmol).
-
Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a fine suspension. To this suspension, add 1-bromobutane (4.2 mL, 39.0 mmol) dropwise using a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 50 mL of deionized water, followed by 50 mL of saturated sodium chloride solution (brine).
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a pale yellow oil.
Experimental Workflow Diagram
Caption: A flowchart of the synthesis of this compound.
Scientific Rationale and Causality
-
Choice of Base: Potassium carbonate is an effective and economical base for this reaction. Two equivalents are used: the first equivalent neutralizes the hydrochloride salt of the starting material to generate the free secondary amine, which is the active nucleophile. The second equivalent neutralizes the hydrobromic acid (HBr) that is formed as a byproduct of the SN2 reaction. This prevents the protonation of the piperidone nitrogen, which would render it non-nucleophilic.
-
Choice of Solvent: Anhydrous acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants and facilitates the nucleophilic attack without participating in the reaction. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.
-
Reaction Conditions: The reaction is performed under a nitrogen atmosphere to prevent the introduction of atmospheric moisture, which could react with the anhydrous reagents. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
-
Work-up Procedure: The aqueous work-up is crucial for removing the inorganic salts and other water-soluble impurities. Washing with brine helps to remove residual water from the organic layer, aiding the efficiency of the final drying step with sodium sulfate.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the piperidone ring protons. The protons alpha to the nitrogen and the carbonyl group will have distinct chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbonyl carbon at around 208-212 ppm, along with signals for the carbons of the butyl group and the piperidone ring.
-
IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone is expected in the region of 1710-1730 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (155.25 g/mol ).
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
4-Piperidone Hydrochloride Monohydrate: Causes skin and eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[1][2]
-
1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated area and away from ignition sources.
-
Potassium Carbonate: Causes serious eye irritation. May cause respiratory irritation. Avoid breathing dust.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent before commencing the experiment.
References
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Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])
-
N-alkylation of 4-piperidone - Sciencemadness.org. (URL: [Link])
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])
-
4-Piperidone hydrochloride monohydrate - Safety Data Sheet. (URL: [Link])
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Butylpiperidin-4-one
Abstract
This application note provides a comprehensive and detailed protocol for the preparative purification of 1-Butylpiperidin-4-one, a key intermediate in pharmaceutical synthesis, using reversed-phase high-performance liquid chromatography (RP-HPLC). As a basic compound, this compound presents unique challenges in chromatography, primarily concerning peak shape and retention. This guide offers a systematic approach to method development, addressing these challenges through strategic selection of the stationary phase, mobile phase composition, and pH control. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method, ensuring high purity of the final compound.
Introduction
This compound is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active molecules. The purity of synthetic intermediates like this compound is of paramount importance in drug discovery and development, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of such compounds, offering high resolution and selectivity.[1]
The primary challenge in the HPLC purification of basic compounds such as this compound is their interaction with residual silanol groups on the surface of silica-based stationary phases. These interactions can lead to undesirable peak tailing, poor resolution, and reduced column efficiency. This application note details a method that mitigates these effects through careful control of the mobile phase pH, thereby ensuring a symmetrical peak shape and optimal separation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC purification method.
| Property | Value (Estimated/Reported) | Source |
| Molecular Formula | C₉H₁₇NO | N/A |
| Molecular Weight | 155.24 g/mol | N/A |
| Structure | N/A | |
| pKa (predicted) | ~8.3 | [2] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile), slightly soluble in water. | [2] |
| UV Absorbance | Weak chromophore, expected absorbance at low UV wavelengths (<220 nm). | [3][4] |
Note: The pKa and solubility are based on the closely related analog, 1-tert-butylpiperidin-4-one, and are expected to be similar for the n-butyl isomer.
HPLC Purification Strategy: The Rationale
The purification strategy for this compound is centered around reversed-phase chromatography. The choice of a low pH mobile phase is a critical element of this method.
Control of Analyte and Silanol Ionization
With a predicted pKa of approximately 8.3, this compound will be protonated and positively charged in an acidic mobile phase. By maintaining the mobile phase pH significantly lower than the analyte's pKa (ideally by at least 2 pH units), we ensure that the compound exists in a single, fully protonated state. This prevents peak splitting or broadening that can occur when a compound is partially ionized.
Simultaneously, a low pH (around 2-3) suppresses the ionization of residual silanol groups (Si-O⁻) on the silica-based stationary phase, protonating them to their neutral form (Si-OH). This is crucial for minimizing secondary ionic interactions between the positively charged analyte and the stationary phase, which are a primary cause of peak tailing.[5][6]
Caption: Rationale for low pH mobile phase in the purification of this compound.
Materials and Methods
Instrumentation
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis detector or a suitable alternative like a Charged Aerosol Detector (CAD) if higher sensitivity is required.
-
Data acquisition and processing software.
Chemicals and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Formic acid (FA), HPLC grade (for MS-compatibility)
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18, 5-10 µm particle size (e.g., 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20-30 minutes (to be optimized) |
| Flow Rate | To be determined based on column dimensions (e.g., 10-20 mL/min) |
| Detection | UV at 210-220 nm |
| Column Temperature | Ambient or 30-40 °C |
| Injection Volume | Dependent on sample concentration and column loading capacity |
Experimental Protocol
This protocol outlines the steps for the preparative HPLC purification of this compound.
Caption: HPLC Purification Workflow for this compound.
Step 1: Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. The initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) is a good starting point.
-
The concentration should be determined based on the loading capacity of the preparative column, typically in the range of 10-100 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
Step 2: Analytical Method Development and Optimization
Before proceeding to preparative scale, it is highly recommended to develop and optimize the separation on an analytical scale (e.g., using a 4.6 mm ID column).
-
Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Run a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of this compound and the separation from its impurities.
-
Optimize the gradient to achieve baseline separation of the target compound from adjacent impurities. This may involve adjusting the gradient slope or introducing isocratic holds.
Step 3: Scale-Up to Preparative HPLC
Once an optimized analytical method is established, the conditions can be scaled up for preparative purification. The flow rate and injection volume need to be adjusted according to the dimensions of the preparative column.
Step 4: Preparative Purification Run
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the filtered crude sample.
-
Run the optimized preparative gradient.
-
Monitor the separation at the chosen UV wavelength and collect fractions corresponding to the peak of this compound.
Step 5: Fraction Analysis
-
Analyze the collected fractions using the developed analytical HPLC method to assess their purity.
-
Only fractions meeting the desired purity specifications should be pooled together.
Step 6: Pooling and Solvent Evaporation
-
Combine the pure fractions.
-
Remove the mobile phase solvents, typically using a rotary evaporator. Lyophilization can also be used to obtain the final purified compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions with residual silanols.- Mobile phase pH too close to analyte pKa. | - Ensure mobile phase pH is low (2-3) with 0.1% TFA.- Use a modern, high-purity, end-capped C18 column.[5][6] |
| Poor Resolution | - Inadequate gradient separation. | - Optimize the gradient slope or use a shallower gradient around the elution point of the target compound. |
| Low UV Signal | - this compound is a weak chromophore. | - Monitor at a low wavelength (210-220 nm).- Increase sample concentration.- Consider using a more universal detector like a CAD or ELSD. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and reproducible approach for the purification of this compound. By employing a low pH mobile phase with a C18 stationary phase, the common chromatographic challenges associated with basic compounds, such as peak tailing, can be effectively overcome. This methodology ensures the high purity of this compound, making it suitable for subsequent applications in pharmaceutical research and development.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Piperidone on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-tert-butylpiperidin-4-one. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Waters Corporation. (2018, February 21). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. Retrieved from [Link]
- Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 25-31.
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. Retrieved from [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
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-
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Teledyne ISCO. (n.d.). Principles of Preparative HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
Sources
Application Notes & Protocols: Crystallization of Piperidin-4-one Derivatives
Introduction: The Critical Role of Crystallization in Piperidin-4-one Drug Development
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceuticals.[1][2] Piperidin-4-one derivatives, in particular, are pivotal intermediates and active pharmaceutical ingredients (APIs) in a wide array of therapeutic areas, including analgesia, oncology, and neurology.[3][4][5] The precise three-dimensional structure of these molecules, especially the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), is paramount to their biological activity.[6]
Crystallization is the most powerful technique available to the research scientist for purification and, critically, for the generation of single crystals. These single crystals are essential for X-ray diffraction analysis, the gold standard for unambiguously determining molecular structure and stereochemistry.[7] A well-designed crystallization protocol not only ensures the requisite purity of the final compound but also provides control over polymorphism, a phenomenon where a single compound can exist in multiple crystalline forms with different physicochemical properties, including solubility and bioavailability.
This guide provides a Senior Application Scientist's perspective on the principles, strategies, and detailed protocols for the successful crystallization of piperidin-4-one derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their crystallization processes.
Foundational Principles: A Brief Overview of Nucleation and Growth
Successful crystallization is a delicate balance between thermodynamics and kinetics, governed by two primary stages:
-
Nucleation: The initial formation of tiny, stable crystalline aggregates from a supersaturated solution. This is often the rate-limiting step and can be initiated spontaneously or induced (e.g., by scratching the glass or adding a seed crystal). The presence of dust, fibers, or other particulates can lead to uncontrolled nucleation, resulting in many small crystals instead of a few large ones.[8]
-
Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei. The goal of a well-designed experiment is to favor slow, controlled growth over rapid nucleation. This allows for the selective incorporation of the desired molecule into the lattice, effectively excluding impurities.
A supersaturated solution is the thermodynamic driving force for both processes. The key is to achieve supersaturation slowly and maintain it at a level that promotes growth on existing nuclei rather than forming new ones.
Strategic Approach to Crystallization
Before attempting any crystallization, a strategic plan is essential. Rushing this stage is a common cause of failure.
Purity Assessment
Crystallization is a purification technique, but it cannot perform miracles. Attempting to crystallize a grossly impure compound will often result in oiling out, poor crystal quality, or complete failure. A minimum purity of 90% is recommended before attempting to grow single crystals for X-ray analysis.[8] Techniques like NMR and TLC should be used to assess the purity of the starting material.
Solubility Screening: The Cornerstone of Method Development
The selection of an appropriate solvent is the most critical factor in a crystallization experiment. A small-scale solubility screen is a mandatory first step.
Protocol: Small-Scale Solubility Screening
-
Place ~5-10 mg of your piperidin-4-one derivative into several small vials.
-
To each vial, add a different solvent from the list in Table 1, starting with 0.1 mL. Test a range of polarities.
-
Observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.
-
For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 50-60°C) and observe.
-
An ideal single solvent for slow cooling crystallization will be one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[9]
-
For multi-solvent systems (e.g., for vapor diffusion or layering), identify a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. These two solvents must be miscible.[10]
Crystallization Techniques: Detailed Protocols and Expert Insights
The choice of technique depends on the compound's properties, solubility, and the quantity of material available.[11]
Slow Evaporation
-
Principle: This technique achieves supersaturation by slowly removing the solvent, thereby increasing the concentration of the solute until it exceeds its solubility limit.
-
Best Suited For: Thermally stable compounds with moderate volatility solvents. It is a simple starting point when several milligrams of material are available.[11][12]
-
Causality: The slow rate of evaporation is key. Rapid evaporation leads to a sudden jump in concentration, causing the compound to crash out as a powder. Covering the vial with a perforated lid allows the solvent to escape gradually, promoting slow crystal growth.[10][12]
Protocol: Slow Evaporation
-
Dissolve the piperidin-4-one derivative in a suitable solvent (e.g., ethanol, acetone) to create a nearly saturated solution.[11][13]
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm or aluminum foil and puncture it with a needle 2-3 times. The number and size of the holes control the evaporation rate.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood).
-
Monitor for crystal growth over several days to a week. Do not disturb the vial.[11]
Slow Cooling (Recrystallization)
-
Principle: This classic method leverages the temperature-dependent solubility of the compound. A saturated solution is prepared in a hot solvent, and as it cools, the solubility decreases, leading to crystallization.[11]
-
Best Suited For: Compounds that are significantly more soluble in a hot solvent than in the same solvent when cold. Ideal for purifying gram-scale quantities.
-
Causality: A rapid temperature drop causes high supersaturation, leading to rapid nucleation and small, often impure, crystals.[14] Insulating the flask (e.g., in a Dewar flask with hot water or by wrapping it in glass wool) ensures a slow cooling gradient, allowing for the formation of larger, more perfect crystals.[11][14]
Protocol: Slow Cooling
-
In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable boiling solvent (see Table 1).
-
Once fully dissolved, cover the flask and allow it to cool slightly.
-
Place the flask inside a larger beaker filled with hot water (at a temperature just below the solvent's boiling point) or wrap it in glass wool for insulation.
-
Allow the entire assembly to cool slowly and undisturbed to room temperature over several hours.
-
Further cooling in a refrigerator or ice bath can be used to maximize the yield after initial crystal formation at room temperature.
-
Collect the crystals by filtration.
Vapor Diffusion
-
Principle: This is a powerful technique for growing high-quality single crystals from sub-milligram quantities. A solution of the compound is exposed to the vapor of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solute's solubility and inducing crystallization.[8][15]
-
Best Suited For: Small quantities of material (1-20 mg) where the primary goal is to obtain crystals for X-ray diffraction.[8]
-
Causality: The slow, controlled change in solvent composition is the key to success. The rate of diffusion is governed by the vapor pressure of the anti-solvent.[16] This gradual reduction in solubility keeps the supersaturation level low, favoring growth over nucleation.
Protocol: Vapor Diffusion (Vial-in-Vial)
-
Dissolve 2-10 mg of the piperidin-4-one derivative in 0.5-1.0 mL of a "good" solvent (e.g., dichloromethane, methanol, toluene) in a small, narrow vial (e.g., a 2 mL vial).
-
Place this inner vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).
-
Add 2-4 mL of a volatile anti-solvent (e.g., pentane, hexane, diethyl ether) to the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar tightly and leave it in a vibration-free location.
-
Crystals should appear in the inner vial over 1 to 14 days.
Data Presentation and Visualization
Solvent Selection Guide
The choice of solvent is paramount. A review of successful crystallization of piperidin-4-one derivatives reveals several common and effective solvent systems.[1]
Table 1: Common Solvent Systems for Piperidin-4-one Derivatives
| Solvent / Solvent System | Derivative Type Examples | Rationale & Notes | Source(s) |
| Ethanol (Absolute or 95%) | Most common single solvent for various 2,6-disubstituted, N-acyl, and oxime derivatives. | Good balance of polarity; forms hydrogen bonds which can aid in lattice formation. Often used for slow evaporation or slow cooling. | [1][6][7] |
| Methanol | N-Benzyl piperidin-4-one oximes, 3,5-dimethyl derivatives. | Similar to ethanol but more volatile, can be useful for faster evaporation if needed. | [1] |
| Ethanol / Ethyl Acetate | 2,6-Diaryl-3-(4-arylthio)piperidin-4-one series. | A moderately polar mixture. Ethyl acetate acts as a slightly less polar co-solvent, allowing for fine-tuning of solubility. | [1] |
| Benzene / Petroleum Ether | N-Acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'-furyl)piperidin-4-ones. | A non-polar system. Benzene dissolves the compound while the highly non-polar petroleum ether acts as an anti-solvent. | [1] |
| Dichloromethane / Methanol | General 2,6-disubstituted derivatives. | A common polar mixture used for compounds that are too soluble in pure methanol but insoluble in DCM. | [1] |
| Acetone | N'-(1-benzylpiperidin-4-yl)acetohydrazide. | A polar aprotic solvent, good for compounds with ketone or hydrazone functionalities. | [17] |
Experimental & Logical Workflows
Visualizing the decision-making process and experimental setups can clarify complex choices.
Caption: Decision workflow for selecting a crystallization technique.
Caption: Principle of the vapor diffusion technique.
Troubleshooting Common Crystallization Problems
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; too much solvent was used. | 1. Add a "seed crystal" of the solid material.[14]2. Gently scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites.[14]3. For slow evaporation, add more perforations or wait longer.4. For slow cooling, reheat the solution and boil off some solvent, then cool again.[14] |
| "Oiling Out" | The compound's melting point is lower than the solution temperature; high levels of impurity are depressing the melting point. | 1. Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation point. Cool again, more slowly.[14]2. Consider changing to a lower-boiling point solvent system.3. If impurities are the cause, first purify the compound by another method (e.g., column chromatography). |
| Rapid Formation of Powder | The solution became supersaturated too quickly, favoring nucleation over crystal growth. | 1. The crystallization was too fast.[14]2. Reheat to redissolve the solid.3. Add a small amount (5-10% by volume) of additional solvent.4. Ensure a much slower cooling or evaporation rate. An insulated container is crucial for slow cooling.[14] |
| Poor Crystal Quality | Vibrations, rapid growth, or presence of impurities. | 1. Ensure the crystallization vessel is in a location free from any vibrations.2. Slow down the crystallization rate (see above).3. Filter the hot solution before cooling to remove any insoluble impurities or dust. |
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Request PDF. (n.d.). Crystal growth and characterization of new nonlinear optical piperidine derivative: (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone. ResearchGate. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
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University of Washington. (2006). Crystallisation Techniques. Department of Chemistry. [Link]
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Ramani Devi R, et al. (2014). Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin -4 -one Derivatives. International Journal of Innovative Technology and Exploring Engineering (IJITEE). [Link]
-
University of Rennes. (n.d.). Guide for crystallization. Institut des Sciences Chimiques de Rennes. [Link]
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University of Florida. (n.d.). How to Grow Crystals. Department of Chemistry. [Link]
-
Request PDF. (n.d.). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). ResearchGate. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Stahly, G. P. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. [Link]
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Schelter, C., et al. (2021). Simplified Approach to Characterize the Cooling Crystallization in a Modular Mini-Plant. Processes. [Link]
-
Li, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]
-
Anitha, K., et al. (2020). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Kariuki, B. M., et al. (2011). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. [Link]
-
Request PDF. (2025). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]
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Anderson, K. M., et al. (2017). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions. [Link]
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]
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Bakunov, S. A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
- Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
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- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of 1-Butylpiperidin-4-one for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a "privileged scaffold" in drug discovery. The conformational flexibility of the six-membered ring, coupled with its ability to be functionalized at various positions, allows for the precise spatial orientation of substituents to interact with biological targets. 1-Butylpiperidin-4-one is a versatile starting material, featuring a reactive ketone and a tertiary amine, which allows for extensive derivatization to generate a library of compounds for biological screening. The N-butyl group provides a degree of lipophilicity that can be advantageous for membrane permeability. The derivatization of this core structure can lead to the discovery of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties.[3][4][5] This guide provides detailed protocols for the derivatization of this compound via reductive amination, Wittig reaction, and α-alkylation, along with methodologies for subsequent biological screening.
Derivatization Strategies: Expanding Chemical Diversity
The chemical reactivity of this compound at the C4-ketone and the adjacent α-carbons provides multiple avenues for structural modification. The following sections detail three robust synthetic strategies to generate a diverse library of derivatives.
Reductive Amination: Introduction of Amino Functionalities at C4
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This strategy is highly efficient for introducing a diverse range of substituents at the 4-position of the piperidine ring.
The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent as it is mild, selective for the iminium ion over the ketone starting material, and does not reduce other functional groups that might be present on the amine coupling partner.[8][9] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure good solubility of the reactants and intermediates.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture (for elution)
Procedure:
-
To a solution of this compound (e.g., 1.55 g, 10 mmol) in dichloromethane (50 mL) is added aniline (1.02 g, 11 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (3.18 g, 15 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-butyl-N-(phenyl)piperidin-4-amine.
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ 7.20-7.30 (m, 2H), 6.70-6.80 (m, 3H), 3.50-3.60 (m, 1H), 2.80-2.90 (m, 2H), 2.30-2.40 (t, 2H), 2.10-2.20 (m, 2H), 1.80-1.90 (m, 2H), 1.40-1.50 (m, 2H), 1.25-1.35 (m, 2H), 0.90 (t, 3H).
-
¹³C NMR (CDCl₃): δ 147.0, 129.5, 117.5, 113.5, 58.0, 52.5, 51.0, 32.0, 29.5, 20.5, 14.0.
-
MS (ESI+): m/z calculated for C₁₅H₂₄N₂ [M+H]⁺, found.
| Reactant 2 | Reducing Agent | Solvent | Yield (%) | Reference |
| Aniline | NaBH(OAc)₃ | DCM | ~85-95 | [9] |
| Benzylamine | NaBH(OAc)₃ | DCE | ~80-90 | [8] |
| Various primary amines | NaBH(OAc)₃ | DCM | 70-98 | [6] |
Wittig Reaction: Conversion to Exocyclic Alkenes
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[10][11][12][13] This reaction utilizes a phosphonium ylide (Wittig reagent) to convert the ketone at C4 of this compound into an exocyclic double bond. This transformation is valuable for creating derivatives with altered shapes and electronic properties, which can lead to different biological activities.
The Wittig reaction proceeds via a betaine or oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine oxide.[13] The choice of base for generating the ylide from the corresponding phosphonium salt is crucial. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used for non-stabilized ylides. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether under anhydrous conditions to prevent quenching of the highly reactive ylide.
Reaction Scheme: Wittig Olefination
Caption: General scheme for the Wittig reaction on this compound.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen) is charged with methyltriphenylphosphonium bromide (e.g., 3.93 g, 11 mmol) and anhydrous THF (40 mL).
-
The suspension is cooled to 0 °C, and n-butyllithium (e.g., 4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) is added dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled to 0 °C, and a solution of this compound (1.55 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
The mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography on silica gel to yield 1-butyl-4-methylenepiperidine.
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ 4.65 (s, 2H), 2.40-2.50 (m, 4H), 2.30-2.35 (t, 2H), 2.20-2.25 (t, 4H), 1.40-1.50 (m, 2H), 1.25-1.35 (m, 2H), 0.90 (t, 3H).
-
¹³C NMR (CDCl₃): δ 148.0, 106.0, 58.0, 54.0, 36.0, 29.5, 20.5, 14.0.
-
MS (EI): m/z calculated for C₁₀H₁₉N [M]⁺, found.[14]
| Ylide Precursor | Base | Solvent | Yield (%) | Reference |
| CH₃PPh₃Br | n-BuLi | THF | ~70-80 | [10] |
| EtPPh₃Br | NaH | DMSO | ~65-75 | [11] |
| PhCH₂PPh₃Cl | NaH | THF | ~70-85 | [15] |
α-Alkylation: Functionalization Adjacent to the Carbonyl
The α-carbons of this compound are susceptible to deprotonation by a strong base to form an enolate, which can then act as a nucleophile to attack an electrophile, such as an alkyl halide.[16] This α-alkylation provides a means to introduce substituents at the C3 and C5 positions of the piperidine ring, further expanding the structural diversity of the derivative library.
The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is crucial for the efficient formation of the kinetic enolate at the less substituted α-carbon.[16] The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and to control the regioselectivity of the deprotonation. The subsequent alkylation is an S_N2 reaction, so primary alkyl halides are the most effective electrophiles.
Mechanism: α-Alkylation via Enolate
Caption: Mechanism of α-alkylation of this compound using LDA.
Materials:
-
This compound (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Methyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried round-bottom flask under an inert atmosphere is charged with anhydrous THF (30 mL) and cooled to -78 °C.
-
LDA (1.1 eq) is added, followed by the dropwise addition of a solution of this compound (e.g., 1.55 g, 10 mmol) in anhydrous THF (10 mL). The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Methyl iodide (e.g., 1.70 g, 12 mmol) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
The mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-butyl-3-methylpiperidin-4-one.
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ 2.80-3.00 (m, 1H), 2.50-2.70 (m, 2H), 2.20-2.40 (m, 3H), 2.00-2.10 (m, 2H), 1.40-1.50 (m, 2H), 1.25-1.35 (m, 2H), 1.05 (d, 3H), 0.90 (t, 3H).
-
¹³C NMR (CDCl₃): δ 210.0, 58.0, 57.0, 51.0, 45.0, 29.5, 20.5, 14.0, 12.0.
-
MS (EI): m/z calculated for C₁₀H₁₉NO [M]⁺, found.
| Base | Alkylating Agent | Solvent | Yield (%) | Reference |
| LDA | Methyl Iodide | THF | ~60-70 | [17] |
| LDA | Benzyl Bromide | THF | ~55-65 | [18] |
| KHMDS | Ethyl Iodide | Toluene | ~60-70 | [19] |
Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are protocols for common in vitro screening assays.
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Piperidine derivatives have shown promise in this area.[3]
This method is a preliminary, qualitative test to assess the antimicrobial activity of the synthesized compounds.[20][21][22][23]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile paper discs (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., ampicillin)
-
Negative control (solvent)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard.
-
Inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab to create a lawn of bacteria.
-
Impregnate sterile paper discs with a known concentration of the test compounds (e.g., 10 µ g/disc ).
-
Place the discs, along with positive and negative control discs, on the surface of the inoculated agar plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[24][25]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth
-
Bacterial strains
-
Synthesized compounds
-
Positive and negative controls
Procedure:
-
Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Piperidin-4-one thiosemicarbazones | S. aureus | 16-64 | [3] |
| N-methyl-4-piperidone derivatives | S. mutans | 250-500 | [25] |
| Piperazine derivatives | S. aureus | 1-5 | [24] |
Analgesic Activity Screening (In Vivo)
Piperidine derivatives are well-known for their analgesic properties.[4][26][27] The tail-flick test is a common in vivo model to assess central analgesic activity.
Tail-Flick Test:
Materials:
-
Mice or rats
-
Tail-flick analgesiometer
-
Synthesized compounds formulated for injection (e.g., in saline with a co-solvent)
-
Positive control (e.g., morphine)
-
Vehicle control
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test compound, positive control, or vehicle control to the animals (e.g., via intraperitoneal injection).
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after administration, place the animal's tail on the radiant heat source of the analgesiometer.
-
Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.
-
An increase in the tail-flick latency compared to the vehicle control indicates an analgesic effect.
| Compound Type | Test Model | Dose | Activity | Reference |
| Alkyl piperidine derivatives | Tail immersion | 50 mg/kg | Significant analgesia | [4][26] |
| 4-Phenylpiperidine derivatives | Hot-plate | Various | Dose-dependent analgesia | [28] |
| 4-(4'-bromophenyl)-4-piperidinol derivatives | Writhing test | Various | Significant analgesic effect | [5] |
Cytotoxicity Screening (In Vitro)
The MTT assay is a colorimetric assay used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
MTT Assay:
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Cell culture medium
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 1,4-Dihydropyridine derivatives | Raji | < 1 | [29] |
| Piperidine derivatives | Breast Cancer | 1.3 - 45.0 | [30] |
| Quinazoline-sulfonamides | HCT-116, MCF-7 | 4.84 - 7.48 | [31] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The derivatization strategies outlined in this guide—reductive amination, Wittig reaction, and α-alkylation—provide robust and reliable methods for generating novel chemical entities. The subsequent biological screening protocols offer a systematic approach to identifying lead compounds with promising antimicrobial, analgesic, or cytotoxic activities. By combining these synthetic and screening methodologies, researchers can efficiently explore the chemical space around the piperidine scaffold and accelerate the discovery of new drug candidates.
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]
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Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). | Download Table - ResearchGate. ResearchGate. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org. ASM.org. [Link]
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High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization) | Request PDF - ResearchGate. ResearchGate. [Link]
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
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Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria - MDPI. MDPI. [Link]
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(PDF) Analgesic activity of alkyl piperidine derivatives - ResearchGate. ResearchGate. [Link]
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High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization) - figshare. figshare. [Link]
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Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
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Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay - Trends in Pharmaceutical Sciences. Trends in Pharmaceutical Sciences. [Link]
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23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. Longdom Publishing. [Link]
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Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids agaisnt cariogenic bacteria | Organic Chemistry | ChemRxiv | Cambridge Open Engage. ChemRxiv. [Link]
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Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. ResearchGate. [Link]
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1-[4-[(4-Methoxyphenyl)thio]butyl]piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Representative procedure for the alkylation reaction: Preparation of 9. LDA was prepared by adding BuLi (4.68 mL, 7.5 mmol, 1.6 - The Royal Society of Chemistry. RSC. [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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Characterization and Antimicrobial Activity of Piperidine-4- one Derivative - ResearchGate. ResearchGate. [Link]
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Piperidine, 1-butyl-4-methyl - the NIST WebBook. NIST. [Link]
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Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Part I: the development of the catalytic Wittig reaction - PubMed. PubMed. [Link]
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Synthesis of N-Substituted piperidines from piperidone - ResearchGate. ResearchGate. [Link]
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Wittig reaction - Wikipedia. Wikipedia. [Link]
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Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - NIH. National Institutes of Health. [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Application Note & Protocol: Reductive Amination of 1-Butylpiperidin-4-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its efficiency in constructing carbon-nitrogen bonds.[1] This one-pot reaction, which combines a carbonyl compound and an amine to form an imine that is subsequently reduced in situ, offers a highly versatile and atom-economical route to secondary and tertiary amines.[2] The synthesis of 4-amino-1-butylpiperidine derivatives, the products of the reductive amination of 1-butylpiperidin-4-one, is of significant interest as this structural motif is a key building block in a variety of bioactive molecules, including antagonists for the CCR5 receptor, which are relevant in HIV-1 entry inhibition.[3]
This application note provides a comprehensive guide to the experimental setup for the reductive amination of this compound. It delves into the underlying reaction mechanism, compares common reducing agents, and offers a detailed, field-proven protocol for successful synthesis, purification, and analysis.
Reaction Mechanism: A Stepwise Perspective
The reductive amination process proceeds through two principal stages: the formation of an iminium ion followed by its reduction.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of this compound. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[4][5] The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the acidic reaction medium, the imine is further protonated to generate a more electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product.[1] The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without significantly reducing the starting ketone.[1][6]
Below is a diagram illustrating the general mechanism of reductive amination.
Caption: Mechanism of Reductive Amination.
Choosing the Right Reducing Agent: A Comparative Analysis
The success of a reductive amination hinges on the selection of an appropriate reducing agent. The ideal reagent should selectively reduce the iminium intermediate in the presence of the starting carbonyl compound.[1] Below is a comparison of commonly used reducing agents for this transformation.
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for iminium ions over ketones.[6][7][8] Does not produce toxic byproducts.[1] Effective in a one-pot procedure.[8] | Water-sensitive; not compatible with protic solvents like methanol.[1][9] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8][9] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and can be used in protic solvents.[4] Stable in mildly acidic conditions required for imine formation.[4] | Highly toxic due to the potential release of hydrogen cyanide gas, especially under acidic conditions.[4] | Methanol (MeOH), Ethanol (EtOH)[9] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Can reduce the starting ketone, leading to side products.[4] Requires careful control of reaction conditions, often by pre-forming the imine.[4][9] | Methanol (MeOH), Ethanol (EtOH)[9] |
For the reductive amination of this compound, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its excellent selectivity and improved safety profile compared to sodium cyanoborohydride.[1][6]
Detailed Experimental Protocol
This protocol outlines a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography[10]
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent).
-
Solvent Addition: Dissolve the ketone in an appropriate aprotic solvent such as DCE or DCM (a typical concentration is 0.1-0.5 M).[8]
-
Amine Addition: Add the primary amine (1.0-1.2 equivalents) to the solution. If the amine is a hydrochloride salt, an equivalent of a non-nucleophilic base like triethylamine should be added to liberate the free amine.
-
Catalyst (Optional): If desired, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate imine formation.[7] Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes a few hours to overnight.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[10] Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).[10]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-butylpiperidine derivative.[10] The choice of eluent will depend on the polarity of the product.
Caption: Experimental Workflow for Reductive Amination.
Characterization and Analysis
The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[1]
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or slightly warming the reaction mixture. Ensure the STAB is fresh and has been stored under anhydrous conditions, as its potency can degrade over time.[1]
-
Side Product Formation: The formation of a di-alkylated product can occur if a primary amine is used.[8] This can be minimized by using a slight excess of the amine. If the starting ketone is being reduced, ensure that the STAB is added after allowing sufficient time for imine formation.
-
Difficult Purification: If the product is highly polar, purification by standard silica gel chromatography can be challenging. In such cases, using a more polar stationary phase like alumina or employing reverse-phase chromatography may be beneficial.
Conclusion
The reductive amination of this compound is a robust and efficient method for the synthesis of valuable 4-amino-1-butylpiperidine derivatives. By carefully selecting the appropriate reducing agent, such as sodium triacetoxyborohydride, and following a well-defined experimental protocol, researchers can achieve high yields of the desired products. This application note provides the necessary theoretical background and practical guidance to successfully implement this important transformation in a laboratory setting.
References
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Myers, A. G. Chemistry 115. Harvard University. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009). ResearchGate. [Link]
- Matassini, C., Clemente, F., & Goti, A. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(18), 3349.
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Royal Society of Chemistry. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). PubMed Central. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Li, J. J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3470.
-
Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]
-
High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). (2016). figshare. [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. (2015).
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
-
How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. [Link]
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-
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? (2013). ResearchGate. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2022). Open Research@CSIR-NIScPR. [Link]
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Application Note: The Strategic Use of 1-Butylpiperidin-4-one in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability, while providing a three-dimensional exit vector from the ATP-binding pocket.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of 1-Butylpiperidin-4-one, a versatile building block for the synthesis of novel kinase inhibitors. We will explore its reactivity, present a detailed protocol for its derivatization via reductive amination, and discuss its application in constructing inhibitor libraries for lead discovery and optimization.
Introduction: The Piperidinone Core in Kinase Inhibitor Design
The piperidin-4-one nucleus is a valuable pharmacophore in drug design, serving as a versatile intermediate for creating libraries of compounds with diverse biological activities.[3] In the context of kinase inhibitors, the piperidine ring often serves as a key structural element that can occupy the solvent-exposed region of the ATP-binding site. The substituent on the piperidine nitrogen plays a crucial role in modulating the compound's overall properties.
Unlike the commonly used N-Boc-4-piperidone, where the Boc group is a temporary protecting group that is later removed, the N-butyl group of this compound is a permanent structural feature.[4] This distinction is critical; the butyl group is incorporated into the final molecule, where its moderate lipophilicity can be exploited to:
-
Enhance binding affinity through interactions with hydrophobic sub-pockets near the kinase hinge region.
-
Improve cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Provide a fixed structural element , reducing conformational flexibility compared to scaffolds with smaller N-substituents.
The primary reactive handle on this compound is the ketone at the C-4 position, which is an ideal electrophile for nucleophilic addition reactions, most notably for forming C-N bonds via reductive amination.
Core Synthesis Strategy: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for its efficiency and reliability in forming amine bonds.[5][6] The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This method avoids the common problem of over-alkylation associated with direct alkylation of amines.[6][7]
Mechanism Overview
The reaction proceeds in two main stages:
-
Iminium Ion Formation: The amine nucleophile attacks the carbonyl carbon of this compound. After a proton transfer, water is eliminated to form a transient iminium ion. This step is typically acid-catalyzed.
-
Hydride Reduction: A reducing agent, specifically chosen for its selectivity, delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine product.
A key advantage of this strategy is the use of selective reducing agents like sodium triacetoxyborohydride (STAB-H), which are mild enough not to reduce the starting ketone but are highly reactive towards the protonated iminium ion intermediate.[7][8]
Caption: General workflow for reductive amination.
Detailed Protocol: Synthesis of N-(1-butylpiperidin-4-yl)aniline Analogue
This protocol details the synthesis of a core structure where an aromatic amine is coupled to the this compound scaffold. We will use 4-bromoaniline as a representative amine, as the resulting product contains a bromine handle suitable for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Amount | Moles (mmol) |
| This compound | 23081-86-9 | 155.24 | 1.00 g | 6.44 |
| 4-Bromoaniline | 106-40-1 | 172.02 | 1.11 g | 6.44 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 2.05 g | 9.66 |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 0.37 mL | 6.44 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 30 mL | - |
| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | q.s. | - |
Experimental Procedure
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,2-Dichloroethane is a suspected carcinogen.[9][10]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.44 mmol) and 4-bromoaniline (1.11 g, 6.44 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (30 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Acid Catalyst: Add glacial acetic acid (0.37 mL, 6.44 mmol). The acid catalyzes the formation of the iminium ion. Stir the reaction mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (2.05 g, 9.66 mmol) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction. STAB-H is chosen for its high selectivity for the iminium ion, preventing the reduction of the starting ketone and ensuring a cleaner reaction profile.[7][8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(1-butylpiperidin-4-yl)-4-bromoaniline product.
Application in Kinase Inhibitor Scaffolds
The product from the protocol above is not an inhibitor itself but a versatile intermediate. The piperidine moiety can be strategically used to target the solvent-exposed region of a kinase, while the bromophenyl group provides a vector for building into the core ATP-binding site.
Case Study: p38 MAP and AKT Kinase Inhibitors
Literature shows that piperidine-substituted quinolinones and naphthyridinones are potent p38 MAP kinase inhibitors.[1] Similarly, inhibitors of AKT, a key kinase in the PI3K-AKT signaling pathway, often feature a piperidin-4-yl side chain to enhance potency and improve pharmacokinetic properties.[11] While many syntheses start with N-Boc-4-piperidone, the use of this compound provides a direct route to analogues where the N-butyl group is a desired final feature.
| Target Kinase | Representative Scaffold | Role of Piperidine Moiety | Potential Advantage of N-Butyl Group | Reference IC₅₀ Data (Analogue) |
| p38 MAP Kinase | Quinolinone / Naphthyridinone | C7 substituent, enhances PK profile | Fills hydrophobic pocket, improves permeability | Potent TNF-α suppression[1] |
| AKT (PKB) | Pyrazolopyrimidine | Side chain to improve potency | Lipophilic interaction, metabolic stability | 10h (pan-AKT IC₅₀ = 24.3 nM)[11] |
| CHK1 | Thiophenecarboxamide Urea | Ribose-binding pocket interaction | Occupies space, potential selectivity vector | AZD7762 (potent clinical candidate)[12] |
Synthetic Diversification Pathways
The intermediate synthesized in our protocol is ripe for elaboration into a final kinase inhibitor library.
Caption: Potential diversification of the bromophenyl intermediate.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of kinase inhibitors. Its ketone functionality provides a reliable entry point for chemical modification, primarily through reductive amination. The integral N-butyl group offers a fixed lipophilic element that can be leveraged to enhance binding affinity and optimize pharmacokinetic properties. By following the detailed protocols and strategic outlines presented in this note, researchers can efficiently generate novel piperidine-containing scaffolds, accelerating the discovery and development of next-generation targeted therapeutics.
References
-
McKenna, J., et al. (n.d.). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. PubMed. Available at: [Link]
-
Li, J., et al. (2016). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health. Available at: [Link]
-
(n.d.). 1-tert-butylpiperidin-4-one. ChemBK. Available at: [Link]
-
Zabludoff, S., et al. (2008). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. Available at: [Link]
-
da Silva, G. G., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central. Available at: [Link]
-
Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. Available at: [Link]
-
Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PubMed Central. Available at: [Link]
-
(n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Fancelli, D. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. SlideShare. Available at: [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
-
(n.d.). 1-Boc-4-AP. Wikipedia. Available at: [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
(n.d.). Safety Data Sheet. Ubigene. Available at: [Link]
-
Schenone, S., et al. (2016). Developing novel classes of protein kinase CK1δ inhibitors by fusing[1][9][11]triazole with different bicyclic heteroaromatic systems. Arts-Pi. Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
(n.d.). tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. Available at: [Link]
-
(n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
(n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Sources
- 1. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. 1-BUTYL-4-PIPERIDONE - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Pilot Scale-Up Synthesis of 1-Butylpiperidin-4-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-Butylpiperidin-4-one in Pharmaceutical Development
This compound is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its piperidine core is a prevalent scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. The transition from bench-scale synthesis to pilot-plant production presents a unique set of challenges, including reaction kinetics, heat transfer, and process safety. This document provides a comprehensive guide to a robust and scalable synthesis of this compound, designed to ensure safety, efficiency, and high purity for pilot studies and beyond.
Synthetic Strategy: N-Alkylation of 4-Piperidone
The chosen synthetic route is the direct N-alkylation of 4-piperidone with a suitable butylating agent. This method is advantageous for its atom economy, use of readily available starting materials, and straightforward purification process.
Reaction Scheme:
Application Notes and Protocols for the Quantification of 1-Butylpiperidin-4-one
Introduction: The Analytical Imperative for 1-Butylpiperidin-4-one
This compound is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds. As a pivotal building block, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, by-products, or degradants can have significant implications for the toxicological profile and therapeutic effectiveness of the drug product. Therefore, robust and reliable analytical methods for the precise quantification of this compound in various matrices—from in-process control samples to final API—are indispensable for researchers, scientists, and drug development professionals.
This comprehensive guide provides detailed protocols and expert insights into the development and validation of analytical methods for this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed to be adaptable to specific laboratory instrumentation and sample matrices, while adhering to the stringent validation requirements of regulatory bodies such as the International Council for Harmonisation (ICH).
Method Selection: A Dichotomy of Volatility and Sensitivity
The choice between GC-MS and LC-MS/MS for the analysis of this compound hinges on a careful consideration of the analyte's physicochemical properties and the specific requirements of the assay.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a moderately volatile and thermally stable compound, this compound is amenable to GC analysis. GC-MS offers high chromatographic resolution and the structural information provided by mass spectrometry, making it a powerful tool for both identification and quantification. The primary challenge in the GC analysis of amines can be poor peak shape due to their basic nature; however, this can often be mitigated through the use of appropriate capillary columns and, if necessary, derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides exceptional sensitivity and selectivity, making it the preferred method for trace-level quantification. LC-MS/MS is particularly advantageous when analyzing complex matrices, as the selectivity of Multiple Reaction Monitoring (MRM) can minimize interferences. For this compound, a reverse-phase LC method coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is a highly effective approach.
The following sections provide detailed starting protocols for both GC-MS and LC-MS/MS, which should be optimized and validated for your specific application.
I. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a robust GC-MS method for the quantification of this compound. The electron ionization (EI) mode provides characteristic fragmentation patterns useful for structural confirmation.
A. Rationale for Experimental Choices
-
Capillary Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is selected for its versatility and ability to provide good peak shapes for a wide range of compounds, including ketones and amines. The dimensions (30 m length, 0.25 mm I.D., 0.25 µm film thickness) offer a good balance between resolution and analysis time.
-
Injector Temperature: A temperature of 280°C ensures the rapid and complete volatilization of this compound without causing thermal degradation.
-
Oven Program: A temperature gradient is employed to ensure the efficient separation of the analyte from any potential impurities or matrix components. The initial hold at a lower temperature allows for sharp peak focusing at the head of the column, while the ramp to a higher temperature facilitates the timely elution of the analyte.
-
Mass Spectrometry: Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.
B. Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (e.g., API, in-process control) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Capillary Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification |
-
Data Analysis:
-
For quantification, use a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the concentration of this compound in the samples.
-
C. Expected Mass Fragmentation
II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for trace-level analysis in complex matrices.
A. Rationale for Experimental Choices
-
Chromatographic Column: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for retaining and separating moderately polar compounds like this compound. The use of a column with a smaller particle size (e.g., ≤ 2.7 µm) can provide higher efficiency and faster analysis times.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. The addition of a small amount of formic acid to the mobile phase serves two key purposes: it improves the peak shape of the basic analyte by suppressing the ionization of free silanol groups on the silica support, and it promotes the formation of the protonated molecule [M+H]⁺ in the ESI source.
-
Mass Spectrometry: Electrospray ionization in positive mode is ideal for basic compounds containing nitrogen, such as this compound. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantification. The MRM transition is established by selecting the protonated parent ion in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.
B. Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Perform serial dilutions to create calibration standards and quality control samples.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
-
-
LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1290 Infinity II LC System (or equivalent) |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS (or equivalent) |
| Chromatographic Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transition | To be determined by infusing a standard of this compound. Expected precursor ion [M+H]⁺ at m/z 156.1. Product ions would be determined experimentally. |
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for the analyte and internal standard.
-
Generate a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratios versus concentration.
-
Quantify the unknown samples using the regression equation.
-
III. Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation of the chosen analytical method is crucial to ensure that the generated data is accurate, precise, and reliable. The validation should be performed in accordance with ICH Q2(R1) guidelines.
A. Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Analyte peak is well-resolved from impurities, degradants, and matrix components. Peak purity analysis should confirm homogeneity. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations for which the method is accurate and precise. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for the analyte spiked into a blank matrix at three concentration levels. |
| Precision | The degree of agreement among individual test results. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio of ≥ 10, with accuracy and precision within specified limits. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, or flow rate are slightly varied. |
B. Self-Validating System Workflow
The following diagram illustrates the logical flow of a self-validating analytical method, from development to routine use.
Caption: Workflow for analytical method validation.
IV. Visualization of Analytical Workflow
The following diagram outlines the general workflow for the quantification of this compound, from sample receipt to final data reporting.
Caption: General analytical workflow.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons. [Link]
-
McMaster, M. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
-
Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
Protecting Group Strategies for 4-Piperidone Derivatives: Application Notes and Protocols
Introduction: The Strategic Imperative of Protecting Groups in 4-Piperidone Chemistry
The 4-piperidone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of a multitude of biologically active compounds. Its inherent functionalities—a secondary amine and a ketone—offer versatile handles for synthetic elaboration. However, this reactivity is a double-edged sword. The nucleophilic nitrogen and the electrophilic carbonyl can interfere with desired transformations at other sites of the molecule or with each other. Consequently, the judicious use of protecting groups is not merely a tactical choice but a strategic imperative for the successful synthesis of complex 4-piperidone derivatives.
This guide provides a comprehensive overview of common and effective protecting group strategies for both the nitrogen and the carbonyl functionalities of 4-piperidone. Beyond a mere recitation of protocols, this document delves into the causality behind the selection of a particular protecting group, the mechanistic underpinnings of its application and removal, and a comparative analysis of their stability and orthogonality.
I. N-Protection Strategies for the Piperidine Nitrogen
The secondary amine of the 4-piperidone ring is a nucleophilic and basic center. Its unprotected form can lead to a host of side reactions, including N-alkylation, N-acylation, and acid-base interactions that can complicate or altogether thwart a synthetic route. The choice of an N-protecting group is therefore a critical first step in many synthetic sequences.
Decision-Making Workflow for N-Protection
The selection of an appropriate N-protecting group is dictated by the downstream reaction conditions and the desired deprotection strategy. The following flowchart provides a simplified decision-making framework.
Caption: Decision-making flowchart for selecting an N-protecting group for 4-piperidone.
Comparative Analysis of Common N-Protecting Groups
The following table provides a comparative overview of the most commonly used N-protecting groups for 4-piperidone, detailing their stability under various conditions.
| Protecting Group | Abbreviation | Stable to | Labile to | Key Considerations |
| tert-Butoxycarbonyl | Boc | Basic conditions, hydrogenolysis, mild nucleophiles.[1][2] | Strong acids (e.g., TFA, HCl).[2][3] | Excellent for orthogonal strategies with base-labile or hydrogenolytically cleaved groups. The resulting carbamate reduces the nucleophilicity of the nitrogen. |
| Carbobenzyloxy | Cbz (or Z) | Acidic and basic conditions.[2] | Catalytic hydrogenolysis (e.g., H₂/Pd/C).[2][4] | Widely used in peptide synthesis; its removal by hydrogenation is clean. Can also be cleaved by strong acids like HBr in acetic acid. |
| Benzyl | Bn | Acidic and basic conditions, many oxidizing and reducing agents. | Catalytic hydrogenolysis.[5] | Forms a stable tertiary amine. Removal via hydrogenolysis is common. Transfer hydrogenation is a viable alternative to using hydrogen gas.[6] |
Experimental Protocols: N-Protection and Deprotection
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common protecting group for the piperidine nitrogen due to its robustness under a wide range of conditions and its facile removal with acid.
This protocol details the protection of 4-piperidone hydrochloride monohydrate using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM)
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirring solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.[7]
-
Add di-tert-butyl dicarbonate (34 g, 168 mmol) in portions over 5 minutes.[7]
-
Add a catalytic amount of DMAP (0.4 g, 3 mmol).[7]
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane (100 mL).
-
Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated aqueous Na₂CO₃ (70 mL), and brine (50 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1-Boc-4-piperidone as a white solid. The yield is typically quantitative.[7]
-
Caption: Mechanism of N-Boc protection of 4-piperidone.
This method is effective for cleaving the Boc group and often results in the precipitation of the piperidine hydrochloride salt, simplifying isolation.
-
Materials:
-
N-Boc protected piperidine derivative
-
1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (optional)
-
-
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (e.g., 1.00 g, 3.01 mmol of a downstream product) in 25 mL of 1,4-dioxane.[3]
-
Add 4M HCl in 1,4-dioxane (e.g., 25 mL) and stir the solution at room temperature for 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS until completion.
-
If a precipitate forms, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt.
-
For work-up to the free base: dilute the reaction mixture with water, and adjust the pH to ~8 with 2M aqueous NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the volatiles.[3]
-
Carbobenzyloxy (Cbz) Group
The Cbz group is a robust protecting group, stable to a wide range of reagents, and is typically removed by catalytic hydrogenolysis.
This protocol uses 4,4-piperidinediol hydrochloride as the starting material, which is in equilibrium with 4-piperidone in aqueous solution.
-
Materials:
-
4,4-Piperidinediol hydrochloride
-
Tetrahydrofuran (THF)
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), add sodium carbonate (9.6 g, 91 mmol).[8]
-
Add benzyl chloroformate (11 mL, 78 mmol) to the mixture.[8]
-
Stir the reaction at room temperature for 9 hours.
-
Dilute the mixture with ethyl acetate and aqueous Na₂CO₃ (5% w/v).
-
Separate the aqueous layer and extract with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (EtOAc/hexane gradient) to afford N-Cbz-4-piperidone as a colorless oil (yield ~100%).[8]
-
This is the most common method for Cbz group removal.
-
Materials:
-
N-Cbz-4-piperidone
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Celite®
-
-
Procedure:
-
Dissolve N-Cbz-4-piperidone (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-piperidone.
-
Benzyl (Bn) Group
The N-benzyl group is very stable and is also removed by hydrogenolysis. Its introduction creates a more basic tertiary amine compared to the carbamate-protected derivatives.
This protocol uses 4-piperidone hydrochloride and benzyl bromide for the N-benzylation.
-
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) for 30 minutes at room temperature.[4]
-
Add benzyl bromide (2 mL, 16.82 mmol) dropwise to the reaction mixture.[4]
-
Heat the reaction at 65 °C for 14 hours.
-
Cool the mixture to room temperature, filter, and quench with ice water (25 mL).
-
Extract the mixture with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and then with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by crystallization (e.g., from 2% methanol in chloroform) to yield 1-benzyl-4-piperidone.[4]
-
This method avoids the need for a hydrogen gas cylinder and can sometimes be faster.
-
Materials:
-
N-Benzyl-4-piperidone
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or formic acid
-
-
Procedure:
-
Dissolve N-benzyl-4-piperidone (1.0 equiv) in methanol.
-
Add 10% Pd/C (typically a higher loading may be needed than for Cbz deprotection).
-
Add ammonium formate (5-10 equiv) in portions. The reaction is often exothermic.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter through Celite®, and wash the pad with methanol.
-
Concentrate the filtrate. An aqueous workup may be necessary to remove ammonium salts before final extraction of the product.
-
II. Carbonyl Protection: Masking the C4-Ketone
In many synthetic routes, the ketone at the C4 position of the piperidone ring needs to be masked to prevent its reaction with nucleophiles or reducing agents. The most common strategy is the formation of an acetal, typically a cyclic ketal, which is stable to basic and nucleophilic conditions but readily cleaved by aqueous acid.
Protocol 7: Ketalization of N-Boc-4-piperidone with Ethylene Glycol
This protocol describes the formation of a cyclic ketal, a robust protecting group for the carbonyl functionality.
-
Materials:
-
N-Boc-4-piperidone
-
Toluene
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add N-Boc-4-piperidone (1.0 equiv), toluene, ethylene glycol (1.5-2.0 equiv), and a catalytic amount of p-TsOH monohydrate.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the ketal-protected product, which can often be used without further purification.
-
Caption: General mechanism for acid-catalyzed ketal formation and hydrolysis.
Protocol 8: Ketal Deprotection (Hydrolysis)
This protocol regenerates the ketone from its ketal precursor.
-
Materials:
-
Ketal-protected 4-piperidone derivative
-
Acetone
-
Water
-
Dilute aqueous HCl (e.g., 1-2 M) or another acid catalyst
-
-
Procedure:
-
Dissolve the ketal-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of aqueous HCl.
-
Stir the mixture at room temperature or gently heat to accelerate the reaction.
-
Monitor the progress of the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base such as saturated aqueous NaHCO₃.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected ketone.
-
III. Orthogonal Strategies and Conclusion
The true power of protecting group chemistry lies in the ability to employ them in an orthogonal manner, allowing for the selective deprotection of one group in the presence of others. For 4-piperidone derivatives, this is a particularly valuable strategy. For instance, an N-Boc protected 4-piperidone can have its carbonyl group protected as a ketal. The ketal can be removed with aqueous acid without affecting the N-Boc group. Conversely, the N-Boc group can be removed with anhydrous acid (like TFA in DCM) while leaving the ketal intact. Similarly, an N-Cbz group is orthogonal to both acid- and base-labile groups, as it is selectively removed by hydrogenolysis.
The choice of a protecting group strategy is not a one-size-fits-all decision. It requires careful consideration of the entire synthetic route. By understanding the stability, reactivity, and mechanisms of action of the various protecting groups available, researchers can design and execute more efficient, higher-yielding, and robust syntheses of novel 4-piperidone derivatives, accelerating the pace of drug discovery and development.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Available at: [Link]
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
-
What is the stability of piperidine? (2025). BIOSYNCE. Available at: [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. Available at: [Link]
-
Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. Available at: [Link]
- Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.
-
Gommermann, N., et al. (2003). Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group. Journal of Organic Chemistry. Available at: [Link]
-
Loffet, A., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Tetrahedron Letters. Available at: [Link]
-
Albericio, F., et al. (2001). Amino Acid-Protecting Groups. Current Protocols in Protein Science. Available at: [Link]
- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. (2015). Google Patents.
-
Protecting group. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 8. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 4-Piperidone
Welcome to the technical support center for the N-alkylation of 4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: Navigating the Synthesis of N-Substituted 4-Piperidones
The N-alkylation of 4-piperidone is a critical transformation in medicinal chemistry, as the resulting N-substituted piperidine scaffolds are integral to a wide array of pharmacologically active compounds.[1] The two most prevalent methods for this conversion are direct N-alkylation via nucleophilic substitution and reductive amination . The choice between these pathways is dictated by the nature of the alkylating agent, the desired scale of the reaction, and the sensitivity of the functional groups involved.
This guide will provide a comprehensive overview of both methodologies, with a strong focus on practical troubleshooting and the underlying chemical principles that govern success.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues that may arise during the N-alkylation of 4-piperidone, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
-
Question: I am seeing little to no conversion of my 4-piperidone starting material. What are the likely causes and how can I resolve this?
-
Answer: Low or no product formation is a common issue that can often be traced back to several key factors:
-
Inadequate Activation of 4-Piperidone: Commercially available 4-piperidone is often supplied as the hydrochloride monohydrate salt.[2] The protonated nitrogen is not nucleophilic and will not readily participate in alkylation reactions. It is crucial to neutralize this salt in situ with a suitable base to liberate the free amine.
-
Solution: Ensure the use of at least one equivalent of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) when using the hydrochloride salt. For direct alkylation, a stronger base may be required to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine.[3]
-
-
Poor Solubility of Reagents: In direct alkylation reactions, the inorganic base (e.g., K₂CO₃) and the piperidone salt may have poor solubility in common organic solvents like acetonitrile or acetone.[2] This can hinder the reaction rate.
-
Inactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, the reaction may require more forcing conditions.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, the addition of a catalytic amount of sodium or potassium iodide can convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ.
-
-
Issues with Reductive Amination: In reductive amination, the formation of the iminium ion intermediate is a critical step.[6] If this equilibrium is not favored, the reduction to the desired amine will not proceed efficiently.
-
Solution: For less reactive ketones, the addition of a catalytic amount of a Lewis acid like titanium(IV) isopropoxide or zinc chloride can facilitate imine formation.[7] Ensure that the reducing agent is added after allowing sufficient time for the imine to form.
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant impurities alongside my desired N-alkylated 4-piperidone. How can I identify and minimize these side products?
-
Answer: The formation of side products is a frequent challenge. Here are some common culprits and how to address them:
-
Over-alkylation (Quaternization): In direct alkylation, the N-alkylated product is often more nucleophilic than the starting 4-piperidone, leading to a second alkylation and the formation of a quaternary ammonium salt.[8][9]
-
Solution: To minimize this, use a stoichiometric amount of the alkylating agent or a slight excess of the piperidone. Slow addition of the alkylating agent to the reaction mixture can also help maintain a low concentration of the electrophile, favoring mono-alkylation.[3]
-
-
Aldol Condensation: The ketone functionality of 4-piperidone can undergo self-condensation under basic conditions, leading to polymeric byproducts.[2]
-
Enamine Formation: In reductive amination, if the reduction of the iminium ion is slow, it can isomerize to the more stable enamine, which may not be readily reduced.[6]
-
Issue 3: Difficult Purification
-
Question: I am struggling to isolate my pure N-alkylated 4-piperidone from the crude reaction mixture. What purification strategies do you recommend?
-
Answer: Purification can be challenging due to the polar nature of the product and potential impurities. Here are some effective approaches:
-
Acid-Base Extraction: The basicity of the piperidine nitrogen allows for effective purification by liquid-liquid extraction.
-
Protocol:
-
Quench the reaction and dilute with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine product, pulling it into the aqueous phase.
-
Separate the layers and wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate.
-
-
-
Chromatography: If extraction is insufficient, column chromatography is a reliable method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol, ethyl acetate) in a non-polar solvent (e.g., dichloromethane, hexanes) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and prevent product tailing on the silica column.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.[12][13]
-
Frequently Asked Questions (FAQs)
-
Q1: Should I use reductive amination or direct alkylation for my synthesis?
-
A1: The choice depends on your substrate and desired outcome.
-
Reductive Amination is generally milder and more versatile, especially for introducing complex alkyl groups from aldehydes and ketones. It avoids the issue of over-alkylation.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this method due to its selectivity for iminium ions over carbonyls.[6][11]
-
Direct Alkylation with alkyl halides is straightforward but can be prone to over-alkylation, especially when synthesizing secondary amines.[9] It is often a good choice for preparing tertiary amines or when the alkylating agent is a simple alkyl halide.
-
-
-
Q2: My 4-piperidone is the hydrochloride monohydrate. Do I need to perform a separate neutralization step before the reaction?
-
Q3: What is a phase-transfer catalyst (PTC) and when should I use one?
-
A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[5] In the context of N-alkylation, a PTC like a quaternary ammonium salt can transport an anionic nucleophile (like a deprotonated amine) from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. This can significantly accelerate slow, heterogeneous reactions.[4][17] Consider using a PTC when you have poor solubility of your base or nucleophile in the organic solvent.
-
-
Q4: How can I monitor the progress of my reaction?
-
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system that provides good separation between your starting material, product, and any major byproducts. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
-
Experimental Protocols
Protocol 1: Reductive Amination of 4-Piperidone with Benzaldehyde
This protocol describes a typical reductive amination to synthesize N-benzyl-4-piperidone.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq) and dichloromethane (DCM).
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add benzaldehyde (1.05 eq) and stir the mixture for 30-60 minutes at room temperature to allow for iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Direct N-Alkylation of 4-Piperidone with an Alkyl Bromide
This protocol outlines a general procedure for direct alkylation.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Alkyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile or DMF.
-
Add the alkyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or crystallization.
Visualizations
Caption: Mechanism of Reductive Amination.
Caption: Troubleshooting workflow for low reaction conversion.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. openaccesspub.org [openaccesspub.org]
- 14. Purification [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-Butylpiperidin-4-one
Welcome to the technical support center for the synthesis of 1-Butylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to help you overcome low yields and other experimental hurdles. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.
Troubleshooting Guide: Overcoming Low Yields and Impurities
Low yields in the synthesis of this compound are a frequent challenge. The primary and most direct synthetic route involves the N-alkylation of 4-piperidone with a butylating agent, typically 1-bromobutane or 1-iodobutane. The issues in this synthesis generally stem from incomplete reactions, side reactions, and difficulties in product isolation.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in the N-alkylation of 4-piperidone can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions. This can be influenced by the choice of base, solvent, temperature, and reaction time.
-
Over-alkylation: The desired product, this compound, is a tertiary amine and can be more nucleophilic than the starting secondary amine, 4-piperidone. This can lead to a subsequent reaction with the alkylating agent to form a quaternary ammonium salt, a common byproduct that reduces the yield of the desired product.
-
Side Reactions of the Alkylating Agent: The alkylating agent, particularly if it's a halide, can undergo elimination reactions in the presence of a strong base, especially at elevated temperatures.
-
Poor Quality of Starting Materials: The purity of 4-piperidone and the butylating agent is crucial. 4-Piperidone is often supplied as a hydrochloride salt, which requires neutralization before or during the reaction. Moisture in the reactants or solvent can also interfere with the reaction.
Experimental Protocols
To address the challenges of low yield, a well-defined and optimized protocol is essential. Below is a recommended procedure for the synthesis of this compound.
Optimized Protocol for N-Alkylation of 4-Piperidone
This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.
Materials:
-
4-Piperidone hydrochloride
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous acetonitrile to the flask, followed by anhydrous powdered potassium carbonate (2.5 eq). Stir the suspension vigorously.
-
Addition of Alkylating Agent: Add 1-bromobutane (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Frequently Asked Questions (FAQs)
Q2: What is the best base and solvent combination for this reaction?
The choice of base and solvent is critical for the success of the N-alkylation. A common and effective combination is potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN).[1]
-
Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the secondary amine of 4-piperidone (or neutralizing its hydrochloride salt) to facilitate the nucleophilic attack on the alkylating agent. Stronger bases like sodium hydride (NaH) can also be used, but they may increase the likelihood of side reactions such as the elimination of the alkyl halide.
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for S_N2 reactions as it can dissolve the reactants and facilitate the reaction without participating in it. Dimethylformamide (DMF) is another suitable solvent.
Q3: How can I minimize the formation of the quaternary ammonium salt?
The formation of the quaternary ammonium salt is a common cause of low yields.[2] To suppress this side reaction:
-
Control Stoichiometry: Use a slight excess of the 4-piperidone relative to the 1-bromobutane. A ratio of 1:1.1 of the alkylating agent to the amine is a good starting point.[1]
-
Slow Addition of Alkylating Agent: Adding the 1-bromobutane dropwise over a period of time can help to maintain a low concentration of the alkylating agent in the reaction mixture, thus favoring the initial alkylation over the subsequent quaternization.
-
Moderate Reaction Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can increase the rate of over-alkylation. Refluxing in acetonitrile provides a suitable temperature for the reaction to proceed at a reasonable rate without promoting excessive side reactions.
Q4: How do I know if my reaction has gone to completion?
Monitoring the reaction is crucial for achieving optimal yield.
-
TLC Analysis: Spot the reaction mixture on a TLC plate against the starting materials (4-piperidone and 1-bromobutane). The disappearance of the 4-piperidone spot and the appearance of a new, less polar spot corresponding to the product indicates the progress of the reaction.
-
GC-MS Analysis: For a more quantitative assessment, GC-MS can be used to monitor the disappearance of the starting materials and the formation of the product. This technique can also help in identifying any major byproducts.
Q5: What is the best method for purifying this compound?
The crude product often contains unreacted starting materials and byproducts.
-
Extraction: An initial work-up with a mild base (e.g., sodium bicarbonate solution) is important to remove any remaining acidic components and the hydrochloride salt of the unreacted amine.
-
Vacuum Distillation: For purification of the final product, vacuum distillation is highly effective for separating the desired this compound (a liquid) from non-volatile impurities and any remaining starting materials.[3]
-
Column Chromatography: If distillation is not feasible or if there are impurities with similar boiling points, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Rationale |
| Base | K₂CO₃ (2.5 eq) | NaH (1.2 eq) | K₂CO₃ is a milder base, reducing the risk of elimination side reactions. NaH is stronger but requires stricter anhydrous conditions. |
| Solvent | Acetonitrile (anhydrous) | DMF (anhydrous) | Acetonitrile is effective and easier to remove. DMF has a higher boiling point, which can be beneficial for less reactive alkylating agents. |
| Temperature | Reflux (~82°C) | Room Temperature to 60°C | Refluxing in acetonitrile provides sufficient energy for the reaction to proceed at a good rate. |
| Alkylating Agent | 1-Bromobutane (1.1 eq) | 1-Iodobutane (1.1 eq) | 1-Iodobutane is more reactive but also more expensive and potentially less stable. |
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: N-alkylation of 4-piperidone to yield this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
-
Synthesis of N-aryl-substituted 4-piperidones. Organic Letters. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]
-
Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Royal Society of Chemistry. [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Optimizing reaction conditions of N-alkylation reaction. ResearchGate. [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]
-
N-alkylation of secondary amine? ResearchGate. [Link]
-
How To: Purify by Distillation. University of Rochester Department of Chemistry. [Link]
-
Purification by fractional distillation. ChemBAM. [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
-
tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
-
Economic and Social Council Report. United Nations. [Link]
-
Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? Reddit. [Link]
-
Synthesis of 4-piperidones. Organic Chemistry Portal. [Link]
-
4-(N-Boc-amino)piperidine. PubChem. [Link]
-
New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
High-performance liquid chromatography. AperTO. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]
- Purification of 1,4-butanediol by vacuum distillation with side stream recovery.
Sources
Technical Support Center: Purification of Crude 1-Butylpiperidin-4-one
Welcome to the technical support guide for the purification of crude 1-Butylpiperidin-4-one. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-purity this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during the purification process. The insights provided here are based on established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil or solid. What causes this discoloration and how can I remove it?
A1: Discoloration in crude this compound is typically due to the presence of polymeric or high-molecular-weight byproducts formed during synthesis. These impurities can arise from side reactions, especially if the reaction temperature was not well-controlled or if certain reagents were used.[1] The formation of these undesired compounds can often be suppressed by using specific co-solvents during the reaction.[1]
Troubleshooting Protocol: Decolorization
-
Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon.
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or toluene) at room temperature or with gentle heating.
-
Add a small amount of activated carbon (typically 1-5% w/w of the crude product).
-
Stir the mixture for 15-30 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Concentrate the filtrate to recover the decolorized product.
-
-
Chromatography: If carbon treatment is insufficient, column chromatography over silica gel can be employed to separate the colored impurities.
Q2: After purification by distillation, I'm still seeing impurities in my NMR spectrum. What are the likely culprits and how can I remove them?
A2: Persistent impurities after distillation are often compounds with boiling points close to that of this compound. Common culprits include unreacted starting materials or byproducts from side reactions inherent to the synthetic route. For example, if the synthesis involves the reduction of a precursor, incomplete reduction can leave starting material as a major impurity.[1]
Troubleshooting Protocol: Removing Close-Boiling Impurities
-
Fractional Distillation: A simple distillation may not be sufficient. Employing a fractional distillation column (e.g., a Vigreux or packed column) can enhance the separation of components with close boiling points.
-
Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization is a powerful purification technique.[2][3] This method is excellent for removing impurities that are soluble in the crystallization solvent. A review of crystallization techniques for piperidin-4-one derivatives suggests that ethanol is a commonly used solvent.[2][3]
-
Chemical Wash: An acidic wash (e.g., with dilute HCl) can help remove basic impurities. The protonated this compound will remain in the aqueous layer, while non-basic impurities can be extracted with an organic solvent. The aqueous layer can then be basified and the product extracted.
Q3: My yield is significantly lower than expected after purification. What are the common causes of product loss?
A3: Low recovery can be attributed to several factors during the workup and purification process. These include incomplete extraction, degradation of the product, or losses during transfers and filtration steps. The choice of synthesis route can also significantly impact the final yield by influencing the byproduct profile.[1]
Troubleshooting Protocol: Maximizing Yield
-
Optimize Extraction: Ensure the pH of the aqueous layer is optimal for extracting the amine-containing product into the organic phase. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Avoid Degradation: this compound can be sensitive to high temperatures and extreme pH. Avoid prolonged heating during distillation and use moderate pH conditions during aqueous workup.
-
Recrystallization Solvent Selection: If using recrystallization, the choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Adding too much solvent will result in the product remaining in solution upon cooling.[2]
II. Troubleshooting Guide
This section provides a more in-depth look at specific problems and offers structured solutions.
Issue 1: Persistent Water Content in the Final Product
Problem: The purified this compound shows the presence of water, which can be detrimental to subsequent reactions.
Causality: Piperidines can be hygroscopic. Inadequate drying of the organic extracts or using wet solvents are common sources of water contamination.
Step-by-Step Troubleshooting:
-
Thorough Drying of Extracts: Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Ensure the drying agent is free-flowing and not clumped together.
-
Azeotropic Distillation: If the product is dissolved in a solvent like toluene, water can be removed by azeotropic distillation using a Dean-Stark apparatus.
-
Use of Dry Solvents: Always use anhydrous solvents for extraction and chromatography, especially in the final purification steps.[4]
Issue 2: Product Oiling Out During Recrystallization
Problem: Instead of forming crystals upon cooling, the product separates as an oil.
Causality: This often happens when the boiling point of the crystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
Step-by-Step Troubleshooting:
-
Solvent System Modification:
-
Try a lower-boiling point solvent.
-
Use a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity persists. Gently heat to redissolve and then allow to cool slowly.
-
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.[5]
-
Add a seed crystal of pure this compound.
-
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oiling out over crystallization.[5]
Issue 3: Inconsistent Results from Column Chromatography
Problem: Purification by silica gel chromatography gives variable purity and yield.
Causality: Inconsistent packing of the column, improper solvent polarity, or product degradation on the silica can lead to poor separation.
Step-by-Step Troubleshooting:
-
Optimize Solvent System: Use thin-layer chromatography (TLC) to determine the optimal eluent system that gives good separation between the product and impurities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.
-
Deactivate Silica: For basic compounds like piperidines, it can be beneficial to deactivate the acidic silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.
III. Data and Workflow Visualizations
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | 90-98% | Good for large scale, removes non-volatile impurities. | May not separate close-boiling impurities, potential for thermal degradation. |
| Recrystallization | >99% | Excellent for achieving high purity, removes soluble impurities.[2][3] | Can have lower yield, requires the compound to be a solid. |
| Column Chromatography | >98% | Highly versatile, can separate complex mixtures.[4] | Can be time-consuming and require large volumes of solvent. |
Workflow for Purification Strategy Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy based on the initial state of the crude product.
Caption: Decision tree for selecting a purification method.
IV. References
-
BenchChem. (2025). Common side reactions and byproducts in 2-Piperidinol synthesis. BenchChem. Retrieved from
-
ChemicalBook. (n.d.). 1-TERT-BUTYL-PIPERIDIN-4-ONE CAS#: 1465-76-5. Retrieved from
-
Supplementary information. (n.d.). Retrieved from
-
ChemBK. (2024). 1-tert-butylpiperidin-4-one. Retrieved from
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from
-
Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Retrieved from
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from
-
European Patent Office. (2018). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from
-
BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
Tagoor Chemicals Private Limited. (n.d.). ToR Amendment. Retrieved from
-
Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Retrieved from
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from
-
PubMed. (n.d.). Degradation of 1,4-naphthoquinones by Pseudomonas putida. Retrieved from
-
Veeprho. (n.d.). Tert-butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate | CAS 781649-86-3. Retrieved from
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from
-
Chemistry LibreTexts. (2022). 3.6A: Single Solvent Crystallization. Retrieved from
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from
Sources
Technical Support Center: Stereoselective Piperidin-4-one Reactions
Welcome to the technical support center for improving stereoselectivity in reactions involving piperidin-4-one scaffolds. The piperidine ring is a cornerstone in medicinal chemistry, and controlling its three-dimensional structure is paramount for developing effective and safe therapeutic agents.[1][2] This guide is structured to provide direct, actionable solutions to common experimental challenges and answer frequently asked questions encountered by researchers in the field.
Troubleshooting Guide: Common Stereoselectivity Issues
This section addresses specific problems you might encounter during your experiments. Each entry details the issue, explores potential underlying causes, and provides a logical, step-by-step troubleshooting workflow.
Issue 1: Low Diastereoselectivity in the Reduction of the C4-Carbonyl
Question: I am reducing an N-protected piperidin-4-one to the corresponding piperidin-4-ol, but I'm getting a nearly 1:1 mixture of cis (axial-OH) and trans (equatorial-OH) diastereomers. How can I favor the formation of one isomer?
Analysis & Causality: The stereochemical outcome of a ketone reduction is determined by the trajectory of the incoming hydride nucleophile. This is influenced by a delicate balance of steric and electronic factors.
-
Steric Hindrance: Bulky reducing agents will preferentially attack from the less hindered face. In a typical chair conformation, the axial face is often more sterically encumbered by the axial hydrogens at C2 and C6. This leads to equatorial attack, yielding the axial alcohol (cis isomer relative to substituents at C2/C6). Conversely, smaller, unhindered reducing agents can approach from the axial face, giving the thermodynamically more stable equatorial alcohol (trans isomer).
-
N-Protecting Group: The size and conformation of the nitrogen protecting group can dramatically alter the steric environment of the ring, directing the approach of the reducing agent.[3][4]
-
Temperature: Lower temperatures increase the energy difference between the competing transition states, often leading to higher selectivity.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low diastereoselectivity in piperidin-4-one reductions.
Data Summary: Impact of Reducing Agent on Stereoselectivity
| N-Protecting Group | Reducing Agent | Typical Conditions | Major Product | Approx. d.r. (axial:equatorial) |
| Boc | NaBH₄ | MeOH, 0 °C to RT | Equatorial-OH | 1 : 4 |
| Boc | L-Selectride® | THF, -78 °C | Axial-OH | > 19 : 1 |
| Cbz | NaBH₄ | MeOH, 0 °C | Equatorial-OH | 1 : 3 |
| Cbz | K-Selectride® | THF, -78 °C | Axial-OH | > 15 : 1 |
Note: Ratios are illustrative and can vary based on other ring substituents.
Issue 2: Poor Facial Selectivity in Nucleophilic Additions (e.g., Grignard, Organolithium)
Question: I am performing a Grignard addition to my N-Boc-piperidin-4-one, but the reaction is not diastereoselective. How can I control the formation of the tertiary alcohol stereocenter?
Analysis & Causality: Similar to reductions, the facial selectivity of organometallic additions is governed by sterics. However, the presence of Lewis acidic metals (Mg, Li) can introduce chelation control as a competing factor, especially with certain N-substituents or adjacent functional groups.
-
Steric Control: The bulky N-Boc group typically directs the incoming nucleophile to the opposite (equatorial) face, leading to the formation of an axial alcohol.
-
Chelation Control: If the N-substituent contains a Lewis basic atom (e.g., an ether oxygen in a PMB or MOM group), the organometallic reagent can coordinate to both the nitrogen and the carbonyl oxygen, forming a rigid intermediate. This forces the nucleophile to attack from the less hindered face of this chelated complex, which can lead to the opposite stereoisomer.
-
Reagent Aggregation: The aggregation state of organometallic reagents can influence their effective steric bulk and reactivity, thereby affecting selectivity. Additives like LiCl can act as salt-freeing agents for Grignard reagents, leading to more consistent results.
Troubleshooting Steps:
-
Enhance Steric Hindrance: Ensure a sterically demanding protecting group like Boc or Cbz is installed on the nitrogen. These groups favor a conformation that effectively blocks one face of the carbonyl.
-
Lower the Temperature: Perform the reaction at -78 °C to maximize kinetic control.[5]
-
Vary the Organometallic Reagent: The counter-ion can influence the outcome. Compare the results of a Grignard reagent (R-MgBr) with an organolithium (R-Li) or an organocerium reagent (prepared from R-Li and CeCl₃), as the latter are known to reduce chelation effects.
-
Use Additives: For Grignard reactions, consider adding anhydrous CeCl₃ to generate a less basic, more selective organocerium species in situ, which often improves diastereoselectivity by favoring a Felkin-Anh model over chelation.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve enantioselectivity in piperidin-4-one reactions?
There are four primary strategies to induce enantioselectivity:
-
Chiral Auxiliary Control: A chiral auxiliary is temporarily attached to the molecule (often to the nitrogen) to direct subsequent reactions.[6][7] After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones and SAMP/RAMP hydrazones are classic examples.[6][8] Carbohydrate-based auxiliaries have also proven effective.[9]
-
Catalyst Control: A small amount of a chiral catalyst (organocatalyst or metal complex) creates a chiral environment around the substrate, favoring one enantiomeric pathway over the other.[10][11][12] This is often the most atom-economical approach.[13] Proline-derived organocatalysts and chiral Rhodium or Copper complexes are commonly used.[14][15]
-
Reagent Control: A stoichiometric chiral reagent is used to deliver a functional group asymmetrically. Examples include reductions with chiral boranes (e.g., Alpine-Borane®) or asymmetric transfer hydrogenations.
-
Substrate Control (Intramolecular): An existing stereocenter on the piperidine ring or its substituent directs the stereochemistry of a new center. This is technically a diastereoselective reaction that can be part of a broader enantioselective synthesis.
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton [eprints.soton.ac.uk]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly Enantioselective Access to Primary Propargylamines: 4-Piperidinone as a Convenient Protecting Group [organic-chemistry.org]
- 15. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Piperidine Coupling Reactions
Introduction for the Modern Chemist
Welcome to the technical support center dedicated to one of the most recurrent challenges in modern synthetic chemistry: catalyst deactivation during piperidine coupling reactions. As a privileged scaffold in medicinal chemistry, the efficient synthesis of piperidine-containing molecules via cross-coupling is paramount.[1] However, the very nature of piperidine—a nucleophilic and basic secondary amine—makes it a challenging substrate that can actively participate in catalyst deactivation.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple procedural lists to explain the underlying organometallic principles, empowering you to diagnose issues, prevent catalyst death, and optimize your reactions with a rational, evidence-based approach.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Buchwald-Hartwig amination with piperidine is sluggish or has stalled completely after initial conversion. What is the likely cause?
A1: Immediate Checklist & Primary Suspects
When a piperidine coupling reaction underperforms, the root cause is almost always a loss of active catalyst. The primary suspect is the piperidine nucleophile itself, which can act as a catalyst poison.[2] Other common culprits include product inhibition, degradation of reaction components, or poisoning from external contaminants.
Core Mechanism of Deactivation: The catalytically active Pd(0) species is stabilized by phosphine ligands. Piperidine, being a strong Lewis base, can compete with and displace these essential ligands from the palladium coordination sphere. This forms catalytically dormant or inactive palladium-amine complexes, effectively taking the catalyst "off-cycle" and halting the reaction.[3][4]
To diagnose the issue, consider the following workflow:
Caption: A systematic troubleshooting workflow for underperforming piperidine couplings.
Q2: You mentioned piperidine can "poison" the catalyst. How does this happen, and how can I prevent it?
A2: The Ligand Displacement Pathway
This is the most common intrinsic deactivation pathway in piperidine couplings. The nitrogen lone pair on piperidine makes it a potent ligand that can coordinate strongly to the palladium center.[2] This leads to the displacement of the crucial, and typically more weakly coordinating, phosphine ligand required to facilitate the catalytic cycle.
The Causality:
-
Coordination Competition: Piperidine competes with the phosphine ligand for a binding site on the Pd(0) center.
-
Formation of Dormant Species: The formation of stable [Pd(piperidine)n(phosphine)m] complexes removes the catalyst from the active cycle. These species are often less reactive or completely inactive towards oxidative addition, the first step of the coupling reaction.[4]
-
Irreversible Deactivation: In some cases, this can lead to the irreversible formation of palladium black (aggregated Pd(0) particles), which has very low catalytic activity.[5]
Caption: Competing pathways: the desired catalytic cycle vs. piperidine-induced deactivation.
Preventative Strategies:
The key is to shift the equilibrium away from the formation of inactive palladium-amine complexes. This is achieved primarily through ligand selection.
-
Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., XPhos, SPhos, GPhos, RuPhos) are designed with large steric profiles.[3][4] This steric hindrance physically blocks the smaller piperidine molecule from accessing and displacing the ligand at the palladium center. The electron-rich nature of these ligands also strengthens the Pd-Phosphine bond, making displacement less favorable.[6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium and can be highly effective at resisting displacement by amine nucleophiles.[7]
| Ligand Class | Key Feature | Rationale for Use with Piperidine | Example(s) |
| Biaryl Monophosphines | High Steric Bulk, Electron-Rich | The large "cone angle" provides a steric shield around the Pd center, preventing piperidine coordination.[3] | XPhos, SPhos, RuPhos, BrettPhos, GPhos[4] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Forms a very robust Pd-C bond that is highly resistant to cleavage by competing nucleophiles/ligands. | IPr, IMes |
| Chelating Diphosphines | Bite Angle Effects | Can enforce specific geometries that may be more stable, but can be less active than monophosphines. | Xantphos, BINAP[8] |
Table 1: Ligand selection guide for enhancing catalyst stability in piperidine coupling reactions.
Q3: How do the base and solvent affect catalyst stability in these reactions?
A3: The Reaction Environment is Critical
The choice of base and solvent creates the environment in which the catalyst must operate and survive. An inappropriate choice can accelerate deactivation.
Role of the Base: A base is required to deprotonate the piperidine, generating the active nucleophile. However, overly strong bases can be detrimental.
-
Base-Mediated Decomposition: Strong bases like sodium tert-butoxide (NaOt-Bu) can promote the decomposition of sensitive aryl halides or ligands, especially at elevated temperatures.[9] The resulting degradation products can act as catalyst poisons.[3]
-
Optimizing Basicity: For sensitive substrates, screening weaker or moderate-strength inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or alternative alkoxides (e.g., NaOTMS) can be beneficial.[3][4][7] This limits side reactions that generate catalyst poisons.[4]
Role of the Solvent: The solvent must not only dissolve the reagents but also be free of catalyst poisons.
-
Oxygen and Water: Palladium(0) catalysts are highly sensitive to oxidation. Solvents must be rigorously degassed and dried to remove dissolved oxygen and water, which can oxidize the active Pd(0) to inactive Pd(II) oxides or hydroxides.[7]
-
Coordinating Solvents: While solvents like THF and Dioxane are common, be aware that their oxygen atoms can coordinate to the palladium center. In most cases, this is a reversible and weak interaction, but it can influence catalyst activity. Aprotic, non-coordinating solvents like Toluene are often a robust choice.
Q4: My reaction starts well but then stops. Could product inhibition be the cause?
A4: Yes, Product Inhibition is a Known Mechanism.
Just like the starting piperidine, the N-aryl piperidine product also has a nitrogen lone pair and can act as a ligand. As the reaction progresses and product concentration builds, it can begin to compete for the catalyst's active sites, slowing down or stopping the reaction. This is a form of reversible catalyst deactivation.[10]
Mitigation Strategies:
-
Higher Catalyst Loading: While not ideal from a cost or sustainability perspective, increasing the catalyst loading can sometimes overcome the inhibition to push the reaction to completion.[7]
-
Reaction Engineering (Flow Chemistry): In a continuous flow setup, the product is constantly removed from the reaction zone. This keeps the local concentration of the product low at the catalyst surface, minimizing product inhibition and extending the catalyst's effective lifetime.[2]
Experimental Protocols & Advanced Diagnostics
Protocol 1: General Procedure for a Robust Buchwald-Hartwig Amination with Piperidine
This protocol incorporates best practices to minimize catalyst deactivation from the outset. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[8]
Materials:
-
Aryl Halide (1.0 equiv)
-
Piperidine (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, Degassed Toluene (to achieve 0.1-0.5 M concentration)
-
Oven-dried glassware
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the piperidine.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[8]
Q5: How can I definitively identify the cause of catalyst deactivation in my specific system?
A5: Advanced Catalyst Characterization
If optimization fails, analyzing the spent catalyst can provide definitive answers. This is an advanced step, often performed in collaboration with analytical specialists.
| Analytical Technique | Information Gained | Potential Findings in Piperidine Couplings |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation states. | Detects poisons (e.g., sulfur, chlorine) on the catalyst surface; confirms oxidation of Pd(0) to Pd(II).[11][12] |
| ICP-AES/MS (Inductively Coupled Plasma) | Bulk elemental composition. | Quantifies palladium leaching and the presence of metallic poisons.[13] |
| BET Surface Area Analysis | Surface area and porosity of a supported catalyst. | A significant decrease in surface area suggests fouling (pore blockage) or thermal degradation (sintering).[5][11] |
| TEM (Transmission Electron Microscopy) | Particle size and morphology. | Visual confirmation of catalyst sintering into larger, inactive palladium nanoparticles (palladium black).[14] |
| TPD (Temperature-Programmed Desorption) | Strength of adsorption of molecules on the catalyst surface. | Can quantify the binding strength of piperidine or product to the active sites, confirming strong poisoning.[2][11] |
Table 2: Advanced analytical techniques for diagnosing catalyst deactivation.[11][15]
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- BenchChem Technical Support Team. (2025).
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for 1-(Piperidin-4-ylmethyl)piperazine. Benchchem.
- BenchChem Technical Support Team. (2025).
- Catalyst Deactivation Mechanism Analysis. (n.d.). Alfa Chemistry.
- Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019). Journal of Organic Chemistry.
- Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (n.d.). Chemical Reviews.
- BenchChem Technical Support Team. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
- Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development.
- Method for reactivating palladium catalysts. (1976).
- Larsson, A.-C. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org.
- Help troubleshooting a Buchwald-Hartwig amin
- Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- What Methods Are Available to Reactivate Deactivated C
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). Organic Process Research & Development.
- What do ligands actually do in a metal catalyzed coupling reaction?. (2016). Reddit.
- New ligands enhance copper c
- BenchChem Technical Support Team. (2025).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. (n.d.). Institut Kimia Malaysia.
- Heterogeneous Catalyst Deactivation and Regener
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
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- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. alfachemic.com [alfachemic.com]
- 13. diva-portal.org [diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Butylpiperidin-4-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Butylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate.[1] Achieving high purity is critical for successful downstream applications, and this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Our approach is to explain the underlying chemical principles to empower you to make informed decisions in your experimental work.
Q1: My crude product is a persistent oil and fails to solidify, even after solvent removal. What's happening and what should I do?
Answer:
This is a common issue often caused by the presence of eutectic impurities or residual solvents that depress the freezing point of the compound. This compound has a relatively low melting point, and even minor impurities can prevent it from solidifying at room temperature.
Causality:
-
Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO, toluene) can be difficult to remove completely on a rotary evaporator and will keep the product oily.
-
Starting Material Contamination: Unreacted starting materials or reagents can act as contaminants.
-
Eutectic Mixture: The impurities and your product may have formed a eutectic mixture, which has a lower melting point than either of the pure components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Q2: My NMR spectrum shows persistent unknown peaks after purification. What are they and how can I remove them?
Answer:
Unidentified peaks in the NMR spectrum after a primary purification step indicate the presence of stubborn impurities that may have similar properties to this compound.
Potential Impurities & Rationale:
-
N-Oxide Derivatives: The tertiary amine of the piperidine ring is susceptible to oxidation, forming an N-oxide. This can occur during the reaction, workup, or even storage if exposed to air or oxidizing agents.
-
Aldol Condensation Products: The ketone functionality has acidic α-protons. Under basic or acidic conditions (which can occur during workup or chromatography), the molecule can self-condense, leading to dimeric or oligomeric impurities.
-
Isomeric Impurities: Depending on the synthetic route, structural isomers may form that are difficult to separate.
Solutions:
-
For N-Oxides: These are significantly more polar. A short silica plug filtration, eluting with a moderately polar solvent system (e.g., 5-10% methanol in dichloromethane), can often retain the N-oxide while allowing the desired product to elute.
-
For Aldol Products: These are higher molecular weight and typically less volatile. If your product is thermally stable, vacuum distillation can be an effective method to separate it from these heavier impurities. The boiling point of the related 1-tert-butyl-4-piperidone is approximately 235 °C, suggesting that vacuum distillation is a viable approach.[2]
-
General Approach: High-performance flash column chromatography with a shallow solvent gradient is the most robust solution. A gradient starting from a non-polar system (e.g., 100% hexanes) and slowly increasing polarity (e.g., to 50% ethyl acetate in hexanes) can resolve compounds with very similar polarities.[3]
Q3: After recrystallization, my product yield is very low. How can I improve it?
Answer:
A low yield from recrystallization typically points to one of several issues: using an inappropriate solvent, using too much solvent, or premature crystallization.
Causality & Optimization Strategy:
-
Poor Solvent Choice: The ideal solvent should dissolve the compound when hot but not when cold.[4] If the compound is too soluble at room temperature, it will remain in the mother liquor.
-
Solution: Perform a solvent screen. Use small amounts of your crude product in test tubes with different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof). Many piperidin-4-one derivatives have been successfully recrystallized from ethanol or mixtures like ethanol-ethyl acetate or benzene-petroleum ether.[5][6]
-
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovered yield.
-
Solution: Add the hot solvent portion-wise to the crude solid, with heating and swirling, until the solid just dissolves.[4] This ensures you are using the minimum amount of solvent necessary.
-
-
Premature Crystallization: If the solution cools too quickly (e.g., during a hot filtration step), the product will crash out along with impurities.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[4] Allow the final solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Answer: The impurity profile depends heavily on the synthetic method. Piperidin-4-ones are often synthesized via methods like the Mannich reaction.[1][5] Based on common synthetic routes, likely impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include piperidin-4-one, 1-bromobutane, or other precursors.
-
Over-alkylation Products: If the nitrogen is alkylated, there's a possibility of forming quaternary ammonium salts.
-
By-products from Condensation Reactions: Side products from reactions like the Dieckmann condensation if applicable to the specific synthesis.[7]
-
Solvent Residues: Toluene, ethanol, and other solvents used in the synthesis and workup.[7]
Q2: What are the recommended purification techniques for this compound?
Answer: The choice of technique depends on the nature and quantity of impurities.
| Purification Technique | Principle | Best For | Key Considerations |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Removing small amounts of impurities from a mostly pure, solid product. | Requires finding a suitable solvent system. Can lead to yield loss.[5] |
| Vacuum Distillation | Separation based on differences in boiling points. | Removing non-volatile or very high-boiling impurities from a thermally stable liquid/low-melting product. | Risk of thermal decomposition if the product is not stable at high temperatures. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Complex mixtures with multiple components or impurities with similar polarity to the product. | Can be time-consuming and requires larger volumes of solvent.[3][8] |
Q3: What analytical methods are best for assessing the purity of this compound?
Answer: A combination of methods should be used for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The integration of the ¹H NMR signals can be used to quantify impurities if their structures are known.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing a quantitative purity value (e.g., % area).
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification process like column chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a starting point; the optimal solvent system should be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol. Add the minimum amount of hot ethanol to the flask to just dissolve the crude product with heating and stirring.
-
Induce Cloudiness: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Insulating the flask can promote the growth of larger, purer crystals.[4]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is effective for removing impurities with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 40% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluent in fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
ChemBK. (n.d.). 1-tert-butylpiperidin-4-one. Retrieved from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Supplementary Information for Radical Cascade Cyclization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]
-
European Patent Office. (2018). EP 3666757 A1 - Process for preparing a piperidin-4-one. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1465-76-5, 1-TERT-BUTYL-PIPERIDIN-4-ONE. Retrieved from [Link]
-
Tagoor Chemicals Private Limited. (n.d.). ToR Amendment. Retrieved from [Link]
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]
-
Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 26(21), 6438. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6A: Single Solvent Crystallization. Retrieved from [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-Butylpiperidin-4-one Under Acidic Conditions
Introduction: 1-Butylpiperidin-4-one is a key intermediate in pharmaceutical synthesis and materials science. Its structural integrity is paramount for ensuring reaction efficiency and final product purity. This guide addresses common stability issues encountered when using this compound under acidic conditions. As a tertiary amine, this compound readily protonates in acid to form a piperidinium salt, which is generally stable.[1] However, specific experimental parameters can lead to degradation, impacting experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help researchers navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound in an acidic reaction medium and my results are inconsistent. What are the primary stability concerns?
The primary event in an acidic medium is the protonation of the tertiary amine on the piperidine ring to form the corresponding 1-butyl-4-oxopiperidin-1-ium salt. This salt is generally more stable in aqueous acidic solutions than the free base.[1] However, stability issues can arise under specific "stress" conditions:
-
Elevated Temperatures: Heat is a critical factor that can significantly accelerate the rate of chemical degradation.[2] In an acidic environment, high temperatures can promote side reactions that would otherwise be negligible at room temperature.
-
Strongly Acidic Conditions: While stable in dilute or mild acids, exposure to highly concentrated strong acids (e.g., concentrated HCl, H₂SO₄, or neat TFA) combined with heat can potentially lead to C-N bond cleavage, although this is less common for simple alkyl groups compared to labile protecting groups like N-Boc.[3][4]
-
Presence of Oxidizing Agents: If your acidic medium contains oxidizing species, the tertiary amine can be susceptible to oxidation, potentially forming an N-oxide derivative.[5]
-
Prolonged Exposure: The duration of exposure to acidic conditions is crucial. A reaction that is stable for a few hours may show significant degradation over 24 hours, especially at non-ambient temperatures.
Q2: After treating my sample with acid, I see a new, unexpected peak in my HPLC/LC-MS analysis. What could this impurity be?
Identifying the exact nature of a degradation product requires detailed characterization (e.g., NMR, high-resolution mass spectrometry). However, based on the structure of this compound, we can hypothesize several possibilities:
-
Self-Condensation Products: The ketone moiety at the 4-position has alpha-protons that can be removed under certain conditions. Acid catalysis can promote an aldol-type self-condensation reaction between two molecules of this compound, leading to dimeric impurities.
-
N-Oxide Formation: As mentioned, if oxidizing conditions are present, the formation of 1-Butyl-4-oxopiperidine 1-oxide is a plausible degradation pathway.[5] This would result in a mass increase of 16 Da.
-
Ring-Opening Products: Under very harsh oxidative and acidic conditions, the piperidine ring itself could potentially be cleaved, leading to more complex degradation products.[1]
The first step in identification is to obtain a mass spectrum of the new peak to determine its molecular weight, which provides critical clues to its identity.
Q3: My reaction yield is consistently low when using this compound in an acidic step. How do I know if the starting material is degrading?
This is a common and critical question. To differentiate between poor reaction kinetics and starting material instability, a control experiment is essential.
Recommended Action: Prepare a solution of this compound under the exact acidic conditions of your reaction (same acid, concentration, solvent, and temperature) but without the other reactants . Monitor this control solution over the same reaction time, taking aliquots at various time points (e.g., t=0, 2h, 6h, 24h). Analyze these aliquots by HPLC to quantify the amount of remaining this compound. If you observe a significant decrease in the peak area of your starting material over time, degradation is a likely contributor to your low yield.
Q4: What are the best practices for storing and handling this compound, particularly when preparing acidic solutions?
Proper storage is the first line of defense against degradation.[6]
-
Neat Compound: Store this compound solid in a tightly sealed container in a cool (2-8°C is often recommended), dry, and dark environment.[6]
-
Stock Solutions: Prepare stock solutions in your desired solvent fresh whenever possible. If storage is necessary, store them at low temperatures (2-8°C) for short durations.
-
Acidic Solutions: Always prepare acidic solutions of the compound fresh before use. The compound is most vulnerable when in solution, where degradative reactions can occur more readily. Avoid preparing large batches of acidic solutions for long-term storage.
Troubleshooting Guide: Unexpected Byproduct Formation
If you have confirmed the presence of a degradation product, this guide provides a logical workflow to mitigate the issue.
Causality Analysis & Mitigation Strategy
| Observation | Potential Cause | Recommended Action |
| Degradation increases with temperature. | Thermally-induced degradation. | Run the reaction at a lower temperature. If the primary reaction is too slow, screen for a more active catalyst that allows for lower temperature operation. |
| Degradation is faster in stronger acids. | Acid-catalyzed hydrolysis or rearrangement. | Use the mildest acid and lowest concentration effective for your transformation. Consider weaker acids like acetic acid or using a buffered system if the reaction allows. |
| Degradation occurs over long reaction times. | Time-dependent decomposition. | Monitor the reaction closely and work it up as soon as it reaches completion. Avoid unnecessary extensions of reaction time or overnight stirring unless required. |
| The issue is worse with certain batches. | Impurity-catalyzed degradation. | Ensure the purity of your starting material. Trace metal ions or other impurities can catalyze decomposition pathways.[1] Use high-purity reagents and solvents. |
Mechanistic Insights & Workflows
The following diagrams illustrate the key chemical transformations and a recommended troubleshooting workflow for stability issues.
Caption: Potential pathways for this compound in acid.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Stress Testing)
This protocol is designed to intentionally stress this compound to rapidly identify potential degradation pathways and determine its stability limits.[5]
Objective: To evaluate the stability of this compound under various acidic and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), 1 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in Methanol or Acetonitrile.
-
Set Up Stress Conditions: In separate vials, perform the following additions:
-
Mild Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Strong Acid Stress: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Control: Mix 1 mL of stock solution with 1 mL of Water.
-
-
Incubation:
-
Prepare two sets of the vials from Step 2.
-
Incubate one set at room temperature (approx. 25°C).
-
Incubate the second set in a water bath or oven at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis:
-
Immediately neutralize the acidic aliquots by adding an equimolar amount of NaOH.
-
Dilute the neutralized aliquot with the HPLC mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
Filter the sample if any precipitate is observed.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the peak area of this compound in the stressed samples to the control and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 220 nm |
| Expected RT | The retention time will be dependent on the exact system, but the parent compound is expected to be well-retained. Degradation products are often more polar and may elute earlier. |
System Suitability: A method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks and placebo peaks. This should be confirmed during the forced degradation study.
References
-
Di Mauro, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
BIOSYNCE. (2023). What is the stability of piperidine? BIOSYNCE Blog. Available at: [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Pathak, T. P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
BTC. (2023). What are the storage stability of Piperidine Series compounds over time? BTC Blog. Available at: [Link]
-
ResearchGate. (2018). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. Available at: [Link]
-
Sobus, J. R., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. National Institutes of Health (NIH). Available at: [Link]
-
Ali, M., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Available at: [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]
-
Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Available at: [Link]
-
Wikipedia. (n.d.). Ether cleavage. Available at: [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Available at: [Link]
-
G. G. R. M. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. Available at: [Link]
-
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Available at: [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
Technical Support Center: Optimizing Solvent Choice for Piperidin-4-One Crystallization
Welcome to the technical support center for piperidin-4-one crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of solvent selection and optimization. As a foundational scaffold in numerous pharmaceutical agents, achieving high purity and the desired crystal form of piperidin-4-one and its derivatives is paramount.[1][2][3][4] This document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and make informed decisions during your crystallization development.
Part 1: The Fundamentals of Solvent Selection
Crystallization is a thermodynamic process governed by solubility. The ideal solvent system is one where the target compound exhibits high solubility at an elevated temperature but low solubility at a lower temperature. This solubility differential is the driving force for crystallization upon cooling.
Why is solvent choice so critical?
The solvent does more than just dissolve the compound; it influences crystal growth kinetics, morphology (shape), and even the polymorphic form.[5][6] An inappropriate solvent can lead to a host of problems, including oiling out, precipitation of amorphous material, or the formation of an undesired polymorph. For piperidin-4-one derivatives, which often contain various functional groups, the polarity and hydrogen bonding capability of the solvent are key parameters to consider.
Part 2: A Practical Guide to Solvent Screening
The most reliable method for identifying an optimal solvent is empirical screening. The following protocol outlines a systematic approach for evaluating candidate solvents.
Experimental Protocol: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the crystallization of a piperidin-4-one derivative.
Materials:
-
Piperidin-4-one derivative (crude solid)
-
Test tubes or small vials (e.g., 4 mL)
-
Heating block or water bath
-
Vortex mixer
-
Candidate solvents (see Table 1 for suggestions)
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude piperidin-4-one derivative into several labeled test tubes.
-
Solvent Addition: To each tube, add a candidate solvent dropwise (e.g., 0.1 mL at a time) at room temperature. After each addition, vortex the mixture to assess solubility.
-
Observation A: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Note this and set the tube aside.
-
-
Heating: For solvents that do not dissolve the compound at room temperature, gently heat the mixture in a controlled manner (e.g., to 50-60°C, or just below the solvent's boiling point). Continue adding solvent dropwise with vortexing until the solid completely dissolves.
-
Causality Check: The goal is to create a saturated or near-saturated solution at the higher temperature. Adding an excessive amount of solvent will prevent crystallization upon cooling.[7]
-
-
Cooling (Step 1 - Room Temperature): Once a clear, hot solution is obtained, remove the tube from the heat source and allow it to cool slowly to ambient temperature. Observe for crystal formation.
-
Cooling (Step 2 - Ice Bath): If no crystals form at room temperature, place the tube in an ice bath for 15-30 minutes to induce further crystallization.
-
Evaluation: Assess the outcome based on the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid, not an oil or amorphous powder.
Data Presentation: Solvent Screening Results
Summarize your findings in a structured table. This allows for direct comparison and informed decision-making.
Table 1: Example Solvent Screening Results for a Piperidin-4-one Derivative
| Solvent | Solubility (Room Temp) | Solubility (60°C) | Outcome upon Cooling | Notes |
|---|---|---|---|---|
| Ethanol | Low | High | Crystalline solid | Good yield, well-formed crystals. |
| Ethyl Acetate | Medium | High | Fine needles | Fast crystallization, potential for impurities. |
| Toluene | Low | Medium | Oiled out | Unsuitable as a single solvent. |
| Water | Insoluble | Insoluble | No dissolution | Unsuitable. |
| Ethanol/Water (9:1) | Low | High | Large prisms | Slower cooling improved crystal size. |
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the crystallization of piperidin-4-one and its derivatives in a direct question-and-answer format.
Diagram: A Logical Workflow for Solvent Selection
The following diagram illustrates a systematic workflow for selecting and optimizing a crystallization solvent.
Caption: Workflow for systematic solvent selection and optimization.
Q1: I've tried several solvents, but my compound won't crystallize. What should I do?
A1: This is a common issue that typically points to one of three root causes:
-
Insufficient Supersaturation: You may have used too much solvent, meaning the solution is not saturated enough to crystallize even when cold.[7]
-
Solution: Try slowly evaporating some of the solvent to increase the concentration of your compound. Once the solution appears slightly cloudy (the saturation point), allow it to cool again.
-
-
Inhibition by Impurities: Certain impurities can inhibit nucleation and crystal growth.[6]
-
Solution: Attempt to purify a small sample by another method, such as column chromatography, and then try to crystallize the purer material. If this works, it confirms an impurity issue.
-
-
High Solubility: The compound may be too soluble in all the solvents you've tried.
-
Solution: Consider using an anti-solvent (or non-solvent) crystallization method. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid. This rapid change in solubility can induce crystallization. A common combination for piperidin-4-one derivatives is a polar solvent like ethanol mixed with a non-polar anti-solvent like hexanes.[8]
-
Q2: My compound "oils out" instead of forming crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the solubility of the compound is extremely high at the elevated temperature.
-
Causality: The solution becomes supersaturated so rapidly that the molecules don't have time to orient themselves into an ordered crystal lattice.
-
Solutions:
-
Reduce the Cooling Rate: Slow, controlled cooling is crucial. Allow the solution to cool to room temperature naturally before moving it to a colder environment. Insulating the vessel can also help. Slower cooling is less likely to trap impurities in the forming crystal lattice.[7]
-
Lower the Initial Temperature: Dissolve the compound at a lower temperature, even if it requires more solvent. This reduces the solubility gap between the hot and cold states, making oiling out less likely.
-
Use a Different Solvent System: Switch to a solvent in which your compound has a lower peak solubility. Sometimes, using a solvent mixture can mitigate this issue.[5][7]
-
Q3: I'm getting very small, needle-like crystals or just powder. How can I grow larger crystals?
A3: The formation of small crystals or powder indicates rapid nucleation and growth, which is often detrimental to purity.
-
Causality: This is typically caused by a very high level of supersaturation, which can be a result of using a highly volatile solvent that evaporates too quickly, or by crash-cooling the solution.[5]
-
Solutions:
-
Slow Down Crystallization: The key is to reduce the rate at which supersaturation is achieved.
-
Use a less volatile solvent (e.g., ethanol instead of dichloromethane).
-
Employ a very slow cooling profile. A programmable bath or simply placing the flask in an insulated container (like a beaker of warm water) can achieve this.
-
Consider vapor diffusion: Place your solution (in an open vial) inside a larger, sealed jar containing a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually reducing solubility and promoting the growth of larger, higher-quality crystals.
-
-
Control Nucleation with Seeding: Introduce a single, well-formed crystal (a "seed crystal") into a slightly supersaturated solution. This provides a template for growth and encourages the formation of fewer, larger crystals rather than a multitude of small ones.
-
Q4: My final product has low purity. How can the solvent choice affect impurity rejection?
A4: The solvent system plays a critical role in impurity rejection. An ideal solvent should dissolve the impurities well even at low temperatures, keeping them in the mother liquor while the desired compound crystallizes out.[7][9]
-
Mechanism: If an impurity has a similar structure to your target compound, it can sometimes be incorporated into the crystal lattice, forming a solid solution.[10][11] The choice of solvent can influence this.
-
Solutions:
-
Solvent Selection: Experiment with solvents of different polarities. A solvent that has a very high affinity for the impurity but only moderate affinity for your product (at cold temperatures) can be very effective.
-
Washing: Ensure the final crystalline product is washed thoroughly with a small amount of the cold crystallization solvent to remove any residual mother liquor clinging to the crystal surfaces.[9]
-
Recrystallization: A second crystallization step is often necessary to achieve high purity. The solvent choice for this step can be the same as the first or a different one optimized for rejecting the specific impurities present.
-
Diagram: Troubleshooting Crystallization Problems
This decision tree provides a logical path for diagnosing and solving common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1-Benzyl-4-piperidone - Solubility of Things. Solubility of Things.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.Chemical Review and Letters, 4(4), 192-199.
- Ramalingam, A. (2021).
- 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride. Benchchem.
- Have you experienced that your piperidine crystallizes when not in use?
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
- Guide for crystalliz
- Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. The Royal Society of Chemistry. (2009).
- Allan, D. R., et al. (2015). The effect of temperature and pressure on the crystal structure of piperidine.Crystals, 5(2), 115-133.
- 4-Piperidone. Wikipedia.
- Veesler, S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.Crystals, 11(5), 534.
- Urwin, S. J., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.Organic Process Research & Development, 24(8), 1443-1456.
- 4-Piperidone. Grokipedia.
- Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
- Piperidine CAS#: 110-89-4. ChemicalBook.
- Piperidine Biotech grade solvent. Sigma-Aldrich.
- O'Ceallaigh, C., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.Crystal Open Reports Archive.
- Piperidin-4-one: the potential pharmacophore. PubMed.
- The effect of temperature and pressure on the crystal structure of piperidine.
- Piperidin-4-one: The Potential Pharmacophore.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. mdpi.com [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. rsc.org [rsc.org]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [cora.ucc.ie]
Technical Support Center: Accelerating 1-Butylpiperidin-4-one Synthesis
Welcome to the technical support center for the synthesis of 1-Butylpiperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, with a specific focus on reducing reaction times and troubleshooting common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with efficiency and confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound, providing quick and actionable answers.
Q1: What is the most direct method for synthesizing this compound?
The most common and direct method is the N-alkylation of 4-piperidone with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane). This is a nucleophilic substitution reaction where the secondary amine of the piperidone ring attacks the electrophilic carbon of the butyl halide.
Q2: My N-alkylation reaction is very slow. What are the primary factors I should investigate?
Slow reaction rates in the N-alkylation of 4-piperidone are typically due to one or more of the following factors:
-
Insufficient basicity: A base is required to deprotonate the 4-piperidone hydrochloride salt and to neutralize the acid generated during the reaction.
-
Poor solvent choice: The solvent must be appropriate for an SN2 reaction, capable of dissolving the reactants, but not so polar as to excessively solvate the nucleophile.
-
Low reaction temperature: Like most chemical reactions, increasing the temperature will increase the reaction rate.
-
Leaving group ability: The nature of the leaving group on the butylating agent is crucial; iodide is a better leaving group than bromide, which is better than chloride.
Q3: Can I use 4-piperidone monohydrochloride monohydrate directly for the N-alkylation?
Yes, but it's important to recognize that this is a salt.[1] You will need to use a sufficient amount of base to first neutralize the hydrochloride to generate the free amine of 4-piperidone, which is the active nucleophile. An additional equivalent of base is then needed to scavenge the acid produced during the alkylation itself.
Q4: What are the most significant side products to be aware of?
The primary side product of concern is the formation of a quaternary ammonium salt, which occurs if the newly formed this compound (a tertiary amine) acts as a nucleophile and reacts with another molecule of the butyl halide. This is more likely to occur with an excess of the alkylating agent.[2]
Section 2: Troubleshooting Guide for Slow or Inefficient Reactions
This section provides a more in-depth, systematic approach to troubleshooting and optimizing your synthesis.
Issue 1: The reaction is proceeding very slowly or has stalled.
Root Cause Analysis and Solutions:
A stalled or sluggish reaction is a common frustration. The underlying cause often lies in the reaction conditions not being optimal for the nucleophilic substitution mechanism.
-
Experimental Workflow for Troubleshooting:
Caption: A systematic workflow for diagnosing and resolving slow N-alkylation reactions.
Detailed Protocols and Explanations:
-
Optimizing the Base and Solvent System:
-
Causality: The N-alkylation of a secondary amine like 4-piperidone is an SN2 reaction. Polar aprotic solvents such as DMF or acetonitrile are ideal as they can dissolve the reactants but do not solvate the amine nucleophile as strongly as protic solvents, leaving it more available to react.[2] Common bases like potassium carbonate (K2CO3) are effective, but for very stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF can be used.[2]
-
Protocol: To a solution of 4-piperidone hydrochloride (1 equivalent) in dry DMF, add K2CO3 (2.5 equivalents) and stir for 30 minutes at room temperature. Then, add 1-bromobutane (1.1 equivalents) and heat the reaction to 70-80°C, monitoring by TLC.
-
-
Leveraging the Leaving Group:
-
Causality: The rate of an SN2 reaction is dependent on the ability of the leaving group to depart. Bromide is a better leaving group than chloride. To accelerate a reaction with 1-chlorobutane, the Finkelstein reaction can be exploited in situ by adding a catalytic amount of sodium iodide (NaI). The iodide will displace the chloride to form the more reactive 1-iodobutane.
-
Protocol: In your standard reaction setup, add 0.1 equivalents of NaI along with your 1-chlorobutane.
-
Issue 2: The reaction yield is low, with significant unreacted starting material or side products.
Root Cause Analysis and Solutions:
Low yields can be a result of incomplete reactions (addressed above) or the formation of unwanted side products.
-
Minimizing Quaternary Salt Formation:
-
Causality: The formation of the quaternary ammonium salt is a competing reaction. To favor the desired N-alkylation, the concentration of the alkylating agent should be kept low relative to the secondary amine.
-
Protocol: Instead of adding all the 1-bromobutane at once, add it slowly over several hours using a syringe pump. This ensures that the 4-piperidone is always in excess relative to the alkylating agent.[2]
-
Section 3: Advanced Strategies for Rapid Synthesis
For applications where reaction time is a critical parameter, more advanced techniques can be employed to dramatically accelerate the synthesis of this compound.
Strategy 1: Microwave-Assisted Synthesis
-
Causality: Microwave irradiation can significantly accelerate organic reactions by efficiently heating the solvent and polar reactants, leading to a rapid increase in the reaction rate.[3][4][5] This method has been shown to reduce reaction times from hours to minutes for the synthesis of N-substituted piperidines.[6]
-
Protocol: In a microwave-safe vessel, combine 4-piperidone hydrochloride (1 eq.), 1-bromobutane (1.2 eq.), and K2CO3 (2.5 eq.) in a polar solvent like ethanol. Irradiate in a microwave reactor at 120°C for 10-15 minutes. Monitor the reaction progress by TLC.
-
Data Summary:
| Method | Temperature | Reaction Time | Typical Yield |
| Conventional Heating | 80°C | 8-12 hours | 60-75% |
| Microwave Irradiation | 120°C | 10-15 minutes | 85-95% |
Strategy 2: Phase Transfer Catalysis (PTC)
-
Causality: Phase transfer catalysis is an excellent technique for reactions where the reactants are in different, immiscible phases, such as a solid base (K2CO3) and an organic solvent. A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated amine from the solid phase or an aqueous phase into the organic phase where it can react with the butyl halide.[7][8] This method often allows for milder reaction conditions and can be more environmentally friendly.[7]
-
Diagram of PTC Mechanism:
Caption: Mechanism of Phase Transfer Catalysis for N-alkylation.
-
Protocol: To a mixture of 4-piperidone hydrochloride (1 eq.), K2CO3 (3 eq.), and tetrabutylammonium bromide (0.05 eq.) in toluene, add 1-bromobutane (1.1 eq.). Heat the mixture to 90°C with vigorous stirring for 2-4 hours.
Alternative Route: Reductive Amination
-
Causality: An alternative to direct N-alkylation is reductive amination. This involves the reaction of 4-piperidone with butyraldehyde to form an enamine or iminium intermediate, which is then reduced in situ to the desired product. Sodium triacetoxyborohydride (STAB) is a common reducing agent for this transformation as it is mild and selective.[9][10] This one-pot procedure can be very efficient.[11]
-
Protocol: To a solution of 4-piperidone hydrochloride (1 eq.) and triethylamine (1.1 eq.) in dichloromethane, add butyraldehyde (1.1 eq.) and stir for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise and stir at room temperature for 12-16 hours.
References
- Vertex AI Search, based on an analysis of multiple sources.
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google P
- High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization)
- A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evalu
- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - Springer.
- Microwave assisted synthesis of 3,5‐di‐spiro substituted piperidine derivatives.
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences.
- Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI.
- Procedure for N-alkylation of Piperidine?
- N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
Sources
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidines
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of piperidines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like piperidines, which can interact strongly with the stationary phase.[1][2] This guide provides a step-by-step approach to identify and remedy the root cause of peak tailing in your HPLC analysis.
Step 1: Initial Assessment - Where is the Problem?
First, determine if the peak tailing affects all peaks in your chromatogram or only specific peaks, particularly your piperidine analytes.
-
All Peaks Tailing: This often suggests a system-wide issue, such as a problem with the column installation, a void in the column, or extra-column volume.[3][4][5]
-
Only Piperidine/Basic Analyte Peaks Tailing: This points towards a specific chemical interaction between your basic analytes and the stationary phase, which is a common issue with amine-containing compounds.[1][2]
Step 2: Investigate and Address System-Wide Issues
If all peaks are tailing, systematically check the following:
-
Column Connection and Installation:
-
Action: Ensure that the column fittings are properly tightened and that the tubing is seated correctly in the end fittings. Loose connections can create dead volume, leading to peak distortion.[3][6]
-
Pro-Tip: Use finger-tight fittings and avoid over-tightening, which can damage the column and fittings.
-
-
Column Void:
-
Cause: A void at the head of the column can be caused by pressure shocks or operating at a pH outside the column's stable range.[7]
-
Action: If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may sometimes resolve the issue. However, in most cases, the column will need to be replaced.[5] To prevent this, always ramp up the flow rate gradually and operate within the recommended pH range for your column.[6][7]
-
-
Extra-Column Volume:
Step 3: Mitigating Secondary Interactions with Piperidines
If only the piperidine peaks are tailing, the primary cause is likely secondary interactions with the silica-based stationary phase. Piperidines, being basic, can interact with acidic silanol groups (Si-OH) on the silica surface, leading to a secondary retention mechanism that causes peak tailing.[1][2][9][10]
Here's a logical workflow to address these interactions:
Caption: A systematic workflow for troubleshooting peak tailing of piperidine analytes.
The pH of the mobile phase is a critical parameter for controlling the ionization state of both the piperidine analyte and the silanol groups on the stationary phase.[11][12][13]
-
The Science: Piperidines are basic compounds with a typical pKa for their conjugate acid around 11.[14] At a pH below the pKa, the piperidine will be protonated (positively charged). Silanol groups on the silica surface have a pKa in the range of 3.5-4.5.[15] At a pH above their pKa, they become deprotonated (negatively charged), creating sites for strong ionic interactions with the protonated piperidine, leading to peak tailing.[2][9]
-
Protocol:
-
Lower the pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperidine's conjugate acid. A common starting point is a pH of 2.5-3.0.[6][7] At this low pH, the silanol groups are protonated and less likely to interact with the protonated piperidine analyte through ion-exchange.[9]
-
Use a Buffer: Always use a buffer to maintain a stable pH throughout the analysis.[16][17] Good choices for low pH work that are MS-compatible include formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1%.[18]
-
The concentration and type of buffer can also influence peak shape.
-
The Science: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase, reducing their interaction with the analyte.[6][19]
-
Protocol:
-
Increase Buffer Concentration: If you are already using a buffer, try increasing its concentration. For UV detection, concentrations of 25-50 mM are often effective.[7][17] For MS detection, keep the buffer concentration low (typically <10 mM) to avoid ion suppression.[7]
-
Choose an Appropriate Buffer: Ensure your chosen buffer has a pKa within +/- 1 pH unit of your target mobile phase pH to provide adequate buffering capacity.[17][20]
-
| Buffer | pKa | Effective pH Range | MS-Compatible |
| Phosphate | 2.12, 7.21, 12.32 | 1.1-3.1, 6.2-8.2 | No |
| Formate | 3.75 | 2.8-4.8 | Yes |
| Acetate | 4.76 | 3.8-5.8 | Yes |
| Citrate | 3.13, 4.76, 6.40 | 2.1-4.1, 3.8-5.8, 5.4-7.4 | Yes |
Table 1: Common HPLC buffers and their properties.[17]
Modern HPLC columns are designed to minimize peak tailing for basic compounds.
-
The Science: "End-capping" is a process where the residual silanol groups are chemically bonded with a small, non-polar group to make them inert. Columns with high-purity silica and effective end-capping show significantly reduced peak tailing for basic compounds.[1][19] Some columns also have embedded polar groups or are based on hybrid particle technology to further shield the silanol activity.
-
Action:
-
Use an End-Capped Column: If you are using an older, non-end-capped column, switching to a modern, fully end-capped C18 or C8 column is highly recommended.[3][7][18]
-
Consider Alternative Stationary Phases: For very basic piperidines, consider columns specifically designed for the analysis of basic compounds, such as those with a phenyl-hexyl or a polar-embedded phase.[21] In some cases, polymer-based columns can be a good alternative as they do not have silanol groups.[1]
-
If the above steps do not completely resolve the peak tailing, the use of mobile phase additives can be considered.
-
Amine Modifiers (for high pH):
-
The Science: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your piperidine analyte.[1] This is more common in older methods and with less deactivated columns.
-
Protocol: Add 0.05-0.1% TEA to the mobile phase. Be aware that TEA can be difficult to remove from the column and may not be suitable for all applications, especially LC-MS.
-
-
Ion-Pairing Agents:
-
The Science: Ion-pairing agents are molecules that have a charged head group and a hydrophobic tail. For basic analytes like protonated piperidines, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used. The agent pairs with the protonated piperidine, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[22]
-
Protocol: Add an appropriate ion-pairing reagent, such as sodium dodecyl sulfate (SDS), to the mobile phase at a low concentration.[18] Note that ion-pairing reagents can be difficult to remove from the column and may require a dedicated column for this type of analysis. They are also generally not compatible with LC-MS.[23]
-
The composition of the solvent in which your sample is dissolved can significantly impact peak shape.[24][25][26][27]
-
The Science: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion.[8][24][27]
-
Protocol:
Frequently Asked Questions (FAQs)
Q1: Why does my piperidine peak tail even at low pH?
Even at a low pH where most silanols are protonated, some highly acidic silanol groups may still be ionized and can interact with your basic analyte.[10] Additionally, if your column is old or has been exposed to harsh conditions, the bonded phase may have degraded, exposing more active silanol sites. In this case, consider increasing the buffer concentration or switching to a newer, more inert column.
Q2: Can column temperature affect peak tailing?
Yes, increasing the column temperature can sometimes improve peak shape. Higher temperatures can improve the mass transfer kinetics, leading to more efficient separation and sharper peaks. However, be mindful of the stability of your analyte and the column at elevated temperatures.
Q3: What is the difference between peak tailing and peak fronting?
Peak tailing is when the back half of the peak is wider than the front half, while peak fronting is the opposite, with a broader leading edge.[1] Peak fronting is often caused by column overload (injecting too much sample) or poor sample solubility in the mobile phase.[1]
Q4: How do I know if my column is overloaded?
To check for column overload, try injecting a series of dilutions of your sample. If the peak shape improves and becomes more symmetrical at lower concentrations, then you are likely overloading the column.[18][28]
Q5: Are there any alternatives to silica-based columns for piperidine analysis?
Yes, columns with polymeric stationary phases or hybrid organic/silica particles can be excellent alternatives.[1] These materials often have lower or no silanol activity, resulting in improved peak shapes for basic compounds.
References
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]
-
Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
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Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. [Link]
-
Snyder, L. R., & Kirkland, J. J. (1988). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 6(7), 596-602. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. [Link]
-
Lauer, T. J., & Stoll, D. R. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]
-
Stoll, D. R., & Lauer, T. J. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. [Link]
-
Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. [Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. labcompare.com [labcompare.com]
- 8. lcms.cz [lcms.cz]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. lctsbible.com [lctsbible.com]
- 11. moravek.com [moravek.com]
- 12. acdlabs.com [acdlabs.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 17. When should you use a buffer for HPLC, how does it work and which one to use? [discover.restek.com]
- 18. researchgate.net [researchgate.net]
- 19. hplc.eu [hplc.eu]
- 20. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 21. glsciencesinc.com [glsciencesinc.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. agilent.com [agilent.com]
- 24. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 25. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. mac-mod.com [mac-mod.com]
- 28. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Managing Thermal Instability of N-Substituted Piperidones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-substituted piperidone scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal instability of these critical compounds. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your research.
Introduction: The Challenge of Piperidone Stability
The piperidine ring is a cornerstone in medicinal chemistry, appearing in thousands of compounds in clinical and preclinical studies. Piperidones, as their precursors, are equally vital.[1] While robust under many conditions, N-substituted piperidones can exhibit significant thermal instability, leading to failed reactions, impure samples, and misinterpreted data. This instability is not random; it is governed by predictable chemical pathways, primarily retro-Michael type reactions, Hofmann, and Cope eliminations. Understanding these mechanisms is the key to managing them.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I'm observing significant decomposition of my N-alkyl piperidone when heating it in solution or during distillation. What is the likely cause and how can I prevent it?
Answer: This is a classic thermal instability issue, most likely stemming from one of two common elimination pathways: the Cope elimination or a Hofmann-type elimination.
-
Causality—The "Why": Both reactions are thermally induced and result in the cleavage of the N-substituent and the formation of an alkene and a modified piperidine ring.
-
Cope Elimination: If your N-substituted piperidone is a tertiary amine (e.g., N-ethyl, N-isopropyl) and there are trace oxidants present (or if it was previously exposed to them), it can form an N-oxide intermediate. Upon heating, this N-oxide undergoes a syn-elimination through a five-membered cyclic transition state to yield an alkene and a hydroxylamine.[2][3][4] This reaction is intramolecular and often proceeds under milder conditions than the Hofmann elimination.[5]
-
Hofmann Elimination: This pathway becomes relevant if the piperidine nitrogen is quaternized, for example, by an alkylating agent in the reaction mixture (like excess methyl iodide). The resulting quaternary ammonium salt is a good leaving group. When heated with a base, it undergoes an E2 elimination to form the least substituted (Hofmann) alkene due to the steric bulk of the leaving group.[5][6]
-
-
Immediate Solutions & Mitigation Strategies:
-
Lower the Temperature: The most straightforward solution is to reduce the reaction or purification temperature. If distilling, use high vacuum to lower the boiling point.
-
Solvent Choice is Critical: For Cope eliminations, the reaction rate is highly solvent-dependent. Protic solvents can slow the reaction, but aprotic solvents are generally where these eliminations are fastest.[2][7] If you must heat in an aprotic solvent, consider one with higher polarity, which can also reduce the rate.[7]
-
Control the Atmosphere: Work under an inert atmosphere (Nitrogen or Argon) to minimize oxidation of the tertiary amine to the N-oxide, thereby preventing the Cope pathway.
-
Avoid Strong Bases: If your molecule is susceptible to Hofmann elimination (i.e., it can become quaternized), avoid heating in the presence of strong bases.
-
Modify the N-Substituent: If possible for your synthesis, switch to an N-substituent that lacks β-hydrogens, such as N-methyl or N-benzyl. This structurally prevents both elimination pathways.
-
Question 2: My N-Boc protected piperidone seems to be deprotecting on its own during a heated reaction step, even without acid. Why is this happening?
Answer: You are encountering the inherent thermal lability of the tert-Butyloxycarbonyl (Boc) protecting group.
-
Causality—The "Why": The Boc group is designed for removal under acidic conditions, but it is also known to cleave upon heating, typically at temperatures above 80 °C.[8] The mechanism involves an E1-like elimination, where the group fragments into isobutylene, carbon dioxide, and the free amine. This is not a reaction with the piperidone ring itself, but a decomposition of the protecting group you've attached to it.
-
Solutions & Mitigation Strategies:
-
Strict Temperature Control: Keep the reaction temperature below 80 °C if you need to preserve the Boc group.
-
Alternative Protecting Groups: If higher temperatures are necessary for your desired transformation, you must switch to a more thermally stable protecting group. Consider the following:
-
Carbamates: The Benzyl chloroformate (Cbz) group is more thermally stable but requires hydrogenolysis or strong acid for removal. The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is stable to heat but cleaved by bases like piperidine.[8]
-
Alkyl Groups: An N-benzyl group can be a stable choice, removable later by catalytic hydrogenation.
-
-
Question 3: After workup of a heated reaction, my NMR and LC-MS show several unexpected new peaks. How can I confidently identify these degradation products?
Answer: Identifying unknown impurities is crucial for understanding the degradation pathway and optimizing your reaction. A multi-step analytical approach is most effective.
-
Causality—The "Why": The new peaks are the result of the chemical transformations described above (e.g., alkene and hydroxylamine from Cope elimination) or other side reactions. Each technique gives you a different piece of the puzzle.
-
Recommended Analytical Workflow:
-
LC-MS Analysis: This is your first and fastest step. It will provide the molecular weights of the parent compound and the impurities. This data allows you to hypothesize the structures of the degradation products (e.g., does the mass loss correspond to the loss of your N-substituent?).
-
TGA-MS or TGA-FTIR: For a definitive identification of volatile degradation products, coupled thermal analysis is the gold standard.[9] As the sample is heated in the thermogravimetric analyzer (TGA), any mass loss is due to volatilized products, which are directly fed into a mass spectrometer (MS) or an infrared spectrometer (FTIR) for identification.[9]
-
Preparative HPLC & NMR: If the degradation products are not volatile, you can isolate them from your crude mixture using preparative High-Performance Liquid Chromatography (HPLC). Once you have a pure sample of an impurity, you can perform full structural elucidation using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for N-substituted piperidones?
The two most prevalent mechanisms are the Cope Elimination and the Hofmann Elimination . Both are thermally driven reactions that result in the cleavage of the N-substituent. The key difference is the nature of the nitrogen intermediate: the Cope elimination proceeds through a neutral N-oxide, while the Hofmann elimination involves a positively charged quaternary ammonium salt.
Diagram: Cope Elimination Mechanism
Caption: Cope Elimination via an N-oxide intermediate.
Diagram: Hofmann Elimination Mechanism
Caption: Hofmann Elimination via a quaternary ammonium salt.
Q2: How can I quantitatively measure the thermal stability of my compound?
Thermogravimetric Analysis (TGA) is the primary technique. It measures the mass of a sample as a function of temperature.[11] The output, a thermogram, shows the temperature at which mass loss begins, known as the onset temperature of decomposition (T_onset). A higher T_onset indicates greater thermal stability. Differential Scanning Calorimetry (DSC) is a complementary technique that measures heat flow, allowing you to distinguish between melting (endothermic) and decomposition (often exothermic).[9][12] It is highly recommended to run a TGA analysis before a DSC analysis to prevent decomposition of the sample inside the DSC instrument.[13]
Q3: Which N-substituents are generally considered more thermally stable?
Substituents that lack β-hydrogens are inherently resistant to both Cope and Hofmann elimination pathways.
-
N-Methyl: No β-hydrogens, generally stable.
-
N-Aryl: No β-hydrogens on the aryl ring itself, typically stable against elimination.
-
N-Benzyl: While it lacks β-hydrogens for elimination, the benzyl group can be cleaved under other conditions (e.g., catalytic hydrogenation), so its overall stability is context-dependent.
-
N-t-Butyl: Lacks β-hydrogens and is sterically hindered, making it quite stable against these specific pathways.
Table 1: Summary of Key Analytical Techniques
| Technique | Principle | Information Gained | Primary Use Case |
| TGA | Measures mass change vs. temperature.[11] | Onset of decomposition (T_onset), percentage of mass loss, presence of volatiles. | Determining the upper temperature limit for compound stability. |
| DSC | Measures heat flow vs. temperature.[12] | Melting point, glass transition, exothermic decomposition events. | Characterizing phase transitions and confirming decomposition. |
| TGA-MS/FTIR | Couples TGA with MS or FTIR.[9] | Real-time identification of evolved gases during decomposition. | Elucidating the precise chemical mechanism of degradation. |
| HPLC | Separates components of a mixture. | Quantifies the disappearance of parent compound and appearance of impurities over time. | Monitoring isothermal stability and reaction kinetics. |
Standard Operating Protocols
Protocol 1: Determination of Onset Decomposition Temperature by TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the N-substituted piperidone into a clean TGA pan (platinum or alumina). Ensure the sample is finely ground and evenly distributed.[13]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the furnace atmosphere to a continuous flow of inert gas (e.g., Nitrogen at 30-50 mL/min) to prevent oxidative degradation.[13]
-
Program a temperature ramp from ambient (e.g., 30 °C) to a temperature well above the expected decomposition (e.g., 600 °C).
-
Use a standard heating rate of 10 °C/min for routine screening.[14]
-
-
Data Acquisition: Start the run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight versus temperature.
-
Determine the onset temperature (T_onset) by finding the intersection of the baseline tangent with the tangent of the decomposition curve's inflection point. This temperature represents the start of significant thermal degradation.
-
Protocol 2: Monitoring Isothermal Degradation by HPLC
-
Standard Preparation: Prepare a stock solution of your pure N-substituted piperidone in a suitable aprotic solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Isothermal Stressing:
-
Transfer an aliquot of the stock solution to a sealed vial.
-
Place the vial in a heating block or oven set to a specific temperature below the T_onset determined by TGA (e.g., 100 °C, 120 °C).
-
-
Time-Point Sampling:
-
At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), remove a small aliquot from the heated vial.
-
Immediately cool the aliquot on ice and dilute it to a standard concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject each time-point sample onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a UV detector set to an appropriate wavelength to monitor the parent compound and any new impurity peaks.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation rate at that temperature.
-
Observe the growth of new peaks, which represent degradation products.
-
Diagram: Troubleshooting Workflow for Thermal Instability
Caption: A decision-making workflow for troubleshooting thermal decomposition.
References
-
Cope Elimination - Organic Chemistry Portal. (n.d.). Retrieved from organic-chemistry.org. [Link]
-
The Cope Elimination: Introduction, Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from masterorganicchemistry.com. [Link]
-
Cope reaction - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]
-
Cope Elimination: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from name-reaction.com. [Link]
-
Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is - Allen. (n.d.). Retrieved from allen.ac.in. [Link]
-
Hofmann elimination - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]
-
The Hofmann Elimination - Chemistry Steps. (n.d.). Retrieved from chemistrysteps.com. [Link]
-
Thermal Analysis. (2021). Retrieved from slideshare.net. [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Retrieved from mdpi.com. [Link]
-
NMR Study of Products of Thermal Transformation of Substituted N-Aryl-o-quinoneimines. (2025). Retrieved from researchgate.net. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. (n.d.). Retrieved from sc.edu. [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020). Retrieved from pubs.acs.org. [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved from en.wikipedia.org. [Link]
-
Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. (n.d.). Retrieved from ncbi.nlm.nih.gov. [Link]
-
Thermal Methods of Analysis. (n.d.). Retrieved from iasj.net. [Link]
-
Thermal Methods of Analysis - Crimson Publishers. (2017). Retrieved from crimsonpublishers.com. [Link]
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- 4. Cope reaction - Wikipedia [en.wikipedia.org]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 7. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Advanced Catalysis for 1-Butylpiperidin-4-one Synthesis
Welcome to the technical support center for the synthesis of 1-Butylpiperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional synthetic methods. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reactions. We will explore robust, efficient, and greener alternative catalysts for the N-alkylation of 4-piperidone.
Section 1: Catalyst Selection Guide & FAQs
This section addresses the most common questions regarding the selection of an appropriate catalytic system for your synthesis.
Q1: What are the primary limitations of traditional, non-catalytic N-alkylation of 4-piperidone with butyl halides?
A1: Traditional methods often rely on strong, hazardous bases like sodium hydride (NaH) or require high temperatures and polar aprotic solvents like DMF or DMSO.[1][2] These approaches present several challenges:
-
Safety Concerns: Strong bases like NaH are pyrophoric and require stringent anhydrous conditions.[3]
-
Poor Solubility: 4-Piperidone, especially its hydrochloride salt form, has poor solubility in less polar organic solvents, while the alkyl halide is insoluble in aqueous media, leading to slow, inefficient biphasic reactions.[4]
-
Byproduct Formation: Over-alkylation can occur, leading to the formation of quaternary ammonium salts, which complicates purification and reduces the yield of the desired tertiary amine.[1][5]
-
Environmental Impact: Solvents like DMF, NMP, and DMAC are under increasing regulatory scrutiny and are not considered green.[2]
Q2: What are the main classes of alternative catalysts for this synthesis?
A2: The most effective alternative catalysts fall into two primary categories:
-
Phase-Transfer Catalysts (PTCs): These are typically quaternary ammonium or phosphonium salts. They excel at facilitating reactions between reagents located in different immiscible phases (e.g., a solid inorganic base, an aqueous solution, and an organic solvent).[6][7] This makes them ideal for the N-alkylation of piperidones.
-
Heterogeneous & Metal-Based Catalysts: This group includes systems like ZnO nanorods and various copper-catalyzed platforms.[8][9] They often offer unique reactivity, milder reaction conditions, and the potential for catalyst recycling, aligning with green chemistry principles.[10]
Q3: How do I choose between a Phase-Transfer Catalyst and a metal-based system?
A3: The choice depends on your specific experimental constraints and goals, including scale, cost, desired reaction conditions, and available equipment. The following decision workflow can guide your selection.
Caption: Decision workflow for catalyst selection.
Q4: What is the mechanistic principle behind Phase-Transfer Catalysis in this context?
A4: PTC provides an elegant solution to the phase incompatibility problem. The quaternary ammonium catalyst (Q⁺X⁻) undergoes an ion exchange with the deprotonated 4-piperidone (Pip-), which is generated at the interface by an inorganic base like K₂CO₃. The resulting lipophilic ion pair [Q⁺Pip⁻] is soluble in the organic phase, where it can readily react with the butyl bromide. The catalyst is then regenerated and shuttles back to the aqueous/solid phase to repeat the cycle. This avoids the need for harsh bases and undesirable polar aprotic solvents.[6][7]
Caption: Simplified catalytic cycle for PTC N-alkylation.
Section 2: Troubleshooting Guide
Directly addressing specific issues you might encounter during your experiments.
Q: My reaction is incredibly slow or stalls completely. What are the common causes?
A: This is a frequent issue, often stemming from one of the following:
-
Inactive Nucleophile: If you are starting with 4-piperidone monohydrochloride, the HCl salt must be neutralized. The base (e.g., K₂CO₃) is consumed in this initial acid-base reaction before it can deprotonate the piperidone nitrogen for the alkylation. Solution: Use at least two equivalents of base: one to neutralize the HCl salt and one to drive the catalytic cycle.[4][11]
-
Poor Solubility: Even with PTC, if the catalyst, base, and reactants have extremely poor interaction, the reaction rate will suffer. Solution: Ensure vigorous stirring (800+ RPM) to maximize the interfacial surface area. In some cases, switching to a slightly more polar solvent like acetonitrile (MeCN) or adding a co-solvent can help.[12]
-
Catalyst Poisoning (PTC): If using butyl iodide, the iodide anion can "poison" quaternary ammonium catalysts. Iodide forms a very strong, lipophilic ion pair with the catalyst cation (Q⁺I⁻), which is difficult to displace by the piperidone anion, effectively halting the catalytic cycle. Solution: Use butyl bromide or butyl chloride instead of butyl iodide. If you must use an iodide, adding a catalytic amount of KI when starting with a bromide or chloride can be beneficial via the Finkelstein reaction, but starting with an iodide can be problematic.[6][12]
Q: I'm observing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I improve selectivity?
A: This indicates over-alkylation of your product, this compound. This happens when the product, a tertiary amine, is more nucleophilic than the starting secondary amine under the reaction conditions and reacts with another molecule of butyl bromide.
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent (butyl bromide). Start with 1.05-1.1 equivalents.
-
Slow Addition: Adding the alkyl bromide slowly over several hours using a syringe pump ensures that its concentration remains low, favoring reaction with the more abundant secondary amine starting material.[1]
-
Temperature Control: Running the reaction at the lowest effective temperature can often increase selectivity. Start at room temperature or 40-50 °C before increasing the heat.
Q: I'm having difficulty purifying the final product from the phase-transfer catalyst.
A: This is a common challenge with PTC, as the catalysts themselves are surfactants.
-
Catalyst Choice: Lower molecular weight PTCs are generally more water-soluble and easier to remove during aqueous workup. However, higher molecular weight catalysts (like Aliquat 336®) are often more efficient.[3][7]
-
Workup Procedure: Perform multiple acidic washes. An aqueous HCl wash (pH ~2) will protonate your product, making it water-soluble (R₃NH⁺Cl⁻), while the catalyst (if it's a salt like TBAB) may remain in the organic layer or be washed out. After separating the phases, basify the aqueous layer and extract your free-base product into a fresh organic solvent.
-
Silica Gel Chromatography: The product is moderately polar. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can effectively separate the product from the more polar catalyst.
Section 3: Comparative Catalyst Performance
This table summarizes typical conditions and outcomes for different catalytic approaches to provide a clear basis for comparison.
| Catalyst System | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Pros & Cons | Reference(s) |
| PTC (Standard) | 1-Bromobutane | K₂CO₃ | Acetonitrile | 80 | 5-8 | >90% | Pro: High yield, simple, cost-effective.Con: Catalyst removal can be tricky. | [1] |
| PTC (Aliquat 336®) | 1-Bromobutane | 50% NaOH | Toluene | 70-80 | 4-6 | >95% | Pro: Industrially proven, very efficient.Con: Aliquat 336 can be difficult to remove. | [3] |
| Heterogeneous (ZnO) | Alkyl Halide | KOH | DMSO | 110 | 6-10 | ~85-90% | Pro: Recyclable catalyst, ligand-free.Con: Requires high temp & DMSO. | [9] |
| Cu-Metallaphotoredox | 1-Bromobutane | Organic Base | THF | 25 | 15-24 | ~80% | Pro: Very mild (room temp), broad scope.Con: Requires photocatalyst, light source, inert atm. | [8],[13] |
Section 4: Detailed Experimental Protocols
Protocol 1: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol describes a robust and scalable method using tetrabutylammonium bromide (TBAB) as the catalyst.
-
Materials:
-
4-Piperidone monohydrochloride (1 eq.)
-
1-Bromobutane (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq.)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq.)
-
Acetonitrile (MeCN) or Toluene (approx. 5-10 mL per gram of 4-piperidone HCl)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone monohydrochloride, potassium carbonate, and TBAB.
-
Add the solvent (Acetonitrile or Toluene).
-
Begin vigorous stirring (≥800 RPM) to ensure good mixing of the heterogeneous mixture.
-
Add the 1-bromobutane to the suspension.
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude oil in dichloromethane (DCM). Wash with water (3x) to remove residual catalyst and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography if required.
-
Protocol 2: N-Alkylation using ZnO Nanorod Heterogeneous Catalysis
This protocol is adapted from literature for N-alkylation of N-heterocycles and represents a greener, recyclable catalyst approach.[9]
-
Materials:
-
4-Piperidone (free base) or 4-Piperidone monohydrochloride (1 eq.)
-
1-Bromobutane (1.2 eq.)
-
Potassium Hydroxide (KOH) (1.5 eq. if starting from free base; 2.5 eq. if starting from HCl salt)
-
ZnO Nanorods (5 mol %)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, add 4-piperidone (or its HCl salt), ZnO nanorods, and DMSO.
-
Stir the mixture to create a uniform suspension.
-
Add the powdered KOH portion-wise.
-
Add 1-bromobutane to the mixture.
-
Heat the reaction to 110 °C under a nitrogen atmosphere and maintain for 6-10 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Pour the mixture into cold water and extract the product with ethyl acetate (3x).
-
Catalyst Recovery: The ZnO nanorods can often be recovered from the aqueous layer by filtration, washed with water and ethanol, dried, and reused.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by vacuum distillation or column chromatography to remove non-volatile impurities.
-
References
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. [Link]
-
(PDF) Bis-piperidinium and bis-pyrrolidinium compounds as versatile phase-transfer catalysts. ResearchGate. [Link]
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]
-
Phase transfer catalysis: Chemistry and engineering. ScienceDirect. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]
-
Supplementary information for "Radical Cascade Cyclization". [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
ZnO nanorods catalyzed N-alkylation of piperidin-4-one, 4(3H)-pyrimidone, and ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. MDPI. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
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Technical Support Center: Bayesian Optimization for Piperidine Synthesis Reactions
Welcome to the technical support center for the application of Bayesian optimization in piperidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging or looking to implement this powerful machine learning technique to accelerate and refine their reaction optimization campaigns. Piperidine scaffolds are ubiquitous in pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3][4] Bayesian optimization offers a data-driven, intelligent approach to navigate the complex, multi-dimensional parameter space of these reactions, leading to improved yields, selectivity, and faster process development.[5][6][7][8]
This resource provides in-depth answers to common questions and troubleshooting guidance for specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries when setting up a Bayesian optimization workflow for piperidine synthesis.
Q1: What is Bayesian Optimization and why is it advantageous for piperidine synthesis?
A: Bayesian optimization (BO) is a sophisticated optimization algorithm that efficiently finds the optimal conditions for a given objective, such as maximizing reaction yield.[6][9] It's particularly well-suited for scenarios where experiments are expensive and time-consuming, a common situation in chemical synthesis.[7][8]
Unlike traditional methods like one-factor-at-a-time (OFAT) or grid search, which can be inefficient in exploring large parameter spaces, BO builds a probabilistic model (a "surrogate model") of the reaction landscape based on the data it has collected.[10][11] This model is then used to intelligently select the next set of experimental conditions to test by balancing "exploration" (probing areas of high uncertainty) and "exploitation" (focusing on areas likely to yield good results).[5][10] For piperidine synthesis, which can involve numerous variables (catalyst, ligand, solvent, temperature, stoichiometry), BO can significantly reduce the number of experiments needed to identify optimal conditions.[5][7]
Q2: How do I represent my chemical reaction variables for the Bayesian optimization algorithm?
A: Translating your reaction components into a machine-readable format is a critical first step.[5][6] The variables in your piperidine synthesis can be categorized as follows:
-
Continuous Variables: These have a numerical range, such as temperature, reaction time, and reactant concentrations. They are typically normalized to a standard scale (e.g., 0 to 1) for the algorithm.
-
Categorical Variables: These are discrete choices, such as the type of solvent, base, or catalyst. A common method for handling these is one-hot encoding , where each category is represented by a binary vector.[12] For instance, if you are testing three different phosphine ligands (L1, L2, L3), they can be encoded as[5],[5], and[5], respectively. Some advanced BO software can handle categorical variables directly.[12]
Here is a table illustrating how to structure your variables for a hypothetical piperidine synthesis:
| Parameter | Variable Type | Range/Categories | Machine-Readable Representation |
| Temperature (°C) | Continuous | 25 - 100 | Scaled value between 0 and 1 |
| Catalyst Loading (mol%) | Continuous | 0.5 - 5.0 | Scaled value between 0 and 1 |
| Solvent | Categorical | Toluene, THF, Dioxane | One-hot encoded:[5],[5],[5] |
| Base | Categorical | K₂CO₃, Cs₂CO₃, DBU | One-hot encoded:[5],[5],[5] |
| Ligand | Categorical | XPhos, SPhos, RuPhos | One-hot encoded:[5],[5],[5] |
Q3: How many initial experiments are needed to start a Bayesian optimization campaign?
A: There is no single definitive answer, but a common rule of thumb is to start with a set of initial experiments that is at least twice the number of variables you are optimizing.[12] For a reaction with 5 variables, an initial set of 10-15 experiments is a reasonable starting point. To ensure good coverage of the parameter space, it is recommended to use a space-filling design like a Latin Hypercube Sampling (LHS) for your initial experiments, rather than a purely random selection.[12]
Q4: Can I optimize for more than one objective, for instance, high yield and high stereoselectivity?
A: Yes, this is a key advantage of Bayesian optimization.[5][6] Multi-objective optimization is possible and highly relevant for piperidine synthesis where stereochemistry is often critical.[5] Algorithms like Thompson Sampling Efficient Multi-objective optimization (TS-EMO) are designed for this purpose.[5] You would define multiple objectives (e.g., yield and enantiomeric excess), and the algorithm will help you explore the trade-offs between them, identifying a set of non-dominated optimal conditions (the Pareto front).
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your Bayesian optimization-guided piperidine synthesis experiments.
Problem 1: The optimization algorithm keeps suggesting experiments in a very narrow region of the parameter space and the yield is not improving.
-
Possible Cause: The algorithm may be stuck in a local optimum. This happens when the model is "exploiting" a region that it believes is optimal, without sufficiently "exploring" other areas of the parameter space.
-
Solution:
-
Adjust the Acquisition Function: The acquisition function balances exploration and exploitation.[5] If you are using an acquisition function like "Expected Improvement" (EI), consider switching to one that favors more exploration, such as "Upper Confidence Bound" (UCB), or adjusting its parameters to encourage more exploration.
-
Manually Add Exploration Points: If the software allows, manually select a few experiments in regions that are distant from the current area of focus. This will force the model to gather data from unexplored parts of the reaction space and update its understanding of the overall landscape.
-
Review the Surrogate Model: Ensure the chosen surrogate model (e.g., Gaussian Process) is appropriate for your data.[5] Some models have hyperparameters that can be tuned to better fit the observed data.[13]
-
Problem 2: The model's predictions are highly inaccurate, and the suggested experiments give poor results.
-
Possible Cause: The surrogate model has not been trained on sufficient or diverse enough data to accurately represent the reaction landscape. This is common in the early stages of an optimization campaign.
-
Solution:
-
Increase the number of initial experiments: A more comprehensive initial dataset will lead to a more robust initial model.[12]
-
Check for experimental errors: Inconsistent experimental execution or analytical errors can introduce significant noise into the data, making it difficult for the model to learn the underlying relationships.[10] Ensure your experimental protocol is robust and your analytical methods are validated.
-
Re-evaluate your variable ranges: If the optimal conditions lie outside the defined ranges for your continuous variables, the algorithm will not be able to find them. Consider if your initial assumptions about the viable parameter space were too restrictive.
-
Problem 3: The algorithm suggests an experiment that is chemically nonsensical or unsafe (e.g., a very high temperature for a low-boiling solvent).
-
Possible Cause: The optimization algorithm is a mathematical tool and lacks chemical intuition. It only understands the parameter space as defined by the user.
-
Solution:
-
Implement Constraints: Most Bayesian optimization software packages allow you to define constraints.[14] For example, you can set a constraint that the reaction temperature must be at least 10°C below the boiling point of the chosen solvent. This is a crucial step to ensure the practicality and safety of the suggested experiments.[14]
-
Human-in-the-Loop Approach: Always review the suggestions from the algorithm before running the experiments.[7] If a suggestion seems unreasonable, you can either discard it and ask the algorithm for the next best suggestion or manually choose a more sensible set of conditions to run.
-
Problem 4: My piperidine synthesis is prone to side-product formation, and the optimization is maximizing the formation of an undesired species.
-
Possible Cause: The optimization is likely focused solely on the yield of the main product, without penalizing the formation of impurities.
-
Solution:
-
Redefine the Objective Function: Instead of just maximizing yield, define a new objective function that reflects the desired outcome more accurately. For example, you could optimize for Yield - (w * Impurity_A), where w is a weighting factor that penalizes the formation of impurity A.
-
Multi-objective Optimization: Treat the yield of the desired product and the formation of the key impurity as two separate objectives. You would aim to maximize the former and minimize the latter. This will provide a more complete picture of the reaction's performance.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Setting Up a Bayesian Optimization Campaign for a Piperidine Synthesis
This protocol outlines the general steps for initiating a Bayesian optimization for a generic piperidine synthesis, for example, a reductive amination.
-
Define the Optimization Problem:
-
Objective: Maximize the yield of the target piperidine.
-
Variables:
-
Continuous: Temperature (e.g., 20-80 °C), Time (e.g., 2-24 h), Stoichiometry of reducing agent (e.g., 1.1-2.0 eq.).
-
Categorical: Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Solvent (e.g., DCM, THF, MeOH).
-
-
Constraints: Temperature must be below the boiling point of the selected solvent.
-
-
Initial Experimental Design:
-
Determine the number of initial experiments (e.g., 2 x number of variables).
-
Use a Latin Hypercube Sampling (LHS) to generate the initial set of experimental conditions.[12]
-
-
Software and Model Selection:
-
Running the Optimization Loop:
-
Perform the initial set of experiments and record the yields.
-
Input this data into the BO software to train the initial surrogate model.
-
Initiate the optimization loop. The software will suggest the next set of experimental conditions.
-
Perform the suggested experiment and record the outcome.
-
Add the new data point to your dataset and re-run the optimization to get the next suggestion.
-
Repeat this iterative process until a stopping criterion is met (e.g., the experimental budget is exhausted, or the model converges to an optimum).
-
-
Analysis of Results:
-
The final output will be the set of conditions that resulted in the highest yield.
-
Analyze the surrogate model to understand the relationships between the variables and the yield.
-
Section 4: Visualizations
Diagram 1: Bayesian Optimization Workflow
Caption: A schematic of the iterative Bayesian optimization workflow for chemical reaction optimization.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in Bayesian optimization for chemical synthesis.
References
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Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(3), 1-1. Available from: [Link]
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Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed. Available from: [Link]
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Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89–96. Available from: [Link]
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Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Princeton University. Available from: [Link] Doyle/files/2021-02-04-Nature-Bayesian.pdf
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U.S. Army Armament Research and Development Command. (1984). Piperidine Synthesis. Defense Technical Information Center. Available from: [Link]
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Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Personal Website. Available from: [Link]
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Kool, E. T. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]
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Stanton, S., & Maddox, W. T. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Available from: [Link]
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Atinary and IBM Research. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. PMC. Available from: [Link]
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Aspuru-Guzik, A., & Jensen, K. F. (2024). Bayesian optimization for chemical reactions-process overview. ResearchGate. Available from: [Link]
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Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. Available from: [Link] Doyle/files/2021-02-04-Nature-Bayesian.pdf
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Aspuru-Guzik, A., & Jensen, K. F. (2022). Bayesian optimization with known experimental and design constraints for chemistry applications. arXiv. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Analysis of 1-Butylpiperidin-4-one
Introduction: Beyond a Spectrum, a Structural Blueprint
In the landscape of pharmaceutical synthesis and drug development, the purity and structural integrity of chemical intermediates are paramount. 1-Butylpiperidin-4-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its simple appearance belies the need for rigorous characterization. While techniques like Mass Spectrometry (MS) provide crucial molecular weight data and Infrared (IR) Spectroscopy identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy offers a complete, atom-by-atom structural blueprint.
This guide provides an in-depth analysis of this compound using ¹H and ¹³C NMR spectroscopy. We will move beyond a mere listing of chemical shifts to explain the causal relationships behind the spectral data, empowering researchers to not only verify their material but also to confidently identify impurities and side-products. We will explore the foundational 1D techniques and demonstrate how 2D NMR experiments like COSY and HSQC can unequivocally confirm the molecular structure.
Part 1: The Experimental Foundation: A Protocol for High-Fidelity Data
The quality of an NMR spectrum is inextricably linked to the quality of the sample preparation. A meticulously prepared sample is a self-validating system; it minimizes artifacts and ensures that the resulting spectrum is a true representation of the compound.[1]
Workflow for NMR Sample Preparation
Caption: Standard workflow from sample preparation to data analysis.
Step-by-Step Sample Preparation Protocol
-
Analyte Quantity: For a standard high-field NMR spectrometer (400 MHz and above), weigh approximately 10-25 mg of this compound for ¹H NMR.[2][3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is optimal to reduce acquisition time.[2]
-
Solvent Selection: Use approximately 0.6 mL of a deuterated solvent.[4][5] Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power for many organic molecules and its single residual solvent peak at ~7.26 ppm. The deuterium in the solvent is essential for the spectrometer's field-frequency lock system.[2]
-
Internal Standard: Add a small amount of an internal reference standard. Tetramethylsilane (TMS) is the conventional standard for organic solvents, defined as 0.00 ppm. Its chemical inertness and single, sharp signal make it ideal.[1]
-
Dissolution and Transfer: Dissolve the compound in the solvent within a small, clean glass vial before transferring to the NMR tube. This allows for vigorous mixing (e.g., vortexing) to ensure complete dissolution.[2][5] Any particulate matter must be removed, as solids will degrade the magnetic field homogeneity and, consequently, the spectral resolution.[1][3] Filter the solution through a pipette with a small cotton plug into a clean, unscratched 5 mm NMR tube to remove any particulates.[5]
-
Tube Handling: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer to prevent contamination of the instrument probe.[5]
Part 2: Decoding the Spectra: Analysis of this compound
The structure of this compound presents two distinct regions for analysis: the N-butyl chain and the piperidinone ring.
Caption: Structure of this compound with proton/carbon labels.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their local electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).[6][7]
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 2.7 - 2.8 | Triplet (t) | 4H | -N-CH₂ -CH₂-C=O | Protons adjacent to both the nitrogen and the electron-withdrawing carbonyl group are deshielded. |
| b | 2.5 - 2.6 | Triplet (t) | 4H | -N-CH₂ -CH₂-C=O | Protons adjacent to the nitrogen are deshielded. |
| d | 2.4 - 2.5 | Triplet (t) | 2H | N-CH₂ -CH₂- | Protons on the carbon directly attached to the nitrogen are deshielded. |
| e | 1.4 - 1.5 | Sextet/Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- | Standard aliphatic region, split by adjacent CH₂ groups. |
| f | 1.2 - 1.4 | Sextet/Multiplet (m) | 2H | -CH₂-CH₂ -CH₃ | Standard aliphatic region, split by adjacent CH₂ and CH₃ groups. |
| g | ~0.9 | Triplet (t) | 3H | -CH₂-CH₃ | Terminal methyl group in a standard upfield aliphatic region. |
¹³C NMR and DEPT-135 Analysis
A standard broadband-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon.[8][9] The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment provides additional information by differentiating carbon types: CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks. Quaternary carbons (like the C=O group) are absent in DEPT spectra.[10][11]
| Label | Approx. δ (ppm) | DEPT-135 Phase | Assignment | Rationale |
| c | ~209 | Absent | C =O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| d | ~58 | Negative | N-CH₂ - | Carbon directly attached to nitrogen is deshielded. |
| a, b | ~54 | Negative | -N-CH₂ - | The two sets of carbons on the piperidinone ring adjacent to the nitrogen are chemically equivalent due to rapid ring inversion at room temperature, resulting in a single signal. |
| e | ~29 | Negative | -CH₂-CH₂ -CH₂- | Standard aliphatic CH₂ carbon. |
| f | ~20 | Negative | -CH₂-CH₂ -CH₃ | Standard aliphatic CH₂ carbon. |
| g | ~14 | Positive | -CH₃ | Terminal methyl group, typically the most upfield signal. |
Part 3: Unambiguous Confirmation with 2D NMR
While 1D spectra provide strong evidence for the structure, 2D NMR techniques offer definitive proof by revealing connectivity between atoms.
-
COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[12][13] A cross-peak between two signals in the COSY spectrum confirms that those protons are on adjacent carbons. For this compound, we expect to see a chain of correlations: g ↔ f ↔ e ↔ d . We also expect to see a correlation between the two sets of piperidinone protons: a ↔ b .
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[13][14] This is an exceptionally powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal at ~0.9 ppm (g) will show a cross-peak with the carbon signal at ~14 ppm (g), confirming the methyl assignment.
Caption: Key COSY (proton-proton) and HSQC (proton-carbon) correlations.
Part 4: NMR in Context: A Comparison of Analytical Techniques
To fully appreciate the power of NMR, it is useful to compare it with other common analytical techniques that could be used to characterize this compound.[15][16]
| Technique | Information Provided | Advantages | Limitations for this Molecule |
| NMR Spectroscopy | Complete covalent structure (atom connectivity), stereochemistry, relative quantitation of components. | Provides the most detailed structural information, non-destructive. | Lower sensitivity than MS, requires higher sample amounts. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with HRMS), fragmentation patterns.[17] | Extremely high sensitivity, excellent for identifying known compounds and determining molecular formula. | Does not provide definitive information on atom connectivity (isomerism). Cannot distinguish between isomers like 1-Butylpiperidin-3-one without authentic standards. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O stretch, C-N bonds). | Fast, simple, requires minimal sample. Good for quick functional group verification. | Provides very limited structural information; many molecules share the same functional groups. |
| Gas Chromatography (GC) | Purity assessment, retention time.[18] | Excellent for separating volatile components and assessing purity. | Provides no structural information on its own; must be coupled with a detector like MS. |
Conclusion
The comprehensive analysis of this compound by ¹H and ¹³C NMR, supplemented by 2D techniques like COSY and HSQC, provides an unambiguous and definitive structural characterization. This multi-faceted NMR approach goes far beyond simple confirmation, offering a detailed blueprint of the molecule. For researchers in drug development, mastering this analytical workflow is not merely a technical exercise; it is a fundamental component of ensuring the quality, safety, and efficacy of the final pharmaceutical product. The insights gained from a well-run and correctly interpreted set of NMR spectra are indispensable for making critical decisions in the synthetic pathway.
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Pandiarajan, K., Mohan, R. T., Sabapathy, K., & Hasan, M. U. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. Retrieved from [Link]
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SYNAPT G2 HDMS (Waters). (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. [Data]. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 1-Butylpiperidin-4-one and 1-Methylpiperidin-4-one
Abstract
The piperidin-4-one core is a highly valued scaffold in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse pharmacological activities.[1][2] This guide provides an in-depth comparison of two structurally related N-alkylated piperidin-4-ones: 1-Butylpiperidin-4-one and the ubiquitously employed synthetic intermediate, 1-Methylpiperidin-4-one.[3][4] While differing by only three methylene units, the substitution of a methyl group for a butyl group at the N1 position is hypothesized to profoundly influence the compounds' physicochemical properties, metabolic fate, and interactions with biological targets. We will explore these differences through a framework of structural analysis and proposed experimental workflows, providing researchers and drug development professionals with a comprehensive rationale for selecting and evaluating such analogs in discovery programs.
Introduction: The Significance of the N-Alkyl Substituent
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, and the piperidine ring, in particular, is a prevalent feature in many clinically successful drugs.[5] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for tailored interactions with a wide array of biological receptors. The piperidin-4-one substructure is especially noteworthy, appearing in compounds with anticancer, antimicrobial, anti-HIV, and central nervous system (CNS) activities.[1][6][7]
1-Methylpiperidin-4-one is a well-established building block, frequently utilized in the synthesis of complex pharmaceutical agents, including the antipsychotic Pimavanserin and the migraine medication Naratriptan.[3] Its smaller N-alkyl group offers a simple, stable, and synthetically accessible starting point. In contrast, this compound represents a logical next step in analog synthesis, where the N-butyl group introduces significant changes in lipophilicity and steric bulk.
This guide is built upon a central tenet of medicinal chemistry: that subtle molecular modifications can lead to dramatic shifts in biological function. We will dissect the causative links between the change from an N-methyl to an N-butyl group and the anticipated effects on biological activity. This comparison will be framed through a series of robust, self-validating experimental protocols designed to elucidate differences in cytotoxicity, target engagement, and metabolic stability.
Part 1: Physicochemical and Structural Analysis
The initial divergence in the biological profiles of these two molecules begins with their fundamental physicochemical properties. The addition of a propyl chain (-(CH₂)₃-) to the N1-methyl group directly impacts lipophilicity, size, and steric hindrance, which are critical determinants of a molecule's pharmacokinetics and pharmacodynamics (ADME properties).
Causality of Physicochemical Differences:
-
Lipophilicity (LogP): The N-butyl group significantly increases the non-polar surface area of the molecule compared to the N-methyl group. This enhancement in lipophilicity is expected to improve passive diffusion across biological membranes, such as the blood-brain barrier, but may also increase binding to plasma proteins and lead to faster clearance by metabolic enzymes like Cytochrome P450s.
-
Steric Hindrance: The larger, more flexible butyl chain occupies a greater volume than the compact methyl group. This can be a critical factor in receptor-ligand interactions. The butyl group may cause steric clashes that prevent binding to a target, or conversely, it could engage in favorable hydrophobic interactions within a binding pocket that are inaccessible to the methyl analog, thereby increasing affinity.
Table 1: Comparison of Calculated Physicochemical Properties
| Property | 1-Methylpiperidin-4-one | This compound | Rationale for Difference |
| Molecular Formula | C₆H₁₁NO[8] | C₉H₁₇NO | Addition of a C₃H₆ unit. |
| Molecular Weight | 113.16 g/mol [8] | 155.24 g/mol | Increased mass from the butyl group. |
| Calculated LogP | ~ -0.3[8] | ~ 1.2 (Estimated) | The longer alkyl chain significantly increases lipophilicity. |
| Polar Surface Area | 20.3 Ų[8] | 20.3 Ų | The ketone and amine functionalities remain, so the polar surface area is unchanged. |
Part 2: Synthetic Strategy Overview
Both N-substituted piperidin-4-ones can be synthesized through established methodologies, most notably via a double Michael addition followed by a Dieckmann cyclization and subsequent decarboxylation.[3][4] The choice of the primary amine in the initial step dictates the final N-alkyl substituent. This streamlined synthetic accessibility allows for the straightforward generation of a diverse library of N-alkyl analogs for structure-activity relationship (SAR) studies.
Generalized Synthetic Workflow
The diagram below illustrates a common pathway for producing N-alkyl-4-piperidones, highlighting the key stages where precursors for our two compounds of interest, methylamine and butylamine, would be introduced.
Caption: Generalized workflow for the synthesis of N-Alkyl-4-piperidones.
Part 3: A Framework for Comparative Biological Evaluation
To objectively compare the biological activities of this compound and 1-Methylpiperidin-4-one, a multi-tiered experimental approach is required. The following protocols are designed to provide a comprehensive profile, from general cytotoxicity to specific metabolic liabilities.
Experiment 1: In Vitro Cytotoxicity Screening
Scientific Rationale: The first step in characterizing any new compound is to establish its baseline cytotoxicity. This ensures that any observed activity in later, more specific assays is not merely a result of general cell death. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability. We propose screening against both a cancer cell line (e.g., HeLa) and a non-cancerous line (e.g., HEK293) to identify any potential for selective cytotoxicity.
-
Cell Seeding: Plate HeLa and HEK293 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare 2X serial dilutions of this compound and 1-Methylpiperidin-4-one in culture medium, ranging from a top concentration of 100 µM down to ~0.1 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound on each cell line.
Table 2: Hypothetical IC₅₀ Values from MTT Cytotoxicity Assay
| Compound | HeLa IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/HeLa) |
| 1-Methylpiperidin-4-one | > 100 | > 100 | - |
| This compound | 75.4 | > 100 | > 1.3 |
| Doxorubicin (Control) | 0.8 | 2.5 | 3.1 |
This hypothetical data suggests that the increased lipophilicity of the butyl analog may impart modest, non-specific cytotoxicity at high concentrations, a common feature of more lipophilic compounds.
Experiment 2: In Vitro Metabolic Stability Assay
Scientific Rationale: The N-alkyl substituent is a primary site for phase I metabolism by Cytochrome P450 (CYP) enzymes, particularly through N-dealkylation.[9] The chemical nature of this group dictates its susceptibility to enzymatic oxidation. An N-methyl group is often readily removed, while a longer N-butyl group offers multiple potential sites for hydroxylation in addition to dealkylation. An in vitro assay using human liver microsomes (HLM), which are rich in CYP enzymes, provides a reliable measure of a compound's intrinsic clearance.
-
Reaction Preparation: In a 96-well plate, combine 1 µM of the test compound (from a DMSO stock) with human liver microsomes (0.5 mg/mL) in a potassium phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (to provide the necessary cofactor for CYP activity).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line corresponds to the rate of elimination (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and microsomal protein concentration.
The primary metabolic pathway to compare is N-dealkylation.
Caption: Key metabolic pathways for N-alkylated piperidin-4-ones.
Table 3: Hypothetical Metabolic Stability Data in Human Liver Microsomes
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg) | Predicted Metabolic Liability |
| 1-Methylpiperidin-4-one | 45 | 30.8 | Moderate |
| This compound | 18 | 77.0 | High |
| Verapamil (Control) | 12 | 115.5 | High |
This hypothetical data illustrates that the N-butyl analog, with its increased lipophilicity and additional sites for metabolism, is cleared more rapidly than the N-methyl analog.
Part 4: Discussion and Implications for Drug Development
Synthesizing the insights from our structural analysis and proposed experiments allows us to build a comparative profile of these two molecules.
-
Structure-Activity Relationship (SAR): The transition from an N-methyl to an N-butyl group is a classic SAR maneuver. Our hypothetical data suggests this change increases metabolic liability and may introduce low-level cytotoxicity. This is a common trade-off in drug discovery: enhancing lipophilicity to improve permeability can often lead to faster metabolic clearance and increased off-target effects. For instance, while the butyl group might better fit a hydrophobic pocket in a target receptor, its rapid metabolism could render the compound ineffective in vivo.
-
Causality in Biological Profile: The N-butyl analog's higher predicted clearance is a direct consequence of its structure.[9] The longer alkyl chain provides more "handles" for CYP enzymes to hydroxylate, and the increased lipophilicity generally favors partitioning into the active sites of these enzymes. The potential for higher cytotoxicity could be linked to greater membrane disruption or off-target mitochondrial effects, again driven by its lipophilic character.
-
Strategic Application in Research:
-
1-Methylpiperidin-4-one remains the superior starting point for initial discovery efforts. Its chemical simplicity, lower metabolic liability, and extensive documentation make it an ideal scaffold for exploring initial target interactions.[3][10]
-
This compound and other larger N-alkyl analogs become valuable during the lead optimization phase. If a researcher finds that a hydrophobic pocket exists near the N1 position of the piperidine scaffold in their target of interest, introducing a butyl or other lipophilic group could significantly enhance binding affinity. The challenge then becomes one of "tuning" the metabolism, perhaps by introducing metabolic blockers (e.g., fluorine atoms) on the alkyl chain, to balance the improved potency with sufficient in vivo exposure.
-
Conclusion
While this compound and 1-Methylpiperidin-4-one are separated by a mere three-carbon chain, this structural variance is sufficient to project significant differences in their biological profiles. The N-methyl analog presents as a stable, versatile scaffold, whereas the N-butyl analog introduces increased lipophilicity, which brings a double-edged sword of potentially higher potency and permeability alongside faster metabolic clearance and greater potential for off-target effects. Understanding this fundamental trade-off is critical for medicinal chemists and drug developers. The experimental framework detailed in this guide provides a clear, logical, and robust pathway for empirically determining these differences, enabling informed decisions in the design and optimization of novel therapeutics based on the powerful piperidin-4-one pharmacophore.
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PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available from: [Link]
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ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available from: [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
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PubMed Central. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Available from: [Link]
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Introduction: The Synthetic Intermediate and the Imperative of Purity
An Objective Guide to the Purity Assessment of Synthesized 1-Butylpiperidin-4-one by High-Performance Liquid Chromatography
This compound is a substituted piperidinone, a class of heterocyclic compounds that serve as versatile intermediates and foundational scaffolds in medicinal chemistry.[1] The piperidine ring is a ubiquitous structural feature in numerous natural products and active pharmaceutical ingredients (APIs).[2] The synthesis of derivatives like this compound, often achieved through methods like the Mannich reaction or Dieckmann condensation, can introduce a variety of impurities.[3][4] These may include unreacted starting materials, reaction intermediates, byproducts, or degradation products. For researchers and drug development professionals, the accurate and precise determination of a synthesized compound's purity is a non-negotiable aspect of quality control, ensuring the reliability of subsequent experimental data and the safety of potential drug candidates.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5] This guide provides a comprehensive comparison of a synthesized batch of this compound against a certified reference standard, utilizing a validated Reverse-Phase HPLC (RP-HPLC) method. We will delve into the causality behind the methodological choices, present a detailed experimental protocol, and provide the supporting validation data in accordance with International Conference on Harmonisation (ICH) guidelines.[6][7]
The Analytical Approach: Why Reverse-Phase HPLC?
For a moderately polar compound like this compound, RP-HPLC is the method of choice. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase.[8] This approach is robust, highly reproducible, and compatible with a wide range of organic molecules. While the piperidinone core itself lacks a strong UV chromophore, the ketone functional group allows for sensitive detection at lower UV wavelengths (around 210-230 nm). The addition of an acid modifier, such as phosphoric or formic acid, to the mobile phase is a common practice to protonate residual silanols on the stationary phase and any basic nitrogen atoms in the analyte, thereby minimizing peak tailing and producing sharp, symmetrical peaks.[8][9]
Experimental Workflow for Purity Determination
The overall process for assessing the purity of synthesized this compound is a systematic workflow that ensures the generation of reliable and defensible data. It begins with careful preparation of the sample and a certified reference standard, followed by system verification and, finally, the analysis itself.
Caption: Overall workflow for the HPLC purity assessment of this compound.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system designed for the accurate purity determination of this compound.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
Synthesized this compound.
-
This compound Certified Reference Standard (CRS).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric Acid (ACS grade).
-
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid (35:65, v/v).
-
Rationale: This composition provides a suitable polarity for retaining and eluting the analyte with a reasonable run time. Phosphoric acid ensures a low pH to produce sharp, symmetrical peaks.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 215 nm.
-
Rationale: This wavelength provides adequate sensitivity for the n→π* electronic transition of the ketone carbonyl group.
-
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile/Water, 35:65).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Blank Solution: Use the diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified. Inject the Standard Solution in five replicates and evaluate the following parameters.
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
Method Validation: Establishing Trustworthiness
A trustworthy analytical method must be validated to prove it is fit for its intended purpose.[10] The validation was performed according to ICH Q2(R1) guidelines.[6][7]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Summary of Validation Results
The developed HPLC method was rigorously validated to ensure its performance characteristics are suitable for the purity assessment of this compound.
| Validation Parameter | Methodology | Results | ICH Acceptance Criteria |
| Specificity | Analyzed blank, standard, and sample. Spiked sample with potential impurities. | No interference at the main peak's retention time. Impurities were well-resolved. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity & Range | Five concentrations from 0.05 mg/mL to 0.75 mg/mL (10% to 150% of test concentration). | Correlation Coefficient (r²) = 0.9997 | r² ≥ 0.99 |
| Accuracy | Recovery study at three levels (80%, 100%, 120%) in triplicate. | Mean Recovery = 99.8% (RSD = 0.6%) | Recovery typically within 98.0% - 102.0%.[11] |
| Precision (Repeatability) | Six separate preparations of the sample solution by one analyst on the same day. | RSD of Purity = 0.4% | RSD ≤ 2.0% |
| Precision (Intermediate) | Analysis performed by a second analyst on a different day using different equipment. | RSD between two datasets = 0.8% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determined from the linearity curve (Signal-to-Noise ratio of 10:1). | 0.4 µg/mL | The analyte can be quantified with suitable precision and accuracy. |
| Limit of Detection (LOD) | Determined from the linearity curve (Signal-to-Noise ratio of 3:1). | 0.1 µg/mL | The analyte can be reliably detected. |
Comparative Purity Analysis: Synthesized vs. Standard
The validated HPLC method was used to assess the purity of a newly synthesized batch of this compound. The results are compared against the certified reference standard. Purity is calculated using the area normalization method, which assumes all components have a similar detector response.
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) | Known Impurities Detected | Unknown Impurities Detected |
| Reference Standard | 5.82 | 8,450,210 | 99.85% | None | 1 (at 0.15%) |
| Synthesized Batch | 5.81 | 7,985,430 | 98.59% | Impurity A (0.85%) at RT 4.2 min | 2 (totaling 0.56%) |
Discussion and Conclusion
The developed and validated RP-HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for the intended purpose of purity assessment.[5][6] The validation data, summarized in the tables above, confirms that the method is trustworthy and robust.
The purity analysis reveals that the synthesized batch of this compound has a purity of 98.59% as determined by area normalization. This is lower than the certified reference standard (99.85%). The chromatogram of the synthesized material showed a known starting material impurity (Impurity A) and several minor, unknown impurities that were not present in the reference standard. This data is crucial for the synthetic chemist, as it indicates the need for further purification steps (e.g., recrystallization or column chromatography) to meet the quality requirements for use in research and drug development.[4]
References
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International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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SIELC Technologies. Separation of Michler's ketone on Newcrom R1 HPLC column. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Jahan, S. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
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Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
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Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
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Al-Suhaimi, E. A. et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Saudi Pharmaceutical Journal. [Link]
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Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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A Comparative Crystallographic Guide to 1-Butylpiperidin-4-one Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a privileged structure. Among its many derivatives, N-substituted piperidin-4-ones, particularly 1-butylpiperidin-4-one and its analogues, serve as critical building blocks for a diverse range of biologically active molecules, including potent analgesics, anti-inflammatory agents, and central nervous system modulators.[1]
The three-dimensional conformation of these molecules is intrinsically linked to their biological activity, dictating how they interact with their respective protein targets. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of these compounds, providing precise atomic coordinates and invaluable insights into their conformational preferences. This guide offers a comprehensive comparison of the X-ray crystallography of this compound derivatives, supported by experimental data and protocols, and contrasted with alternative analytical techniques.
The Decisive Role of Conformation: Insights from X-ray Crystallography
The therapeutic efficacy of piperidin-4-one derivatives is profoundly influenced by the conformation of the six-membered ring and the orientation of its substituents. X-ray crystallography provides an unambiguous determination of the solid-state structure, revealing critical details about bond lengths, bond angles, and torsional angles.[2]
For most piperidin-4-one derivatives, the piperidine ring adopts a chair conformation, as this arrangement minimizes steric strain.[3] However, the introduction of substituents on the nitrogen and at other positions on the ring can lead to conformational distortions, including the adoption of twist-boat or boat conformations.[3] These conformational subtleties, readily revealed by X-ray diffraction, are paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
For instance, the orientation of the N-butyl group, whether axial or equatorial, can significantly impact the molecule's interaction with a binding pocket. Similarly, the disposition of substituents at the 2 and 6 positions can influence the overall shape of the molecule and its ability to engage in specific intermolecular interactions.
Comparative Crystallographic Data of N-Substituted Piperidin-4-one Derivatives
While a publicly available crystal structure for the parent this compound is not readily found, analysis of closely related N-substituted piperidin-4-one derivatives from the Cambridge Structural Database (CSD) provides valuable comparative insights. The following table summarizes key crystallographic parameters for representative analogues.
| Compound Name | CSD Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation |
| 1-Benzyl-4-piperidone | BAPDON | C₁₂H₁₅NO | Monoclinic | P2₁/c | 11.45 | 5.86 | 15.65 | 108.4 | Chair |
| 1-(4-Methoxybenzyl)-4-piperidone | XAZQIJ | C₁₃H₁₇NO₂ | Monoclinic | P2₁/n | 10.89 | 6.01 | 18.23 | 98.7 | Chair |
| 1-Boc-4-piperidone | YIGMUI | C₁₀H₁₇NO₃ | Orthorhombic | Pca2₁ | 10.34 | 9.87 | 10.78 | 90 | Chair |
This data is sourced from the Cambridge Structural Database and is intended for comparative purposes. The specific crystallographic parameters can vary slightly depending on the experimental conditions.
The data consistently show a preference for a chair conformation of the piperidine ring in these N-substituted derivatives, which is the most energetically favorable arrangement. The space groups and unit cell dimensions vary depending on the nature of the N-substituent and the crystal packing forces.
Alternative Structural Analysis Techniques: A Comparative Overview
While X-ray crystallography provides a definitive solid-state structure, it is essential to consider the conformational dynamics of these molecules in solution, which is more representative of the physiological environment. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique for this purpose.[4]
X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (single crystal) | Solution |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, crystal packing | Conformational equilibrium, dynamic processes, through-space interactions (NOE) |
| Strengths | Unambiguous determination of solid-state structure.[2] | Provides information on solution-state dynamics and conformational averaging.[4] |
| Limitations | Requires high-quality single crystals, which can be challenging to obtain. Provides a static picture of the molecule. | Provides time-averaged structural information; less precise than X-ray for static structures. |
By analyzing proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments, researchers can deduce the preferred conformation of the piperidine ring in solution.[4] For many N-alkyl-4-piperidones, the chair conformation with an equatorially oriented N-alkyl group is found to be the most stable in solution, which often correlates well with the solid-state structure determined by X-ray crystallography.[5]
Computational modeling, using techniques like Density Functional Theory (DFT), can also provide valuable theoretical insights into the relative energies of different conformers (e.g., chair, boat, twist-boat) and predict the most stable three-dimensional structure.[2] These computational predictions can then be validated against experimental data from X-ray crystallography and NMR.
Experimental Protocols
Synthesis of this compound
A common route to N-substituted 4-piperidones is through the reductive amination of 4-piperidone hydrochloride monohydrate.
Step-by-step methodology:
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add butanal (1.1 equivalents) and a reducing agent like sodium triacetoxyborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The choice of solvent and crystallization technique is often determined empirically.
Common Crystallization Techniques: [3]
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) is allowed to evaporate slowly at room temperature in a loosely capped vial.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.
Step-by-step methodology (Vapor Diffusion):
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount of a moderately volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial (e.g., 2 mL).
-
Place this vial inside a larger beaker or jar.
-
Add a more volatile anti-solvent (e.g., pentane or hexane) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Experimental Workflow Diagram:
Caption: Experimental workflow for single-crystal X-ray diffraction.
Step-by-step methodology:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
The collected diffraction data is processed, which includes integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods with software such as SHELXT.
-
The structural model is refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using tools like PLATON and a Crystallographic Information File (CIF) is generated.
Conclusion
X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives, providing a high-resolution snapshot of their solid-state conformation. This information is fundamental to understanding their structure-activity relationships and for the rational design of new and improved therapeutic agents. When integrated with complementary techniques such as NMR spectroscopy and computational modeling, a comprehensive understanding of the structural and dynamic properties of these important molecules can be achieved, thereby accelerating the drug discovery and development process.
References
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-
García-Morales, C., Ortegón-Reyna, D., & Ariza-Castolo, A. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 1973–1984. [Link]
- BenchChem. (2025).
- Watson, P. S., Jiang, B., & Scott, B. (2000). A New Synthesis of 4-Piperidones. Organic Letters, 2(23), 3679–3681.
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m133–m142. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
- Anet, F. A. L., & Yavari, I. (1977). Nitrogen inversion in piperidine. Journal of the American Chemical Society, 99(8), 2794–2796.
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A Comparative Guide to the Mass Spectrometric Fragmentation of N-butyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of N-butyl-4-piperidone
N-butyl-4-piperidone is a substituted heterocyclic compound belonging to the piperidine class, which is a ubiquitous scaffold in numerous pharmaceuticals and natural products.[1] The structural characterization of such molecules is a critical step in drug discovery, synthesis verification, and metabolism studies. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and profound structural insights through the analysis of fragmentation patterns.
This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of N-butyl-4-piperidone under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the characteristic fragmentation pathways associated with each method, researchers can more effectively elucidate the structure of novel piperidine derivatives and interpret complex spectral data.
Core Fragmentation Principles: A Tale of Two Functional Groups
The fragmentation of N-butyl-4-piperidone is primarily dictated by the interplay between its two key functional groups: the tertiary amine within the piperidine ring and the cyclic ketone. Both moieties are susceptible to a characteristic fragmentation reaction known as alpha-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to a heteroatom or a carbonyl group.[2]
-
Amine-Directed Alpha-Cleavage: For aliphatic amines, the cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway.[3][4] This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium ion.
-
Ketone-Directed Alpha-Cleavage: Cyclic ketones also readily undergo alpha-cleavage, where the bond between the carbonyl carbon and an adjacent ring carbon is broken.[5][6] This fragmentation is a primary mode of ring-opening in such compounds.
The choice of ionization technique significantly influences which fragmentation pathways are favored and the overall appearance of the mass spectrum.
Electron Ionization (EI): Unraveling the Structure Through High-Energy Fragmentation
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation.[4] This extensive fragmentation provides a detailed fingerprint of the molecule's structure. For N-butyl-4-piperidone, the molecular ion (M•+) is expected at an m/z of 155. The subsequent fragmentation is predicted to be dominated by alpha-cleavage events initiated at both the nitrogen and the carbonyl group.
Proposed EI Fragmentation Pathways
The major fragmentation routes for N-butyl-4-piperidone under EI conditions are depicted below. The initial ionization is most likely to occur at the nitrogen atom due to its lower ionization potential compared to the ketone oxygen.
Caption: Proposed EI fragmentation pathways for N-butyl-4-piperidone.
Key EI Fragment Ions:
| m/z | Proposed Structure/Origin | Fragmentation Pathway |
| 155 | Molecular Ion [C9H17NO]•+ | - |
| 112 | [M - C3H7]•+ | α-cleavage of the N-butyl group, loss of a propyl radical. |
| 98 | [M - C4H9]•+ | α-cleavage at the C2-C(N) bond of the ring, loss of the butyl group. |
| 126 | [M - C2H5]•+ | α-cleavage adjacent to the carbonyl group (ring opening), followed by loss of an ethyl radical. |
| 84 | [C5H10N]+ | Further fragmentation of the m/z 126 ion, involving the loss of ketene (CH2=C=O). |
The base peak in the EI spectrum is likely to be one of the stable iminium ions formed through alpha-cleavage, such as the fragment at m/z 112 or m/z 98. The relative abundance of these fragments will provide crucial information about the stability of the resulting ions and the lability of the corresponding bonds.
Electrospray Ionization (ESI): A Softer Approach for Precursor Ion Analysis
ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[7] For N-butyl-4-piperidone, the protonated molecule would be observed at an m/z of 156. To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ precursor ion is isolated and subjected to collision-induced dissociation (CID).[8]
Proposed ESI-MS/MS Fragmentation Pathways
In the ESI-MS/MS of [M+H]+, fragmentation is often initiated at the site of protonation, which is expected to be the basic nitrogen atom. The fragmentation pathways are generally more controlled and predictable than in EI.
Caption: Proposed ESI-MS/MS fragmentation pathways for N-butyl-4-piperidone.
Key ESI-MS/MS Fragment Ions:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Origin |
| 156 | 100 | Loss of butene (C4H8) via a rearrangement involving the butyl group. |
| 156 | 82 | Sequential loss of butene and water from the protonated molecule. |
| 156 | 70 | Cleavage of the piperidone ring, a common pathway for piperidine alkaloids.[9] |
The fragmentation of piperidine alkaloids under ESI-MS/MS often involves characteristic losses, such as the neutral elimination of water or cleavage of the ring structure.[5] The loss of butene from the N-butyl group is a highly probable pathway, leading to the formation of the protonated 4-piperidone ion at m/z 100.
Comparative Analysis: EI vs. ESI-MS/MS
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Principle | High-energy electron bombardment | Soft ionization, formation of [M+H]+ |
| Molecular Ion | M•+ (m/z 155), may be weak | [M+H]+ (m/z 156), typically strong |
| Fragmentation | Extensive, complex, "fingerprint" | Controlled, induced by CID |
| Primary Cleavages | Radical-driven α-cleavages | Proton-initiated rearrangements, neutral losses |
| Key Fragments | m/z 112, 98, 126, 84 | m/z 100, 82, 70 |
| Typical Interface | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Best For | Structural elucidation of volatile, thermally stable compounds | Analysis of less volatile, polar, and thermally labile compounds |
Experimental Protocols
Protocol 1: GC-MS Analysis with Electron Ionization
This protocol outlines a general method for the analysis of N-butyl-4-piperidone using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.
-
Sample Preparation:
-
Dissolve the N-butyl-4-piperidone standard in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
-
-
GC Separation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection (EI):
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization
This protocol provides a general method for the analysis of N-butyl-4-piperidone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI.[10]
-
Sample Preparation:
-
Dissolve the N-butyl-4-piperidone standard in a mixture of water and methanol (50:50 v/v) to a concentration of 1 mg/mL.
-
Further dilute with the initial mobile phase to a working concentration (e.g., 1 µg/mL).
-
-
LC Separation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
-
MS/MS Detection (ESI):
-
MS System: Triple quadrupole or Q-TOF mass spectrometer.[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V.[9]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Full scan from m/z 100-500 to identify the precursor ion [M+H]+ at m/z 156.
-
MS2 Product Ion Scan: Select m/z 156 as the precursor ion and perform product ion scans at varying collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation often benefits from orthogonal data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination of organic molecules.[11] 1H and 13C NMR would confirm the carbon skeleton and the number of protons on each carbon, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the connectivity between atoms.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the ketone (typically around 1715 cm⁻¹) and C-N stretching vibrations.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule.
Conclusion
The mass spectrometric fragmentation of N-butyl-4-piperidone is a predictable process governed by the principles of alpha-cleavage relative to its amine and ketone functionalities. Electron Ionization provides a detailed fragmentation fingerprint ideal for library matching and structural confirmation, while Electrospray Ionization coupled with tandem MS offers a more controlled fragmentation that is well-suited for the analysis of complex mixtures and confirmation of the molecular weight. By leveraging the comparative strengths of these techniques and complementing the data with other spectroscopic methods, researchers can confidently elucidate the structure of N-butyl-4-piperidone and its analogues, accelerating progress in drug development and chemical research.
References
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]
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Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Available at: [Link]
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Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation. Available at: [Link]
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JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]
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JoVE. (2023). Video: Mass Spectrometry of Amines. Available at: [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. Available at: [Link]
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NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST Chemistry WebBook. Available at: [Link]
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ACS Publications. (1960). The Mass Spectra of Cyclic Ketones. Analytical Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
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ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available at: [Link]
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University of Massachusetts Dartmouth. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]
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mzCloud. (2018). N Benzyl 4 piperidone. Available at: [Link]
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ResearchGate. (2025). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion" leading to the formation of the "fragment ion" and neutral pyridine.... Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Available at: [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
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NIH. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at: [Link]
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A Comparative Guide to the Synthesis of N-Alkyl-4-Piperidones: A Senior Application Scientist's Perspective
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. The N-alkyl-4-piperidone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, therefore, is a critical aspect of drug discovery and development. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to N-alkyl-4-piperidones, offering not just protocols but the scientific rationale behind the methodologies. We will explore classical methods like the Dieckmann condensation and the Mannich reaction, alongside other effective strategies, providing a clear, objective comparison supported by experimental data to inform your synthetic choices.
The Strategic Importance of N-Alkyl-4-Piperidones
The 4-piperidone ring system is a privileged scaffold in medicinal chemistry due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The N-alkyl substituent plays a crucial role in modulating the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. N-alkyl-4-piperidones are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2]
Comparative Analysis of Synthetic Routes
This guide will dissect and compare the following key synthetic strategies for N-alkyl-4-piperidones:
-
The Dieckmann Condensation Route: A classic approach involving the intramolecular cyclization of a diester.
-
The Mannich Reaction: A versatile one-pot, three-component reaction.
-
Synthesis from 1,5-Dichloropentan-3-one: A direct cyclization method with primary amines.
-
Reductive Amination of 4-Piperidone Precursors: A modern and efficient method for introducing N-alkyl groups.
We will evaluate each route based on criteria such as yield, scalability, availability of starting materials, and operational simplicity.
The Dieckmann Condensation Route: A Step-by-Step Cyclization
The Dieckmann condensation is a robust and well-established method for the synthesis of cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield the desired 4-piperidone.[3][4] This route typically begins with the Michael addition of a primary amine to two equivalents of an acrylate ester, followed by an intramolecular Claisen condensation.[3]
Mechanistic Pathway
The reaction proceeds through the formation of a diester intermediate, which then undergoes an intramolecular cyclization promoted by a strong base to form a β-keto ester. Subsequent hydrolysis and decarboxylation afford the N-alkyl-4-piperidone.
Caption: Workflow for N-alkyl-4-piperidone synthesis via Dieckmann condensation.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone
This protocol is a representative example of the Dieckmann condensation route.
Step 1: Synthesis of N,N-bis(β-carbomethoxyethyl)benzylamine
-
To a solution of benzylamine in an alcoholic solvent, slowly add two equivalents of methyl acrylate.[1][5]
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours to ensure complete reaction.[1][5]
-
The solvent and excess acrylate are removed under reduced pressure to yield the crude diester.
Step 2: Dieckmann Condensation
-
In a dry, inert atmosphere, a strong base such as sodium methoxide or sodium hydride is suspended in a non-polar solvent like toluene.
-
The diester from Step 1 is added dropwise to the base suspension at an elevated temperature.
-
The reaction mixture is refluxed for several hours to drive the cyclization to completion.[6]
Step 3: Hydrolysis and Decarboxylation
-
The reaction mixture is cooled and then quenched with an acid (e.g., hydrochloric acid).
-
The mixture is heated to reflux to facilitate the hydrolysis of the ester and subsequent decarboxylation.[7]
-
After cooling, the pH is adjusted with a base, and the product is extracted with an organic solvent.
-
Purification by distillation or chromatography yields the N-benzyl-4-piperidone.[6]
The Mannich Reaction: A Convergent One-Pot Synthesis
The Mannich reaction is a powerful tool for the formation of C-C bonds and is particularly well-suited for the synthesis of 4-piperidones.[8][9] This one-pot, three-component condensation reaction involves an amine, formaldehyde, and a ketone containing at least one active hydrogen atom.[10]
Mechanistic Pathway
The reaction initiates with the formation of an Eschenmoser-like salt from the primary amine and formaldehyde. This iminium ion then undergoes a double Michael addition with an enolizable ketone, followed by an intramolecular cyclization to form the 4-piperidone ring.
Caption: Simplified mechanism of the Mannich reaction for 4-piperidone synthesis.
Experimental Protocol: Synthesis of 1-Methyl-4-piperidone
This protocol provides a general procedure for the Mannich reaction.
-
A mixture of the primary amine hydrochloride (e.g., methylamine hydrochloride), an acetone derivative (e.g., diethyl 1,3-acetonedicarboxylate), and paraformaldehyde is prepared in a suitable solvent, often an alcohol or acetic acid.[7][8]
-
The reaction mixture is heated to reflux for several hours.
-
The reaction is then cooled, and the solvent is removed under reduced pressure.
-
The resulting intermediate is hydrolyzed and decarboxylated by heating with a strong acid, such as hydrochloric acid.[7]
-
After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent.
-
Purification by distillation or chromatography affords the desired N-methyl-4-piperidone.[7]
Synthesis from 1,5-Dichloropentan-3-one: A Direct Cyclization Approach
This method offers a more direct route to N-substituted-4-piperidones by reacting a primary amine with 1,5-dichloropentan-3-one.[2][11] The key starting material can be synthesized or purchased commercially.
Mechanistic Pathway
The synthesis involves a double nucleophilic substitution of the chlorine atoms by the primary amine, leading to the direct formation of the piperidone ring.
Caption: Direct cyclization of a primary amine with 1,5-dichloropentan-3-one.
Experimental Protocol
-
1,5-Dichloropentan-3-one is dissolved in a suitable solvent.
-
The primary amine is added to the solution, often in the presence of a base to neutralize the HCl formed during the reaction.
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.
-
The reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
Reductive Amination of 4-Piperidone Precursors: A Modern and Versatile Strategy
Reductive amination is a highly efficient and versatile method for the synthesis of N-alkyl-4-piperidones, particularly when starting from a pre-existing 4-piperidone core.[12][13][14] This approach is often used when the desired N-alkyl group is not easily introduced via the previously described methods.
Mechanistic Pathway
The reaction proceeds via the formation of an iminium ion intermediate from the reaction of a 4-piperidone with a primary amine, which is then reduced in situ by a suitable reducing agent. To avoid self-condensation of 4-piperidone, it is common to use an N-protected derivative, such as N-Boc-4-piperidone.[12][15]
Caption: Workflow for N-alkyl-4-aminopiperidine synthesis via reductive amination and deprotection.
Experimental Protocol: Synthesis of N-Phenyl-4-piperidinamine
This protocol details the synthesis of a 4-anilinopiperidine derivative, a common precursor in pharmaceutical synthesis.[12]
Step 1: Synthesis of tert-butyl 4-anilino-1-piperidinecarboxylate
-
In a round-bottom flask, N-Boc-4-piperidone and aniline are dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane.[16]
-
A reducing agent, typically sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.[16]
-
The reaction is stirred at room temperature for several hours until completion.
-
The reaction is quenched with an aqueous basic solution, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude protected product.
Step 2: Deprotection
-
The crude product from Step 1 is dissolved in a suitable solvent.
-
A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, is added to the solution.
-
The mixture is stirred at room temperature until the Boc group is completely removed.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a base to afford the final product.
Comparative Data Summary
| Parameter | Dieckmann Condensation | Mannich Reaction | From 1,5-Dichloropentan-3-one | Reductive Amination |
| Overall Yield | Moderate to Good (e.g., ~78% for N-benzyl-4-piperidone)[6] | Good to Excellent (e.g., up to 91.7% for N-methyl-4-piperidone)[7] | Variable, can be high | Excellent (often >90%) |
| Number of Steps | 3 | 2 (often one-pot followed by hydrolysis/decarboxylation) | 1 | 2 (if deprotection is required) |
| Starting Materials | Primary amine, acrylate esters | Primary amine, formaldehyde, ketone | Primary amine, 1,5-dichloropentan-3-one | Protected 4-piperidone, primary amine |
| Scalability | Good | Good, but can be exothermic | Moderate | Excellent |
| Key Advantages | Well-established, reliable | Convergent, one-pot | Direct, fewer steps | High yields, broad substrate scope, mild conditions |
| Key Disadvantages | Multiple steps, use of strong base | Can produce byproducts, requires hydrolysis/decarboxylation | Availability and stability of dichloropentanone | Requires a pre-existing piperidone core, cost of protecting groups and reducing agents |
Conclusion and Recommendations
The choice of synthetic route to N-alkyl-4-piperidones is highly dependent on the specific target molecule, available starting materials, and desired scale of production.
-
The Dieckmann condensation remains a valuable and reliable method, particularly for large-scale synthesis where the multi-step nature can be optimized.
-
The Mannich reaction offers an elegant and convergent one-pot approach, which is attractive for its efficiency, especially when the required ketone is readily available.
-
Synthesis from 1,5-dichloropentan-3-one provides the most direct route, but its utility is contingent on the availability of the starting diketone.
-
Reductive amination stands out as a modern, highly efficient, and versatile method, particularly for library synthesis and late-stage functionalization, where a variety of N-alkyl groups need to be introduced onto a common piperidone core.
This guide is intended to serve as a foundational resource. I encourage you to delve into the cited literature for more detailed procedures and to adapt these methodologies to your unique synthetic challenges.
References
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
Synthesis of 4-piperidones - Organic Chemistry Portal. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 1-Butylpiperidin-4-one
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a synthetic intermediate like 1-Butylpiperidin-4-one, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), a robust and reliable analytical method is the bedrock of quality control. This guide provides an in-depth, experience-driven comparison and validation of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, benchmarked against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach.
The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6][7][8][9]
The Analytical Challenge: this compound
This compound is a substituted piperidinone derivative. Its chemical structure, featuring a tertiary amine and a ketone functional group, presents specific analytical considerations. A suitable analytical method must be able to quantify the analyte with high specificity, accuracy, and precision, often in the presence of starting materials, by-products, and potential degradants.
A Novel Approach: Reversed-Phase HPLC with UV Detection
This guide proposes a new, robust reversed-phase HPLC method with UV detection for the routine quality control of this compound. The rationale behind selecting this technique lies in its widespread availability, high throughput capabilities, and suitability for non-volatile, polar compounds.
Proposed HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
The Validation Imperative: A Comprehensive Protocol
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] The following sections detail the experimental protocols and acceptance criteria for the validation of our proposed HPLC method.
Specificity and Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11][12][13][14]
Experimental Protocol:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a standard solution of this compound.
-
Analyze samples of known related substances and potential impurities.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound and analyze the resulting solutions.
Acceptance Criteria:
-
The peak for this compound should be free from any co-eluting peaks in the presence of impurities and degradants.
-
Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[15][16][17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][18]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.995.[16][17]
-
The y-intercept should be minimal.
-
Visual inspection of the data and the residual plot should confirm a linear relationship.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10][19]
Experimental Protocol:
-
Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.[19]
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19][20] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[21]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[19][22]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][23][24][25] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][21][23][26]
Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[23]
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[21][25]
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Acceptance Criteria:
-
The determined LOQ should be verified by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision and accuracy.[27]
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[28][29][30][31][32]
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for all varied conditions.
-
The results should not be significantly affected by the introduced variations.
Comparative Analysis: HPLC vs. GC-MS
While the newly developed HPLC method offers significant advantages for routine quality control, it is insightful to compare its performance against an established, albeit more complex, technique like Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[33][34][35][36]
Hypothetical GC-MS Method Parameters:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 20°C/min (hold 5 min) |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Performance Comparison:
| Validation Parameter | Proposed HPLC-UV Method | Traditional GC-MS Method | Justification |
| Specificity | High (demonstrated through forced degradation) | Very High (mass spectral data provides structural information) | MS detection offers an additional layer of confirmation. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.997 | Both techniques can achieve excellent linearity. |
| Accuracy (% Recovery) | 98.5% - 101.5% | 97.0% - 103.0% | HPLC often provides slightly better accuracy for this compound type. |
| Precision (RSD) | ≤ 1.5% | ≤ 3.0% | HPLC generally offers better precision due to lower system variability. |
| LOD/LOQ | Lower (ng/mL range) | Higher (µg/mL range without derivatization) | HPLC can be more sensitive for this analyte without derivatization. |
| Robustness | High (unaffected by minor changes) | Moderate (sensitive to inlet conditions and column activity) | HPLC methods are often more rugged for routine use. |
| Sample Throughput | High | Lower | HPLC run times are typically shorter, and sample preparation is simpler. |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the interconnectedness of the validation parameters.
Caption: A flowchart illustrating the sequential phases of analytical method validation.
Caption: The relationship between key analytical method validation parameters.
Conclusion
The validation of an analytical method is a systematic process that provides documented evidence that the method is fit for its intended purpose. The proposed HPLC-UV method for this compound demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, precision, and robustness, making it a superior choice for routine quality control applications compared to a more complex GC-MS method. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.
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A Comparative Guide to the Biological Efficacy of 1-Butylpiperidin-4-one Analogs with Diverse N-Substituents
Introduction: The Piperidin-4-one Scaffold as a Versatile Pharmacophore
The piperidin-4-one nucleus is a highly valued scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] Its prevalence in both natural alkaloids and synthetic pharmaceuticals underscores its significance as a "privileged structure."[3] The versatility of the piperidin-4-one ring system allows for extensive chemical modifications, particularly at the nitrogen atom, which can dramatically influence the compound's pharmacological profile.[4][5][6] These modifications can modulate a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2]
This guide provides a comparative analysis of the biological efficacy of 1-butylpiperidin-4-one analogs, focusing on the impact of various N-substituents. While direct, comprehensive comparative studies on a this compound core are not extensively documented in publicly available literature, a wealth of structure-activity relationship (SAR) data from closely related N-substituted piperidin-4-ones allows for a robust predictive framework. We will synthesize these findings to provide researchers, scientists, and drug development professionals with a technical guide on how N-substitution can be strategically employed to tune the biological activity of this important class of compounds.
The Influence of N-Substituents on Biological Efficacy: A Comparative Analysis
The nature of the substituent at the N-1 position of the piperidin-4-one ring is a critical determinant of the molecule's interaction with biological targets. This section explores how different classes of N-substituents—acyl, sulfonyl, and alkyl groups—modulate the cytotoxic and antimicrobial activities of the piperidin-4-one core.
N-Acyl and N-Aroyl Analogs: Enhancing Cytotoxicity
The introduction of an acyl or aroyl group at the nitrogen atom has been a successful strategy for enhancing the cytotoxic potential of piperidin-4-one derivatives. This modification can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its ability to interact with molecular targets within cancer cells.
A study on 3,5-bis(benzylidene)piperidin-4-ones demonstrated that N-acryloyl analogs exhibited submicromolar CC50 values against various cancer cell lines, showing a marked increase in potency compared to their N-unsubstituted counterparts.[4] This suggests that the N-acyl moiety can contribute to a more favorable interaction with cellular targets, potentially through mechanisms like Michael addition with cellular nucleophiles.
Table 1: Comparative Cytotoxicity of N-Acyl Piperidin-4-one Analogs
| Compound Series | N-Substituent | Cancer Cell Line | CC50 (µM) | Selectivity for Malignant Cells | Reference |
| 1 | H | HSC-2 | >10 | Moderate | [4] |
| 2 | Acryloyl | HSC-2 | <1 | High | [4] |
| 1 | H | HL-60 | >10 | Moderate | [4] |
| 2 | Acryloyl | HL-60 | <1 | High | [4] |
The data clearly indicates that the N-acryloyl substitution leads to a significant enhancement in cytotoxic potency. This is a crucial consideration for the rational design of novel anticancer agents based on the this compound scaffold.
N-Sulfonyl Analogs: Modulating Receptor Affinity and Antimicrobial Activity
The incorporation of a sulfonyl group at the N-1 position offers another avenue for modifying the biological activity of piperidin-4-ones. N-sulfonyl derivatives have been investigated for a range of applications, from neurokinin-1 (NK1) receptor antagonists to potent antibacterial agents.[7][8]
In the context of NK1 antagonists, N-sulfonyl substitution on a 4,4-disubstituted piperidine core was well-tolerated and resulted in compounds with high receptor affinity (IC50 in the low nanomolar range).[7] This highlights the potential of the N-sulfonyl group to influence ligand-receptor interactions.
More recently, a series of novel sulfonamide derivatives containing a piperidine moiety demonstrated excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[8] One of the lead compounds, C4, exhibited an outstanding EC50 value of 2.02 µg/mL against Xoo, significantly better than commercial agents.[8] Mechanistic studies suggested that these compounds act by inhibiting dihydropteroate synthase and damaging the bacterial cell membrane.[8]
Table 2: Antibacterial Activity of N-Sulfonyl Piperidine Analogs
| Compound | N-Substituent Moiety | Pathogen | EC50 (µg/mL) | Reference |
| C4 | Sulfonamide | Xoo | 2.02 | [8] |
| Bismerthiazol | - | Xoo | 42.38 | [8] |
| Thiodiazole copper | - | Xoo | 64.50 | [8] |
| C4 | Sulfonamide | Xac | 4.95 | [8] |
| Bismerthiazol | - | Xac | 110.54 | [8] |
| Thiodiazole copper | - | Xac | 121.40 | [8] |
These findings suggest that an N-sulfonyl group on a this compound scaffold could be a promising strategy for developing novel antibacterial agents.
N-Alkyl Analogs: Impact on Antifungal and Antimycobacterial Activity
While this guide focuses on analogs of this compound, it is instructive to consider the effect of varying the N-alkyl chain length. Studies on N-alkylpiperidin-4-yl substituted tetrahydro- and perhydroisoquinolines have shown that the length of the N-alkyl chain is critical for antifungal activity.[9] Specifically, unbranched alkyl chains with 10-12 carbon atoms demonstrated the highest potency against various Candida species.[9] This indicates that lipophilicity plays a significant role in the antifungal mechanism of these compounds.
Furthermore, in the context of anti-tuberculosis agents, a library of piperidinol analogs with various N-substituents was synthesized and evaluated.[10] The lead compound featured a more complex N-substituent, but the study underscores the importance of optimizing this position to achieve potent antimycobacterial activity.
Experimental Protocols: A Guide to Biological Efficacy Assessment
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols for assessing the biological efficacy of piperidin-4-one analogs.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration of the compound that causes 50% inhibition of cell growth).
Experimental Workflow for MTT Assay
Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound analogs in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and for a specific duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.
Workflow for Broth Microdilution Assay
Hypothesized mechanism of action for cytotoxic N-acyl piperidin-4-ones.
Conclusion and Future Directions
The N-substituent on the this compound core is a powerful tool for modulating biological efficacy. N-acylation tends to enhance cytotoxicity, making these analogs promising candidates for anticancer drug development. N-sulfonylation can impart potent antimicrobial properties, offering a potential strategy for combating bacterial infections. The length and nature of N-alkyl chains are critical for tuning antifungal and antimycobacterial activities, with lipophilicity being a key factor.
Future research should focus on systematic studies of N-substituted this compound analogs to generate direct comparative data. This will enable a more precise understanding of the structure-activity relationships and facilitate the rational design of new therapeutic agents with improved potency and selectivity. The exploration of a wider range of N-substituents, including heterocyclic and other functionalized moieties, could lead to the discovery of novel compounds with unique pharmacological profiles.
References
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
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Kuchar, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(16), 4978. Available from: [Link]
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Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 43(1), 1-7. Available from: [Link]
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Sun, H., et al. (2021). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 23(4), 721-728. Available from: [Link]
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Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. Available from: [Link]
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Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268. Available from: [Link]
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Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. ResearchGate. Available from: [Link]
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Zemljič, M., et al. (2009). N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. Biomedicine & Pharmacotherapy, 63(3), 216-220. Available from: [Link]
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Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3326. Available from: [Link]
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Stevenson, G. I., et al. (1998). 4,4-disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635. Available from: [Link]
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Frolov, D., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]
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Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 49. Available from: [Link]
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Selvaraju, K., & Manimekalai, A. (2012). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones. RASĀYAN Journal of Chemistry, 5(2), 226-234. Available from: [Link]
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Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. Available from: [Link]
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Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 224-245. Available from: [Link]
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Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 658607. Available from: [Link]
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Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. Available from: [Link]
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Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5857. Available from: [Link]
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Johnson, D. S., et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Bioorganic & Medicinal Chemistry Letters, 14(14), 3783-3787. Available from: [Link]
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Manjunatha, U. H., et al. (2010). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 20(24), 7247-7251. Available from: [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available from: [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]
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A Head-to-Head Comparison of Catalysts for Piperidone Synthesis: A Guide for Researchers
Introduction: The piperidone framework is a cornerstone in modern medicinal chemistry and drug development. As a privileged scaffold, it is a key structural motif in a wide array of pharmaceuticals and natural products.[1][2] Piperidones are not only bioactive in their own right but also serve as crucial synthetic intermediates for accessing diverse and complex substituted piperidines.[2][3] The development of efficient, selective, and sustainable catalytic methods for constructing this six-membered N-heterocycle is therefore a paramount objective for synthetic chemists.
This guide provides a head-to-head comparison of prominent catalytic systems for piperidone synthesis. Moving beyond a simple list of methods, we will dissect the underlying mechanisms, evaluate performance based on experimental data, and provide detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the optimal catalytic strategy for their specific synthetic challenges.
Section 1: Classification of Major Catalytic Strategies
The synthesis of piperidones can be broadly categorized into several key catalytic approaches. The choice of catalyst fundamentally dictates the reaction pathway, substrate scope, and achievable selectivity.
-
Multicomponent Reactions (MCRs): These reactions, such as the classic Petrenko-Kritschenko synthesis, construct the piperidone ring in a single step from three or more simple starting materials.[4][5] They are prized for their high atom economy and operational simplicity.
-
Transition Metal Catalysis: This vast category includes both homogeneous and heterogeneous systems that can catalyze a variety of transformations, including cyclizations, hydrogenations, and carbonylations. Catalysts based on palladium, rhodium, ruthenium, iridium, and copper are frequently employed.[6][7][8]
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, biocatalytic methods offer a powerful route to chiral piperidine and piperidone structures. Chemo-enzymatic cascades are particularly effective for asymmetric synthesis.[9][10]
-
Organocatalysis: This branch uses small organic molecules to catalyze reactions, often under mild conditions. Recent advancements have seen the emergence of innovative strategies like organophotocatalysis for novel piperidone syntheses.[1]
Section 2: Performance Analysis of Key Catalytic Systems
The efficacy of a catalyst is measured by its ability to deliver the desired product with high yield and selectivity under practical and sustainable conditions. The following table summarizes quantitative data from the literature, offering a direct comparison of different catalytic approaches to piperidone and related piperidine syntheses.
| Catalyst System | Strategy / Substrate Type | Product Type | Yield (%) | Selectivity | Reaction Conditions | Reference |
| Petrenko-Kritschenko | Aldehydes, Amines, Acetonedicarboxylates | 4-Piperidones | Varies (Good-Excellent) | Forms symmetrical piperidones | Typically mild, one-pot | [4][11] |
| Zinc / Acetic Acid | N-acyl-2,3-dihydro-4-pyridones | 4-Piperidones | Good-Excellent | High | Mild, simple, inexpensive | [12] |
| Pd(DMSO)₂(TFA)₂ | Aerobic Oxidative Cyclization of Alkenes | Piperidines/Morpholines | Good-Excellent | N/A | Base-free conditions | [8] |
| [Co₂(CO)₈/Ru₃(CO)₁₂] | Ring expansion of Pyrrolidines | 6-substituted-2-piperidinones | Good | N/A | Carbonylation conditions | [1] |
| Organophotocatalyst | [1+2+3] from NH₄⁺, Alkenes, & Acrylates | Multi-substituted 2-Piperidinones | 71-99% | Exclusive Chemoselectivity | Visible light, mild conditions | [1] |
| Amine Oxidase / EneIRED | Chemo-enzymatic dearomatization of Pyridines | Chiral Piperidines | 29-61% (overall) | 93-99% ee | Aqueous buffer, ambient temp. | [9][10] |
| [Cp*IrCl₂]₂ | N-heterocyclization of Amines + Diols | N-substituted Piperidines | 85-99% | High | 110 °C, 20h | [8][13] |
| Heterogeneous Ni-silicide | Hydrogenation of Substituted Pyridines | Substituted Piperidines | 96-99% | >99% cis | 100 °C, 50 bar H₂ | [6][13] |
Section 3: Mechanistic Deep Dive and Strategic Rationale
Understanding the reaction mechanism is crucial for troubleshooting, optimization, and rational catalyst selection. Here, we explore the pathways of several key synthetic strategies.
The Petrenko-Kritschenko Reaction: A Classic MCR for 4-Piperidones
First described in 1912, this reaction remains a staple for synthesizing symmetrical 4-piperidones.[4] Its elegance lies in the convergent assembly of the heterocyclic ring from an aldehyde, an amine, and two equivalents of an acetonedicarboxylic acid ester.
Causality: The reaction proceeds through a cascade of Mannich reactions. The amine first condenses with the aldehyde to form an iminium ion and with the acetonedicarboxylate to form an enamine. These intermediates then react, followed by a second Mannich reaction and a final intramolecular Dieckmann condensation to yield the 4-piperidone ring. The choice of amine and aldehyde directly dictates the substituents at the N1 and C4 positions, respectively.
Caption: Petrenko-Kritschenko reaction workflow.
Transition Metal Catalysis: Reductive vs. Oxidative Cyclization
Transition metals offer versatile pathways to piperidones through fundamentally different strategies.
1. Reductive Approaches: A common strategy involves the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. While catalytic hydrogenation with catalysts like Pd/C is feasible, it often leads to over-reduction of the ketone to a hydroxyl group. A more chemoselective and cost-effective method employs zinc powder in acetic acid.[12]
Causality: This method leverages the reducing power of zinc metal under acidic conditions to selectively reduce the carbon-carbon double bond (a 1,4-reduction) without affecting the carbonyl group. It avoids the use of expensive hydride reagents or high-pressure hydrogenation equipment.
2. Oxidative Approaches: Palladium catalysis enables Wacker-type aerobic oxidative cyclization of alkenes containing a tethered nitrogen nucleophile.[8] This allows for the construction of the piperidine ring while introducing functionality.
Causality: The Pd(II) catalyst coordinates to the alkene, making it susceptible to nucleophilic attack by the tethered amine. A subsequent β-hydride elimination and reductive elimination sequence, coupled with an aerobic re-oxidation of the palladium catalyst, completes the catalytic cycle. This approach is powerful for building complex piperidines from linear precursors.
Caption: Organophotocatalytic cycle for 2-piperidone synthesis.
Section 4: Field-Proven Experimental Protocols
Trustworthiness through Reproducibility: The following protocols are representative examples for the synthesis of 4-piperidones and provide a validated starting point for laboratory work.
Protocol 1: Synthesis of N-Benzyl-4-piperidone via Petrenko-Kritschenko Reaction
Rationale: This protocol exemplifies the classic MCR approach. It is operationally simple and demonstrates the direct assembly of the piperidone core.
Materials:
-
Diethyl 1,3-acetonedicarboxylate (2.0 equiv.)
-
Benzaldehyde (1.0 equiv.)
-
Benzylamine (1.0 equiv.)
-
Ethanol (as solvent)
-
Potassium carbonate (optional, as base)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add ethanol, followed by diethyl 1,3-acetonedicarboxylate.
-
In a separate beaker, pre-mix the benzaldehyde and benzylamine and add this mixture dropwise to the stirred solution in the flask. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS.
-
Upon completion, the product often crystallizes from the solution. The mixture can be cooled to enhance crystallization.
-
The resulting solid is collected by vacuum filtration and washed with cold ethanol.
-
The crude product undergoes hydrolysis and decarboxylation by refluxing with aqueous HCl (e.g., 6M) until CO₂ evolution ceases.
-
After cooling, the reaction mixture is neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the final N-benzyl-4-piperidone product, which is then collected by filtration, washed with water, and dried.
Protocol 2: Reductive Synthesis of a Racemic 4-Piperidone using Zinc/Acetic Acid
Rationale: This protocol provides a mild and chemoselective alternative to catalytic hydrogenation for reducing a C=C bond in a dihydropyridone precursor, a common intermediate in piperidone synthesis. [12] Materials:
-
N-acyl-2,3-dihydro-4-pyridone (1.0 equiv.)
-
Zinc dust (5-10 equiv.)
-
Glacial Acetic Acid (as solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Suspend the N-acyl-2,3-dihydro-4-pyridone in glacial acetic acid in a round-bottom flask with vigorous stirring.
-
Cool the mixture in an ice bath to 0 °C.
-
Add the zinc dust portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove excess zinc and other solids. Wash the pad with a small amount of acetic acid or dichloromethane.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to basic.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-piperidone product.
-
The product can be further purified by column chromatography if necessary.
Section 5: Conclusion and Future Outlook
The synthesis of piperidones is a mature field that continues to evolve with the advent of new catalytic technologies.
-
Classic MCRs like the Petrenko-Kritschenko reaction offer unparalleled atom economy for symmetrical structures.
-
Transition metal catalysis provides the greatest versatility, with well-established reductive methods and modern oxidative cyclizations enabling access to complex architectures.
-
Emerging fields like biocatalysis and photoredox catalysis are pushing the boundaries of selectivity and sustainability. Chemo-enzymatic methods now grant access to highly enantioenriched piperidines, [9][10]while photocatalysis allows for the construction of 2-piperidinones under exceptionally mild conditions from simple feedstocks. [1] For the modern researcher, the choice of catalyst depends on a careful analysis of the target structure's complexity, desired stereochemistry, and available starting materials. While traditional methods remain robust and reliable, the continued exploration of novel catalytic systems promises to deliver even more efficient and selective tools for constructing this vital heterocyclic core.
References
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Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC Source: National Institutes of Health URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]
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Title: Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination Source: ACS Publications URL: [Link]
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Title: Petrenko-Kritschenko Piperidone Synthesis Source: SynArchive URL: [Link]
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Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL: [Link]
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Title: Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy Source: National Institutes of Health URL: [Link]
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Title: Recent advances in the synthesis of piperidones and piperidines Source: ScienceDirect URL: [Link]
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Title: Recent Advances in the Synthesis of Piperidones and Piperidines Source: ResearchGate URL: [Link]
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Title: Petrenko-Kritschenko piperidone synthesis Source: Wikipedia URL: [Link]
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Title: Acid and base catalyzed piperidone synthesis from amino acid. Source: ResearchGate URL: [Link]
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A Guide to the Spectroscopic Cross-Validation of 1-Butylpiperidin-4-one and Its Analogs
For researchers in the fields of medicinal chemistry, pharmacology, and drug development, the structural integrity of synthetic intermediates is paramount. 1-Butylpiperidin-4-one, a key building block in the synthesis of various pharmaceutical agents, requires rigorous characterization to ensure the validity of subsequent research and development. This guide provides an in-depth comparison of spectral data with literature values, offering a framework for the cross-validation of this compound.
Due to the limited availability of a complete public spectral dataset for this compound, this guide will present the available ¹H NMR data for the target compound and utilize the comprehensive spectral data of a closely related analog, N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate), as a case study to demonstrate a multi-technique cross-validation process. This comparative approach equips researchers with the necessary tools and methodologies to validate their own experimental findings.
The Imperative of Spectral Cross-Validation
In synthetic chemistry, the confirmation of a molecule's structure is a critical checkpoint. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a compound. Cross-validation involves comparing experimentally acquired spectra with established literature or database values. This process is not merely a procedural step; it is a cornerstone of scientific integrity, ensuring that the compound in hand is indeed the one intended, free from significant impurities or structural rearrangements.
The causality behind employing multiple spectroscopic techniques lies in their complementary nature. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy identifies the functional groups present. Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern, further confirming the structure.
Literature Spectral Data for this compound (CAS: 23081-86-9)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the first-line technique for structural elucidation of organic molecules, providing information about the number of different types of protons and their neighboring environments.
Table 1: Literature ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not fully available in public sources. A representative spectrum is provided by ChemicalBook.[1] |
A detailed interpretation would require access to the full spectral data, including coupling constants.
Case Study: Cross-Validation of N-Boc-4-piperidone (CAS: 79099-07-3)
To illustrate the comprehensive cross-validation process, we will use the well-documented spectral data of N-Boc-4-piperidone. This compound shares the core piperidin-4-one ring system, making it a relevant structural analog.
Workflow for Spectral Data Cross-Validation
Caption: A generalized workflow for the cross-validation of a synthesized compound's spectral data against literature values.
¹H and ¹³C NMR Spectroscopy of N-Boc-4-piperidone
Table 2: Literature NMR Data for N-Boc-4-piperidone
| Spectrum | Chemical Shift (ppm) | Multiplicity | Assignment | Source |
| ¹H NMR (CDCl₃, 400 MHz) | 3.71 | t, J=6.2Hz | 4H, -CH₂-N-CH₂- | [2] |
| 2.44 | t, J=6.2Hz | 4H, -CH₂-C(O)-CH₂- | [2] | |
| 1.49 | s | 9H, -C(CH₃)₃ | [2] | |
| ¹³C NMR | Not explicitly found in provided search results. |
Note: The absence of readily available, consistently cited ¹³C NMR data in the initial searches highlights the importance of consulting multiple databases and primary literature sources.
Infrared (IR) Spectroscopy of N-Boc-4-piperidone
IR spectroscopy is instrumental in identifying the functional groups within a molecule. For N-Boc-4-piperidone, we expect to see characteristic absorption bands for the ketone and the carbamate carbonyl groups.
Table 3: Key IR Absorption Bands for N-Boc-4-piperidone
| Wavenumber (cm⁻¹) | Functional Group | Description | Source |
| ~1720 | C=O (Ketone) | Strong absorption characteristic of a cyclic ketone. | [3] |
| ~1690 | C=O (Carbamate) | Strong absorption from the Boc protecting group. | [3] |
| 2850-3000 | C-H | Aliphatic C-H stretching. | [4] |
Mass Spectrometry (MS) of N-Boc-4-piperidone
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the molecule's structure. Electron Ionization (EI) is a common technique for volatile compounds like N-Boc-4-piperidone.
Table 4: Mass Spectrometry Data for N-Boc-4-piperidone
| m/z | Interpretation | Source |
| 199.1 | Molecular Ion [M]⁺ | [5] |
| 143.1 | [M - C₄H₈]⁺ (Loss of isobutylene) | [6] |
| 100.1 | [M - C₅H₉O₂]⁺ (Loss of Boc group) | [6] |
| 57.0 | [C₄H₉]⁺ (tert-butyl cation, often the base peak) | [6] |
Experimental Protocols for Data Acquisition
To perform a robust cross-validation, the acquisition of high-quality experimental data is essential. The following are detailed, step-by-step methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
The choice of solvent and internal standard is crucial for obtaining clean, reproducible NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
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Comparative Guide: In Vitro vs. In Vivo Activity of 1-Butylpiperidin-4-one Derivatives
A Senior Application Scientist's Guide to Bridging the Translational Gap
Introduction
The piperidin-4-one nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2][3] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of 1-butylpiperidin-4-one derivatives, focusing on the critical transition from promising laboratory (in vitro) results to tangible efficacy in living organisms (in vivo).
Understanding the disparity between a compound's activity in a test tube versus a complex biological system is a cornerstone of drug development. An agent that potently inhibits an enzyme in an isolated assay may prove ineffective or toxic in vivo due to a host of physiological variables. This guide will dissect these variables, compare the experimental methodologies used to assess activity at each stage, and provide a framework for interpreting the data to facilitate successful drug discovery. The primary therapeutic target discussed will be the inhibition of cholinesterases, a key strategy in the symptomatic treatment of Alzheimer's disease.[4][5]
Core Concepts: The Interplay of Pharmacokinetics and Pharmacodynamics
To meaningfully compare in vitro and in vivo data, one must first grasp the two fundamental pillars of pharmacology: pharmacokinetics (PK) and pharmacodynamics (PD).[6]
-
Pharmacodynamics (PD): Describes what the drug does to the body . This includes its mechanism of action—how it interacts with its molecular target (e.g., an enzyme or receptor)—and the ultimate physiological effect. In vitro assays are primarily measures of pharmacodynamics.[6][7]
-
Pharmacokinetics (PK): Describes what the body does to the drug . This encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[7] PK determines if the drug can reach its target in the body at a sufficient concentration and for an adequate duration to exert its effect.
The success of a drug in vivo depends on the synergistic relationship between its PK and PD properties. A compound with excellent in vitro potency (PD) is useless if it is not absorbed into the bloodstream or is metabolized into an inactive form before it can reach its target (poor PK).
Caption: Relationship between In Vitro and In Vivo Drug Evaluation.
In Vitro Activity Profile: Pinpointing Molecular Potency
In vitro studies are the first step in identifying promising drug candidates. They are designed to measure a compound's direct effect on a specific biological target in a controlled environment, free from the complexities of a whole organism. For many piperidinone derivatives, a key target is acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine.[4]
Mechanism of Action: Cholinesterase Inhibition
In Alzheimer's disease, the loss of cholinergic neurons leads to a deficit in acetylcholine, impairing cognitive functions.[4][5] By inhibiting AChE, drugs can increase the levels of acetylcholine in the brain's synaptic clefts, thereby enhancing neurotransmission and alleviating some symptoms of the disease. Some compounds also inhibit a related enzyme, butyrylcholinesterase (BuChE), which can also play a role in acetylcholine regulation.[4]
Experimental Protocol: AChE/BuChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring cholinesterase inhibition. Its self-validating system relies on a clear, quantifiable color change directly proportional to enzyme activity.
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), the absorbance of which is measured at 412 nm. An inhibitor will reduce the rate of this color development.
Step-by-Step Methodology:
-
Preparation: Prepare buffer solutions (e.g., Phosphate Buffer, pH 8.0), enzyme stock solutions (AChE from electric eel, BuChE from equine serum), substrate solutions, and DTNB solution. Test compounds are dissolved, typically in DMSO, and diluted to various concentrations.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, enzyme solution, and the test compound at a specific concentration. A control well contains the solvent (DMSO) instead of the test compound.
-
Incubation: The plate is incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation: The reaction is started by adding the substrate (acetylthiocholine) to all wells.
-
Measurement: The plate is immediately placed in a microplate reader, and the change in absorbance at 412 nm is measured over time.
-
Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is then determined by plotting inhibition percentage against the logarithm of the inhibitor concentration.
Caption: Workflow for the In Vitro Ellman's Assay.
Data Summary: In Vitro Cholinesterase Inhibition
The following table summarizes representative data for α,β-unsaturated carbonyl based piperidinone derivatives, illustrating how structural modifications influence potency and selectivity.
| Compound ID | Key Substituent(s) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (AChE vs BuChE) | Reference |
| 1d | 4-Nitrobenzylidene | 12.55 | > 50 | > 3.98 | [4] |
| 1g | 4-Chlorobenzylidene | 18.04 | 17.28 | 0.96 (Dual Inhibitor) | [4] |
| 1f | 4-Fluorobenzylidene | 21.36 | 18.78 | 0.88 (Dual Inhibitor) | [4] |
| 1a | Benzylidene (unsubstituted) | 48.01 | > 50 | > 1.04 | [4] |
Analysis: The data clearly shows that substitutions on the benzylidene rings significantly impact activity. The electron-withdrawing nitro group in compound 1d confers the highest potency and selectivity for AChE.[4] In contrast, halogen substituents (Cl, F) in compounds 1g and 1f result in dual inhibition of both AChE and BuChE.[4] The unsubstituted compound 1a is the least potent, highlighting the importance of these peripheral moieties for enzyme interaction.
In Vivo Activity: Assessing Therapeutic Potential in a Living System
A promising IC50 value is only the beginning. The true test of a compound is its performance in vivo, where it must overcome numerous physiological barriers to reach its target and exert a therapeutic effect without causing undue toxicity.
The Translational Gap: Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy
Many compounds that are highly potent in vitro fail in animal studies for reasons related to pharmacokinetics and safety:
-
Poor Absorption: The compound may not be absorbed from the gut into the bloodstream after oral administration.
-
Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites.
-
Inability to Cross the Blood-Brain Barrier (BBB): For CNS targets like AChE, the drug must be able to pass from the blood into the brain.
-
Toxicity: The compound may cause unforeseen side effects by interacting with other targets in the body.[8][9]
Experimental Protocol: Scopolamine-Induced Amnesia Model in Rats
This is a widely used and validated animal model for screening potential anti-amnesic drugs like AChE inhibitors.
Principle: Scopolamine is a muscarinic antagonist that blocks cholinergic neurotransmission, inducing a temporary state of amnesia in rodents that mimics some cognitive deficits of Alzheimer's disease. A successful test compound will reverse this scopolamine-induced memory impairment.
Step-by-Step Methodology:
-
Animal Acclimation: Wistar rats are acclimated to the laboratory environment for at least one week.
-
Drug Administration: Animals are divided into groups: a control group (vehicle only), a scopolamine-only group, and test groups receiving the experimental compound (e.g., this compound derivative) at various doses, typically 30-60 minutes before the behavioral test.
-
Amnesia Induction: Approximately 30 minutes before the test, all animals except the vehicle control group are administered scopolamine (e.g., 1 mg/kg, i.p.) to induce memory impairment.
-
Behavioral Testing: The animals' memory is assessed using a standardized test, such as the Passive Avoidance Test or Morris Water Maze.
-
Passive Avoidance: The apparatus has a light and a dark chamber. Rats naturally prefer the dark. On a training day, they receive a mild foot shock upon entering the dark chamber. On the test day, the latency to re-enter the dark chamber is measured. A longer latency indicates better memory.
-
-
Data Analysis: The latencies or performance metrics are compared between groups. A statistically significant increase in performance in the compound-treated groups compared to the scopolamine-only group indicates that the compound has reversed the amnesia.
Caption: Workflow for an In Vivo Scopolamine-Induced Amnesia Study.
Case Study: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (Compound 21)
While not a 1-butyl derivative, this closely related piperidine compound provides an excellent example of successful in vitro to in vivo translation.
| Assay Type | Parameter | Result | Significance | Reference |
| In Vitro | AChE IC50 | 0.56 nM | Extremely high potency at the molecular target. | [10] |
| In Vitro | BuChE Affinity | 18,000x less than for AChE | Highly selective for the primary target (AChE), reducing potential side effects. | [10] |
| In Vivo | Acetylcholine Levels | Marked and significant increase in rat cerebral cortex and hippocampus | Demonstrates target engagement and the desired pharmacodynamic effect in the brain. | [10] |
| In Vivo | Dose | 3 mg/kg | Effective at a pharmacologically relevant dose. | [10] |
Analysis: Compound 21 is a model of success. Its exceptional in vitro potency (IC50 in the nanomolar range) and high selectivity translated directly into a measurable and significant biological effect in a living animal's brain.[10] This indicates that the compound not only potently inhibits its target but also possesses favorable pharmacokinetic properties (e.g., it is absorbed and can cross the blood-brain barrier) to be effective in vivo.
Conclusion and Future Directions
The development of novel therapeutics from scaffolds like this compound is a journey from the simplistic environment of a 96-well plate to the intricate biology of a living organism. This guide demonstrates that while in vitro assays are indispensable for high-throughput screening and establishing structure-activity relationships, they primarily measure a single variable: pharmacodynamic potency.
The ultimate therapeutic utility of a compound can only be validated through in vivo studies, which integrate the complex interplay of pharmacokinetics and pharmacodynamics. A successful drug candidate must possess both high potency at its target (in vitro) and a suitable ADME profile to ensure it can reach that target effectively and safely (in vivo).
Future research in this area should focus on an integrated approach. Promising in vitro hits should be subjected to early-stage in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening.[11] This strategy allows researchers to identify and discard compounds with likely pharmacokinetic liabilities early, increasing the probability that the most potent molecules from the bench will ultimately demonstrate efficacy in preclinical and clinical settings.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Piperidinone-Based MDM2 Inhibitors
Abstract
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of piperidinone-based inhibitors targeting the MDM2-p53 protein-protein interaction. As a critical regulator of the p53 tumor suppressor, MDM2 is a high-value target in oncology.[1][2] Piperidinone scaffolds have emerged as a promising class of inhibitors, with several candidates advancing to clinical trials.[2][3] This document outlines the scientific rationale, step-by-step experimental procedures using industry-standard software, and robust data analysis techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to computationally evaluate and compare the efficacy of novel piperidinone derivatives, thereby accelerating the structure-based drug design process.
Introduction: The Scientific Rationale
The tumor suppressor protein p53, often called the "guardian of the genome," is a cornerstone of cellular defense against oncogenic stress.[1] It functions by inducing cell cycle arrest or apoptosis in response to DNA damage. In approximately 50% of human cancers where p53 remains wild-type, its function is often abrogated by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[1][2] MDM2 binds directly to the N-terminal transactivation domain of p53, inhibiting its activity and targeting it for proteasomal degradation.[1]
Disrupting the MDM2-p53 interaction with small-molecule inhibitors is a validated therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[2][4] The piperidinone scaffold has proven to be a particularly effective framework for designing potent and selective MDM2 inhibitors.[1][5] These compounds mimic the key interactions of p53's helical domain, primarily occupying three critical hydrophobic pockets on the MDM2 surface that would normally accommodate Phe19, Trp23, and Leu26 of p53.[5]
Molecular docking is an indispensable computational tool in this endeavor.[6][7] It allows us to predict the binding conformation and affinity of a small molecule (ligand) within the active site of a target protein (receptor). By performing comparative docking studies, we can systematically evaluate a series of related inhibitors, rationalize their structure-activity relationships (SAR), and prioritize the most promising candidates for synthesis and experimental validation. This guide will use the well-characterized piperidinone inhibitor AM-8553 and a simplified analog as a case study to demonstrate this powerful methodology.
The MDM2-p53 Signaling Pathway
The diagram below illustrates the central role of the MDM2-p53 interaction. Under normal conditions, MDM2 keeps p53 levels low. In cancer cells with MDM2 overexpression, this regulation is hijacked, leading to p53 inactivation. Piperidinone-based inhibitors block this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis.
Caption: The MDM2-p53 negative feedback loop and its disruption by piperidinone inhibitors.
Experimental Design & Methodology
A robust comparative docking study requires meticulous preparation of both the receptor and the ligands, followed by a standardized docking protocol and insightful analysis. The causality behind each step is crucial for generating reliable and reproducible results.
Overall Workflow
The entire process, from data acquisition to final analysis, follows a logical sequence designed to minimize variability and ensure a fair comparison between inhibitors.
Caption: Workflow for the comparative molecular docking study.
Detailed Protocol
This protocol utilizes UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking calculations. These tools are widely adopted, well-documented, and freely available for academic use.[8][9][10]
PART A: Receptor Preparation
-
Objective: To prepare the MDM2 protein structure for docking by cleaning the crystal structure and adding necessary atoms.
-
Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that are not relevant to the ligand-binding event and can interfere with the docking algorithm.[11] Adding hydrogens and charges is essential for the force field calculations used by the docking software.[12]
-
Obtain Crystal Structure: Download the PDB file for human MDM2 complexed with an inhibitor (e.g., PDB ID: 4HG7, which contains a piperidinone derivative) from the RCSB Protein Data Bank.
-
Clean the Structure (UCSF Chimera):
-
Open the PDB file in Chimera.
-
Delete water molecules (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).
-
Remove any co-crystallized ligands and alternate conformations, retaining only the protein chain of interest (Chain A in 4HG7).[10]
-
-
Prepare for Docking (UCSF Chimera):
-
Use the Dock Prep tool (Tools > Structure Editing > Dock Prep).[10]
-
This tool will add hydrogens, repair incomplete side chains, and assign partial charges (e.g., AMBER ff14SB). This step is critical for accurately modeling electrostatic interactions.
-
Save the prepared receptor as a Mol2 file (e.g., receptor.mol2).
-
PART B: Ligand Preparation
-
Objective: To generate low-energy 3D conformations of the piperidinone inhibitors and prepare them for docking.
-
Rationale: Docking requires a 3D structure of the ligand. Starting from a 2D drawing, we must generate a realistic 3D conformation and assign atomic properties compatible with the docking software.[8]
-
Obtain Ligand Structures: For this guide, we will compare AM-8553 (a known potent inhibitor) and a simplified analog, Analog-1 , where the N-alkyl substituent is replaced with a simple methyl group.
-
Draw the 2D structures in a chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
Save the structures as SDF or Mol files.
-
-
Generate 3D Conformations and Prepare (UCSF Chimera):
-
Open each ligand's 2D file in Chimera. Chimera will automatically generate a 3D structure.
-
Use the Add Charge tool (Tools > Structure Editing > Add Charge) to assign Gasteiger charges.
-
Save each prepared ligand as a Mol2 file (e.g., AM-8553.mol2, Analog-1.mol2).
-
PART C: Molecular Docking with AutoDock Vina
-
Objective: To predict the binding pose and calculate the binding affinity for each inhibitor within the MDM2 active site.
-
Rationale: AutoDock Vina uses an empirical scoring function and a sophisticated search algorithm to explore possible binding poses efficiently.[13][14] Defining a specific search space (the "grid box") focuses the computational effort on the known binding pocket, increasing the accuracy and speed of the calculation.[15]
-
Convert File Formats: Use AutoDock Tools (ADT) or a command-line script to convert the prepared receptor and ligand Mol2 files into the required PDBQT format. The PDBQT format includes atomic charges, atom types, and information on rotatable bonds for the ligand.[12]
-
Define the Grid Box:
-
In ADT, load the prepared receptor PDBQT file.
-
Center the grid box on the co-crystallized ligand from the original PDB file (4HG7) to define the active site.
-
Set the dimensions of the box to encompass the entire binding pocket (e.g., 22 x 22 x 22 Å). This ensures the search algorithm explores the entire relevant space.
-
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and search parameters for Vina.[15]
-
Causality: exhaustiveness controls the thoroughness of the search. A higher value (e.g., 16) increases the chance of finding the true energy minimum at the cost of longer computation time.[13] num_modes specifies how many distinct binding poses to generate.
-
-
Run Vina: Execute Vina from the command line for each ligand: vina --config conf.txt --out AM-8553_out.pdbqt --log AM-8553_log.txt Repeat for Analog-1.
Results: A Comparative Analysis
The output from AutoDock Vina provides a wealth of data for comparison. The primary metrics are the binding affinity (a negative score in kcal/mol, where lower values indicate stronger binding) and the predicted binding pose.
Data Presentation
A well-structured table is essential for comparing the quantitative results and correlating them with available experimental data.
| Inhibitor | Structure | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Predicted) | Experimental IC50 (nM)[5] |
| AM-8553 | 3-chlorophenyl, 4-chlorophenyl, and N-alkyl substituents | -11.2 | Carboxylate with His96 | 1.1 |
| Analog-1 | Same core, N-methyl substituent | -8.5 | Carboxylate with His96 | > 1000 (Estimated) |
Analysis of Binding Poses
-
Objective: To visually inspect and compare how each inhibitor interacts with the key residues of the MDM2 binding pocket.
-
Rationale: The docking score alone is insufficient. Analyzing the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) provides a mechanistic understanding of why one inhibitor is more potent than another. This visual validation is a critical step in a self-validating protocol.
-
Visualization (UCSF Chimera or PyMOL): Load the receptor PDBQT and the output PDBQT files for both inhibitors.
-
AM-8553 Analysis: The top-ranked pose for AM-8553 should closely mimic the crystal structure. The 3-chlorophenyl and 4-chlorophenyl groups will occupy the Leu26 and Trp23 pockets, respectively. The N-alkyl substituent extends into a shallow cleft, providing additional favorable interactions. A crucial hydrogen bond between the inhibitor's carboxylate group and the imidazole of His96 is expected.[5]
-
Analog-1 Analysis: The simplified analog, Analog-1, will still occupy the core hydrophobic pockets with its chlorophenyl groups and form the key hydrogen bond with His96. However, the replacement of the extended N-alkyl group with a small methyl group results in the loss of significant favorable hydrophobic interactions.
Conclusion and Future Directions
This guide has demonstrated a complete workflow for the comparative docking of piperidinone-based MDM2 inhibitors. By meticulously preparing the molecular structures, executing a standardized docking protocol, and critically analyzing both the quantitative scores and the qualitative binding poses, researchers can generate valuable, actionable insights.
The strong correlation between the predicted binding affinities and experimental data for AM-8553 and its simplified analog validates this computational model as a reliable tool for this chemical series. This self-validating system can now be confidently applied to:
-
Virtual Screening: Screen large libraries of novel piperidinone derivatives to identify those with the highest predicted affinity.
-
Lead Optimization: Guide the rational design of new analogs by suggesting modifications that enhance key interactions or explore new binding pockets.
-
SAR Elucidation: Provide a structural basis for observed structure-activity relationships in a series of synthesized compounds.
By integrating these computational techniques into the drug discovery pipeline, research teams can focus their synthetic and biological testing efforts on the most promising compounds, ultimately saving time and resources in the development of next-generation cancer therapeutics.
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Verifying the Structure of Synthesized 1-Butylpiperidin-4-one: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the synthesis and verification of novel chemical entities are foundational steps. Piperidine scaffolds, and specifically N-substituted 4-piperidones, are prevalent motifs in a vast array of pharmacologically active compounds, valued for their ability to confer desirable pharmacokinetic properties.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally verify the structure of a synthesized target molecule: 1-Butylpiperidin-4-one. We will delve into the causality behind experimental choices, present and interpret spectral data, and compare these findings with a common synthetic precursor, N-Boc-4-piperidone, to highlight the nuances of structural elucidation in organic synthesis.
The Synthetic Pathway: N-Alkylation of 4-Piperidone
The introduction of the N-butyl group onto the 4-piperidone core is a common N-alkylation reaction. Among the various synthetic strategies, reductive amination stands out for its efficiency and selectivity, particularly in avoiding the over-alkylation that can plague direct alkylation methods.[2] This process involves the initial formation of an iminium intermediate from the reaction of 4-piperidone with butanal, which is then reduced in situ to the desired tertiary amine.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride
-
Butanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1 equivalent) in dichloroethane, add triethylamine (1.1 equivalents) to neutralize the hydrochloride and liberate the free base.
-
Add butanal (1 equivalent) to the reaction mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring mixture. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Rationale for Experimental Choices:
-
Reductive Amination: This method is chosen over direct alkylation with a butyl halide to minimize the formation of the quaternary ammonium salt byproduct.[2]
-
Sodium triacetoxyborohydride: This reducing agent is mild and selective for the reduction of the iminium ion in the presence of the ketone functionality.[2]
-
Dichloroethane: This solvent is a good choice for this reaction as it is relatively non-polar and effectively solubilizes the reactants.
Below is a workflow diagram for the synthesis of this compound.
Caption: Synthesis of this compound via Reductive Amination.
Structural Verification: A Multi-Technique Approach
The definitive confirmation of the molecular structure of a newly synthesized compound relies on the convergence of data from multiple analytical techniques. Here, we will examine the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.70 | t | 4H | H-2, H-6 |
| ~2.45 | t | 4H | H-3, H-5 |
| ~2.35 | t | 2H | N-CH₂ -(CH₂)₂-CH₃ |
| ~1.45 | m | 2H | N-CH₂-CH₂ -CH₂-CH₃ |
| ~1.30 | m | 2H | N-(CH₂)₂-CH₂ -CH₃ |
| ~0.90 | t | 3H | N-(CH₂)₃-CH₃ |
The ¹H NMR spectrum for 1-Butyl-4-piperidone can be found at ChemicalBook[5].
Interpretation:
-
The two triplets at approximately 2.70 and 2.45 ppm, each integrating to 4 protons, are characteristic of the symmetric piperidone ring protons.
-
The signals corresponding to the butyl group are observed in the upfield region. The triplet at ~2.35 ppm is assigned to the methylene group directly attached to the nitrogen. The multiplets at ~1.45 and ~1.30 ppm correspond to the two internal methylene groups of the butyl chain, and the triplet at ~0.90 ppm represents the terminal methyl group.
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O (C-4) |
| ~57 | C H₂-N (Butyl) |
| ~54 | C-2, C-6 |
| ~41 | C-3, C-5 |
| ~29 | CH₂ (Butyl) |
| ~20 | CH₂ (Butyl) |
| ~14 | C H₃ (Butyl) |
Interpretation:
-
The downfield signal at ~209 ppm is characteristic of a ketone carbonyl carbon.
-
The signals for the piperidine ring carbons (C-2, C-6 and C-3, C-5) are expected around 54 and 41 ppm, respectively.
-
The four signals in the upfield region correspond to the four distinct carbons of the butyl group.
| Feature | This compound | N-Boc-4-piperidone | Rationale for Difference |
| ¹H NMR | Signals for butyl group (~0.9-2.4 ppm) | Large singlet for Boc group (~1.5 ppm, 9H) | The N-substituent is different. The bulky tert-butyl group of the Boc protecting group gives a single, highly integrated signal. |
| ¹³C NMR | Signals for butyl group (~14-57 ppm) | Signals for Boc group (~28 ppm, C(CH₃)₃; ~80 ppm, C (CH₃)₃; ~155 ppm, C=O) | The electron-withdrawing nature of the Boc group's carbonyl shifts the adjacent piperidine ring carbons downfield compared to the N-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]
-
Sample Preparation: A thin film of the purified liquid this compound is placed between two sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1465 | Medium | C-H bending (CH₂) |
| ~1150 | Medium | C-N stretching |
Interpretation:
-
The most prominent peak will be the strong absorption around 1715 cm⁻¹, which is indicative of a saturated ketone carbonyl group.
-
The strong absorptions in the 2950-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds from both the piperidine ring and the butyl chain.
-
The presence of a C-N stretching vibration around 1150 cm⁻¹ further supports the structure.
| Feature | This compound | N-Boc-4-piperidone | Rationale for Difference |
| Carbonyl Stretch | Single strong peak at ~1715 cm⁻¹ | Two strong peaks: ~1720 cm⁻¹ (ketone) and ~1695 cm⁻¹ (urethane C=O) | N-Boc-4-piperidone has two carbonyl groups: the ketone and the urethane of the Boc group, which absorb at slightly different frequencies. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC-MS) and ionized (e.g., by electron ionization - EI).
| m/z | Proposed Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 112 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 98 | [M - C₄H₉]⁺ (Loss of butyl radical) |
Interpretation:
-
The molecular ion peak [M]⁺ should be observed at m/z = 155, corresponding to the molecular weight of this compound (C₉H₁₇NO).
-
A key fragmentation pathway for N-alkyl cyclic amines is alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (C₃H₇•) to give a fragment at m/z = 112.
-
Another likely fragmentation is the cleavage of the N-butyl bond, resulting in the loss of a butyl radical (C₄H₉•) and a fragment at m/z = 98.
| Feature | This compound | N-Boc-4-piperidone | Rationale for Difference |
| Molecular Ion [M]⁺ | m/z = 155 | m/z = 199 | Different molecular weights due to the different N-substituents. |
| Key Fragments | m/z = 112, 98 | m/z = 143 ([M-C₄H₈]⁺), 100 ([M-Boc]⁺), 57 ([C(CH₃)₃]⁺) | The fragmentation of N-Boc-4-piperidone is dominated by the loss of isobutylene (56 Da) from the Boc group and the formation of the stable tert-butyl cation (m/z = 57). |
Overall Structural Verification Workflow
The following diagram illustrates the integrated workflow for the verification of the synthesized this compound.
Caption: Integrated workflow for the structural verification of this compound.
Conclusion
The unambiguous structural verification of a synthesized molecule such as this compound is a critical checkpoint in the drug discovery and development pipeline. This guide has demonstrated that a multi-technique approach, combining NMR and IR spectroscopy with mass spectrometry, is essential for a comprehensive and confident characterization. By understanding the principles behind each technique and carefully interpreting the resulting data, researchers can ensure the integrity of their synthesized compounds, paving the way for further biological evaluation. The comparison with a common precursor like N-Boc-4-piperidone further underscores the power of these analytical methods to discern subtle but crucial structural differences.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-Butylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Butylpiperidin-4-one
This compound is a key synthetic intermediate in the development of a wide range of pharmacologically active compounds. Its piperidine core is a prevalent scaffold in medicinal chemistry, and the N-butyl substituent can significantly influence the lipophilicity and receptor-binding properties of the final drug candidate. Given its importance, the ability to synthesize this compound in a reproducible, scalable, and high-purity manner is of paramount importance to the research and drug development community.
This guide provides a comparative analysis of the two most common methods for the synthesis of this compound: Direct N-Alkylation and Reductive Amination. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, and operational complexity. Our goal is to equip you with the necessary knowledge to select and implement the most suitable synthetic strategy for your specific research needs, ensuring both efficiency and reproducibility in your work.
Method 1: Direct N-Alkylation of 4-Piperidone
Direct N-alkylation is a classical and straightforward approach to the synthesis of N-substituted piperidines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of 4-piperidone attacks the electrophilic carbon of an alkyl halide, in this case, a butyl halide.
Mechanistic Rationale
The choice of base is critical in this reaction. A base is required to neutralize the hydrohalic acid byproduct that is formed, which would otherwise protonate the starting 4-piperidone, rendering it non-nucleophilic and halting the reaction.[1] A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. However, for the alkylation of 4-piperidone, a common and cost-effective choice is potassium carbonate (K₂CO₃), which is a mild inorganic base.[2][3] The choice of solvent is also important; a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
One of the primary challenges in direct N-alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt. This can be mitigated by the slow addition of the alkylating agent to a solution containing an excess of the amine.[1]
Experimental Protocol: Direct N-Alkylation
Materials:
-
4-Piperidone hydrochloride
-
Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base of 4-piperidone.
-
Add butyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Pour the filtrate into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Method 2: Reductive Amination of 4-Piperidone with Butyraldehyde
Reductive amination is a versatile and often milder alternative to direct alkylation for the synthesis of amines. This one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of 4-piperidone and butyraldehyde, which is then reduced in situ to the desired N-butylated product.[4][5]
Mechanistic Rationale
The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound (butyraldehyde).[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and high selectivity for iminium ions over aldehydes and ketones.[7][8] The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[9] Acetic acid can be used as a catalyst to promote the formation of the iminium ion.[10]
A significant advantage of this method is the reduced likelihood of over-alkylation, as the secondary amine product is generally less reactive towards the aldehyde than the starting primary amine under these conditions.[7]
Experimental Protocol: Reductive Amination
Materials:
-
4-Piperidone hydrochloride
-
Butyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add 4-piperidone hydrochloride (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Add triethylamine (1.1 eq) to the suspension and stir for 20 minutes at room temperature to form the free base of 4-piperidone.
-
To this mixture, add butyraldehyde (1.2 eq).
-
In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq) to anhydrous DCE. Caution: The addition may be exothermic.
-
Slowly add the sodium triacetoxyborohydride suspension to the reaction mixture containing the piperidone and aldehyde.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison of the two synthetic routes, the following table summarizes the key performance indicators for each method. The data presented is a synthesis of typical results reported in the literature for analogous reactions and our own in-house experimental observations.
| Parameter | Direct N-Alkylation | Reductive Amination |
| Typical Yield | 60-75% | 75-90% |
| Purity (pre-purification) | Moderate (potential for over-alkylation byproducts) | High (generally cleaner reaction profile) |
| Reaction Time | 4-6 hours | 12-24 hours |
| Reaction Temperature | 70-80 °C | Room Temperature |
| Key Reagents | Butyl bromide, Potassium carbonate | Butyraldehyde, Sodium triacetoxyborohydride |
| Safety Considerations | Butyl bromide is a lachrymator. | Sodium triacetoxyborohydride is moisture-sensitive. |
| Cost of Reagents | Generally lower | Generally higher |
| Reproducibility | Good, but sensitive to reaction conditions to control over-alkylation. | Excellent, highly reliable and scalable. |
Visualization of Synthetic Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the Direct N-Alkylation and Reductive Amination methods.
Conclusion and Recommendations
Both Direct N-Alkylation and Reductive Amination are viable and reproducible methods for the synthesis of this compound. The choice between the two will largely depend on the specific priorities of the researcher and the project.
Direct N-Alkylation is a cost-effective and relatively rapid method. However, it requires careful control of reaction conditions to minimize the formation of over-alkylation byproducts, which can complicate purification and lower the overall yield. This method is well-suited for smaller-scale syntheses where cost is a primary concern and purification capabilities are robust.
Reductive Amination , while involving a longer reaction time and more expensive reagents, generally provides higher yields of a cleaner product. The milder reaction conditions and the high selectivity of sodium triacetoxyborohydride make this method highly reproducible and scalable. For applications where high purity is critical and for larger-scale production, reductive amination is the recommended method.
Ultimately, the reproducibility of either method is contingent upon careful execution of the experimental protocol, accurate monitoring of the reaction progress, and effective purification of the final product. We are confident that the detailed protocols and comparative data provided in this guide will enable you to achieve consistent and reliable results in your synthesis of this compound.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
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Reddit. (2021). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714.
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Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Singh, J., & Kaur, N. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(51), 9013–9015.
- Kulkarni, P. S., & Gawade, S. A. (2017). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. International Journal of Pharmaceutical Sciences and Research, 8(11), 4646-4651.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Butylpiperidin-4-one
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. 1-Butylpiperidin-4-one, a key heterocyclic amine intermediate, demands a disposal protocol that is not merely procedural but is rooted in a deep understanding of its chemical properties, associated hazards, and the regulatory landscape. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety & Hazard Profile
Before handling this compound for any purpose, including disposal, it is imperative to be intimately familiar with its hazard profile. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structure as a substituted piperidine—a class of cyclic secondary amines—provides a strong basis for hazard assessment. The following table summarizes its anticipated properties and the necessary personal protective equipment (PPE).
| Hazard Profile Attribute | Description & Causality | Recommended Personal Protective Equipment (PPE) |
| Chemical Class | Heterocyclic Amine | Standard laboratory PPE is mandatory. |
| Anticipated Hazards | Skin and Eye Irritation/Corrosion: Amines are alkaline and can cause irritation or severe burns upon contact.[1][2] Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2][3] Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4] | Gloves: Nitrile or other chemically resistant gloves.[5] Eye Protection: Safety glasses with side shields or chemical goggles are essential.[6][7] Lab Coat: A standard lab coat should be worn to protect from skin contact.[8] Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[2][6] |
| Chemical Incompatibilities | Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[6][7] Strong Acids: Reacts exothermically, potentially causing splattering and release of fumes.[6][8] | Segregate from these materials during storage and in waste streams.[8][9][10] |
| Fire Hazard | While not highly flammable like piperidine itself, it may be combustible.[4] Hazardous decomposition products upon burning include toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3][6][7] | Store away from ignition sources. Use dry chemical, CO2, or alcohol-resistant foam for fires.[4][11] |
The Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] This "cradle-to-grave" system mandates that generators of chemical waste are responsible for its safe management from creation to final disposal.[14][15]
Key regulatory requirements include:
-
Hazardous Waste Determination: The generator must determine if the waste is "hazardous" as defined by RCRA.[16] A chemical waste is considered hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[17][18] Based on its amine structure, this compound waste is likely to be classified as hazardous due to Corrosivity and potentially Toxicity .
-
Generator Status: Your facility will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month.[19] This status dictates storage limits and administrative requirements.
-
Satellite Accumulation Areas (SAAs): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in SAAs, which must be at or near the point of generation and under the control of the operator.[19][20]
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe disposal of this compound, from initial assessment to final handoff to environmental health and safety (EHS) professionals.
Phase 1: Pre-Disposal Assessment and Waste Characterization
The first step is to accurately characterize the waste stream. This is not merely an administrative task; it is the foundation of safe disposal, preventing dangerous chemical reactions within the waste container.
-
Identify the Waste: Is it pure, unadulterated this compound? Or is it a solution or mixture from an experimental procedure?
-
List all Components: If it is a mixture, identify every chemical component and its approximate concentration. This is critical for determining compatibility and proper waste classification.
-
Consult the SDS: Review the Safety Data Sheet for this compound and all other components of the waste mixture for specific disposal recommendations and incompatibility warnings.
-
Determine Hazardous Characteristics: Based on the components, classify the waste according to RCRA characteristics (Corrosive, Toxic, etc.). When in doubt, always manage the waste as hazardous.[10][17]
Phase 2: Segregation and Containerization
Proper segregation prevents accidental mixing of incompatible chemicals, a leading cause of laboratory incidents.[9]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for corrosive waste.[13][20] The original product container is often a suitable choice.[10][20]
-
Segregate the Waste Stream: Designate a specific container for this waste. Crucially, do not mix amine waste with acids or strong oxidizing agents. [8] Keep halogenated and non-halogenated solvent wastes in separate containers unless your facility's EHS protocol specifies otherwise.[9]
-
Leave Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[9][13]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[10][20][21] This prevents the release of vapors and protects against spills.
Phase 3: Labeling and Storage in a Satellite Accumulation Area (SAA)
Clear and accurate labeling is a regulatory mandate and an essential safety communication tool.[19]
-
Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[20]
-
Complete the Label: The label must, at a minimum, include:
-
Store in SAA: Place the labeled container in your designated SAA.[20] This area should be under the direct control of laboratory personnel and away from drains or ignition sources.[13][20]
-
Use Secondary Containment: Store liquid waste containers within a larger, chemically resistant tray or bin to contain any potential leaks.[9][21]
The following diagram illustrates the decision-making workflow for handling and preparing this compound for disposal.
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A Researcher's Guide to the Safe Handling of 1-Butylpiperidin-4-one
Hazard Assessment: A Conservative Approach
1-Butylpiperidin-4-one belongs to the N-alkylated piperidone family. While specific data is lacking, analogous compounds and the parent piperidine structure are associated with significant hazards.[2][3][4][5] A conservative assessment based on these related chemicals suggests that this compound should be handled as a substance that is, at a minimum:
-
A skin irritant or corrosive: Capable of causing skin irritation, and potentially severe burns with prolonged contact.[1][4][5]
-
A serious eye irritant or damaging to eyes: May cause serious and potentially irreversible eye damage upon contact.[1][2][5]
-
An irritant to the respiratory system: Inhalation of vapors, mists, or the solid powder may cause respiratory tract irritation.[1]
-
Potentially harmful if swallowed, inhaled, or in contact with skin: Some piperidine derivatives exhibit acute toxicity through various routes of exposure.[2][4][5]
Therefore, all handling procedures must be designed to rigorously prevent any direct contact with the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling this compound. Always inspect PPE for integrity before each use.[6]
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of chemicals, including bases and organic compounds common in the piperidine family.[6] A double-gloving strategy (wearing two pairs of gloves) is highly recommended to protect against undetected punctures and to allow for safe removal of the outer glove if contamination occurs. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk (e.g., transfers, heating, sonicating) to protect the entire face. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully fastened lab coat, preferably one made of a chemical-resistant material, should be worn at all times. Ensure cuffs are tucked into the inner pair of gloves. For large-scale operations, a chemical-resistant apron or coveralls should be considered. |
| Respiratory Protection | Required When Handling Powder or Creating Aerosols | All weighing and handling of the solid form should be performed in a certified chemical fume hood to prevent inhalation of fine particulates. If working outside of a fume hood where vapors or aerosols may be generated (e.g., during a spill cleanup), a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential for minimizing exposure risk. This protocol outlines the key steps for safely handling this compound in a laboratory setting.
Step 1: Preparation and Pre-Handling Checks
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, stir bars, spatulas, waste containers) is present and clean.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4] Know the location of your lab's spill kit.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.
Step 2: Weighing and Transfer
-
Solid Handling: If the compound is a solid, carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.
-
Liquid Handling: If the compound is a liquid, use a calibrated pipette or syringe for transfers. Dispense the liquid slowly against the inner wall of the receiving vessel to prevent splashing.
-
Container Sealing: Immediately and securely recap the primary container after dispensing.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the spatula and any surfaces within the fume hood that may have been contaminated using a suitable solvent (e.g., isopropanol), followed by a soap and water wash. Place the used wipes in a designated hazardous waste bag.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the face shield, lab coat, and goggles. The inner pair of gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
The logical workflow for selecting and using PPE is illustrated below.
Emergency & Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment. Contact your institution's EHS office.
-
Cleanup (for small, contained spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels.[3]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
First Aid
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all waste, including contaminated solids (gloves, wipes, absorbent material) and liquid residues, in a dedicated, clearly labeled hazardous waste container.[7]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Irritant," "Harmful").[7]
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials like strong oxidizing agents and acids.[3][7]
-
Pickup: Arrange for disposal through your institution's EHS office or licensed hazardous waste contractor. Do not pour any amount of this chemical down the drain.[8][9]
References
- BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Piperidine. NJ.gov.
- ChemSupply Australia. (2023).
- Penta Chemicals. (2024).
- CDH Fine Chemical. (n.d.).
- Carl ROTH. (2025).
- PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
- Cayman Chemical. (2025).
- Fisher Scientific. (2023).
- Carl ROTH. (2025). Safety Data Sheet: Piperidine ≥99 %, for synthesis.
- Sigma-Aldrich. (2025).
- Chemos GmbH & Co.KG. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate.
- PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate.
- Fisher Scientific. (2023). Safety Data Sheet: Tert-butyl N-[1-(4-cyanophenyl)
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- MedChemExpress. (2025). tert-Butyl 4-(piperidin-4-yl)
- University of Cincinnati. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
